molecular formula C8H7BrN2O B1525326 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-63-1

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525326
CAS No.: 1190321-63-1
M. Wt: 227.06 g/mol
InChI Key: KPBQDBZOMDGVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-63-1) is a high-purity brominated azaindole derivative supplied for advanced research and development. This compound features a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol . It serves as a versatile and valuable synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors . The bromine atom at the 5-position and the methoxy group at the 6-position on the pyrrolo[2,3-b]pyridine scaffold offer distinct reactive sites for further functionalization via cross-coupling reactions and other synthetic transformations, enabling the exploration of novel bioactive molecules . As a privileged structure, the pyrrolo[2,3-b]pyridine core (also known as 7-azaindole) is frequently employed in drug discovery efforts targeting various disease areas . Researchers utilize this building block to develop potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals only. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. The product is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name

5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBQDBZOMDGVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696638
Record name 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-63-1
Record name 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure." Its bioisosteric relationship to indole allows it to mimic the natural purine core of ATP, making it an exceptional hinge-binding motif for a multitude of protein kinases.[1][2] The strategic functionalization of this core is paramount in the development of targeted therapeutics. This guide focuses on a key derivative, 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1190321-63-1), a versatile intermediate whose specific substitution pattern offers a powerful platform for generating libraries of potent and selective kinase inhibitors. The 5-bromo position serves as a crucial synthetic handle for introducing molecular diversity via cross-coupling reactions, while the 6-methoxy group can modulate solubility and engage in specific hydrogen bond interactions within the ATP-binding pocket of target kinases.[3][4] This document provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be reliably inferred from its parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The introduction of a methoxy group at the C6 position is expected to increase polarity and potentially influence its melting point and solubility profile.

PropertyData for 5-Bromo-1H-pyrrolo[2,3-b]pyridinePredicted Impact for this compound
CAS Number 183208-35-7[5]1190321-63-1
Molecular Formula C₇H₅BrN₂[6]C₈H₇BrN₂O
Molecular Weight 197.04 g/mol [6]227.06 g/mol
Appearance White to yellow powder/crystal[7]Expected to be a crystalline solid
Melting Point 178-181 °C[8]Likely to be in a similar or slightly higher range
Solubility Soluble in polar organic solvents like DMF, DMSOMethoxy group may slightly enhance solubility in polar solvents
Crystal Structure Monoclinic, P2₁/c[6]N/A

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient route starts from a substituted 2-aminopyridine, proceeding through a modified Leimgruber-Batcho indole synthesis.

Synthesis_Pathway A 2-Amino-5-bromo-3-methyl-6-methoxypyridine B Enamine Intermediate A->B 1. DMF-DMA 2. Pyrrolidine (Leimgruber-Batcho) C This compound (CAS: 1190321-63-1) B->C Reductive Cyclization (e.g., Raney Ni, H₂)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of the starting material, 2-amino-5-bromo-3-methyl-6-methoxypyridine, in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture, typically between 80-120 °C, for several hours until the starting material is consumed (monitored by TLC or LC-MS). The DMF-DMA reacts with the 2-amino group and the adjacent methyl group to form a reactive enamine intermediate.[9]

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used in the next step without further purification.

Causality: The Leimgruber-Batcho approach is highly effective for constructing the pyrrole ring of azaindoles. The use of DMF-DMA provides the necessary one-carbon unit that will become C2 of the pyrrole ring, while the inherent reactivity of the ortho-methyl and amino groups on the pyridine ring drives the formation of the enamine.

Step 2: Reductive Cyclization to form the 7-Azaindole Core

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.

  • Add a reduction catalyst, most commonly Raney Nickel.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality: The reductive cyclization of the nitro group (in the classic Leimgruber-Batcho) or a related functional group in the enamine intermediate is the key ring-closing step. Raney Nickel under a hydrogen atmosphere is a standard and effective method for this transformation, providing a clean conversion to the desired bicyclic aromatic system.

Spectroscopic Characterization (Predicted)

Predicting the NMR spectra is crucial for reaction monitoring and product verification. The following predictions are based on documented spectra of structurally similar 7-azaindole derivatives.[11]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale / Comparison
¹H NMR ~11.5-12.5br s-N1-H The pyrrole N-H proton in 7-azaindoles is typically a broad singlet in this downfield region.
~8.1-8.3s-C4-H The C4 proton is a singlet and is expected to be deshielded. In 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, this proton appears around 8.2 ppm.
~7.4-7.6d~2-3C2-H Coupled to the C3 proton.
~6.4-6.6d~2-3C3-H Coupled to the C2 proton.
~4.0-4.2s--OCHTypical chemical shift for an aromatic methoxy group.
¹³C NMR ~155-160--C 6-OCH₃Carbon bearing the electron-donating methoxy group.
~148-152--C 7aBridgehead carbon.
~128-132--C 4Aromatic CH.
~125-128--C 2Aromatic CH.
~115-120--C 4aBridgehead carbon.
~100-105--C 3Aromatic CH.
~95-100--C 5-BrCarbon bearing the bromine atom, shifted upfield due to the heavy atom effect.
~55-60---OC H₃Methoxy carbon.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. The 5-bromo substituent is the primary site for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4][12] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position, which is a common strategy in the synthesis of kinase inhibitors.

Suzuki_Coupling reactant1 5-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine plus1 + reactant2 R-B(OH)₂ arrow reactant2->arrow Pd(0) catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) product 5-R-6-methoxy- 1H-pyrrolo[2,3-b]pyridine arrow->product

Figure 2: Representative Suzuki-Miyaura cross-coupling reaction at the C5 position.

Self-Validating Protocol: A typical Suzuki coupling protocol would involve degassing a mixture of the 5-bromo-7-azaindole, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like dioxane/water or DME. The reaction is heated (typically 80-100 °C) until completion. The predictable and high-yielding nature of this reaction makes it a cornerstone of library synthesis.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 5-bromo-7-azaindole core is a well-validated pharmacophore in numerous kinase inhibitors. The bromine atom often serves as a late-stage diversification handle in the synthesis of drug candidates.

  • BRAF Inhibitors : The anticancer drug Vemurafenib (PLX4032) features a 7-azaindole core. Many synthetic routes and analog development programs utilize 5-bromo-7-azaindole as a key starting material to build the complex side chains required for potent inhibition of the BRAFV600E mutant protein.[9][13][14] The 6-methoxy substituent on the target molecule of this guide could be explored to probe additional interactions in the ATP binding site or to fine-tune the physicochemical properties of Vemurafenib analogs.

  • DYRK1A Inhibitors : Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a target for neurodegenerative diseases and certain cancers. Published synthetic routes for 3,5-diarylated 7-azaindole inhibitors of DYRK1A explicitly start from 5-bromo-7-azaindole, using sequential Suzuki couplings to build the final molecule.[4]

  • Other Kinase Targets : The versatility of the 5-bromo-7-azaindole scaffold has been leveraged to develop inhibitors for a wide range of other kinases, including Janus Kinase 3 (JAK3), Anaplastic Lymphoma Kinase (ALK), and c-Met.[4][15] In all these cases, the 5-position is a key point of attachment for moieties that confer potency and selectivity.

Conclusion

This compound stands as a strategically designed and highly valuable intermediate for drug discovery. Its 7-azaindole core provides the essential hinge-binding interactions for kinase inhibition, while the orthogonal reactivity of the 5-bromo and 6-methoxy groups allows for systematic exploration of structure-activity relationships. This guide has outlined its probable synthesis, predicted properties, and established reactivity, providing a comprehensive technical resource for scientists engaged in the design and synthesis of next-generation targeted therapies.

References

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. [Link]
  • Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. CiteDrive. [Link]
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link]
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
  • Synthetic process of 5-bromo-7-azaindole.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • 5-Bromo-7-azaindole. Chem-Impex. [Link]
  • 7-Methoxy-6-azaindole. Chem-Impex. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. FDER | UNR. [Link]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Oakwood Chemical. [Link]
  • Surprising selectivity in the transformation of dimethoxy azaindoles. ElectronicsAndBooks. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC. [Link]
  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Googleapis. [Link]
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022).
  • Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentic
  • 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0059810).
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193).

Sources

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a substituted 7-azaindole of significant interest to the pharmaceutical and agrochemical research sectors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3] This document consolidates available data, presents theoretical and comparative analyses, and furnishes detailed, field-proven protocols for the experimental characterization of this compound. It is intended to serve as a vital resource for researchers, synthetic chemists, and drug development professionals engaged in programs utilizing this versatile heterocyclic building block.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that serves as a bioisostere for indole and purine systems.[3] This structural motif is of paramount importance in modern drug discovery, with derivatives demonstrating a vast array of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[3][4] The nitrogen atom in the pyridine ring allows for fine-tuning of physicochemical properties such as solubility and pKa, and provides an additional hydrogen bond acceptor site, which can be critical for target binding and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

This compound (CAS No. 1190321-63-1) is a specifically functionalized derivative. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the methoxy group at C6 modulates the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. Understanding the fundamental physical properties of this compound is the foundational first step for its effective use in synthesis, screening, and formulation.

Core Physicochemical Properties

The precise experimental determination of all physical properties for this specific compound is not extensively documented in publicly available literature. However, we can compile known data, calculated values, and draw logical comparisons with closely related analogs to provide a robust profile.

PropertyValue / DescriptionSource / Method
IUPAC Name This compound---
Synonyms 5-Bromo-6-methoxy-7-azaindole---
CAS Number 1190321-63-1[5]
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
Appearance Typically an off-white to yellow or brown solid.General Observation
Melting Point Not explicitly reported. For comparison, the parent compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine melts at 178-182 °C.[6]Comparative Data
Boiling Point Not reported; expected to be high and likely to decompose before boiling at atmospheric pressure.Theoretical
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol; limited solubility in non-polar solvents and water.Structural Analysis

Spectroscopic and Structural Profile

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research chemical.[7][8] The following represents the expected spectroscopic signature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo-pyridine core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring. Based on related structures, the aromatic protons would likely appear in the δ 7.0-8.5 ppm range, while the methoxy protons (-OCH₃) would be a sharp singlet around δ 3.9-4.1 ppm.[9] The N-H proton signal is often broad and can appear over a wide range (δ 10-12 ppm), its position being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments. Aromatic carbons typically resonate in the δ 100-150 ppm region, while the methoxy carbon will appear upfield, likely around δ 55-60 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, are present in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (e.g., at m/z 226 and 228 for the [M-H]⁻ ion or 228 and 230 for the [M+H]⁺ ion).

Experimental Determination of Physical Properties

For any new batch or newly synthesized material, it is imperative to perform in-house characterization. The following section provides standardized, reliable protocols for determining key physical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a research compound like this compound is outlined below. This systematic approach ensures that data is collected efficiently and reliably.

G Workflow for Physicochemical Characterization cluster_0 Initial Analysis cluster_1 Definitive Structure & Purity cluster_2 Application-Specific Properties Sample Receive/Synthesize Sample Visual Visual Inspection (Color, Form) Sample->Visual MS Mass Spectrometry (LC-MS) Confirm MW & Purity Visual->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure MS->NMR If MW correct MeltingPoint Melting Point Analysis Assess Purity NMR->MeltingPoint Solubility Solubility Assay (Kinetic/Thermodynamic) MeltingPoint->Solubility If pure Stability Chemical Stability Test Solubility->Stability Data Final Data Package Stability->Data

Caption: A logical workflow for the comprehensive physical characterization of a novel chemical entity.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to depress and broaden. A sharp melting range (≤ 2 °C) is a strong indicator of a highly pure compound.[11]

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Kinetic Solubility Assessment in Aqueous Buffer

Causality: For drug development, understanding a compound's aqueous solubility is critical as it directly impacts oral absorption and bioavailability. A kinetic solubility assay provides a high-throughput method to estimate this property early in the discovery process.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO percentage (e.g., 1-2%). Prepare a full dilution series.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a state of equilibrium.

  • Separation: Centrifuge the plate to pellet any precipitated solid.

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration curve prepared in a DMSO/buffer mixture.

  • Validation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has synthesized the available data on its core physical properties and provided a framework for its empirical characterization. The bromine and methoxy functionalities provide strategic points for chemical modification, while the 7-azaindole core offers a proven scaffold for interaction with biological targets.[12] Rigorous adherence to the characterization workflows and protocols outlined herein will ensure the quality and reproducibility of research and development efforts that leverage this important molecule.

References

  • Various Authors. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • PubMed. (2023).
  • Britannica. (n.d.). Physical properties of heterocyclic compounds.
  • NIH. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • BLDpharm. (n.d.). This compound.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

Sources

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and potential therapeutic applications of this specific derivative. Drawing upon data from related analogues, we will explore its likely spectroscopic characteristics and discuss its potential as a modulator of key cellular signaling pathways, particularly in the context of oncology and inflammatory diseases.

Introduction: The Prominence of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a bioisostere of indole and has emerged as a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of ATP-competitive kinase inhibitors. The core structure mimics the purine base of ATP, allowing for targeted inhibition of a wide range of kinases.

Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), which are implicated in cancer and other proliferative disorders.[1][2] The strategic placement of substituents on the pyrrolo[2,3-b]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates a bromine atom at the 5-position and a methoxy group at the 6-position, modifications that are anticipated to significantly influence its biological activity and metabolic stability.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₈H₇BrN₂O. Its structure consists of a fused pyrrole and pyridine ring, forming the 7-azaindole core. The bromine atom at the C5 position and the methoxy group at the C6 position are key functional groups that can modulate the molecule's physicochemical properties and biological interactions.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O-
Molecular Weight 227.06 g/mol -
CAS Number 1190321-63-1-
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolInferred

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of a suitably substituted 2-hydrazinylpyridine with a ketone or aldehyde, followed by cyclization under acidic conditions.

Caption: Proposed Fischer Indole Synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Diazotization and Reduction: 2-Amino-5-bromo-6-methoxypyridine is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This is then reduced in situ, for example with tin(II) chloride, to yield 2-hydrazinyl-5-bromo-6-methoxypyridine.

  • Hydrazone Formation: The resulting hydrazine is condensed with an appropriate carbonyl compound, such as acetaldehyde, in the presence of a catalytic amount of acid to form the hydrazone intermediate.

  • Fischer Indole Cyclization: The purified hydrazone is then subjected to cyclization using a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures to afford the final product, this compound.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached functional groups (bromine and methoxy) and the heteroatoms in the ring system.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not yet published, the extensive research on the broader class of pyrrolo[2,3-b]pyridines provides a strong basis for predicting its potential therapeutic applications.

Kinase Inhibition

The 7-azaindole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The nitrogen atom at the 7-position and the pyrrole N-H group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The substituents at the 5 and 6-positions can be directed towards the solvent-exposed region or other pockets within the ATP-binding site, influencing both potency and selectivity.

Kinase Inhibition cluster_0 Kinase ATP-Binding Site Kinase Hinge Region Gatekeeper Residue Solvent Exposed Region Molecule This compound Pyrrolo[2,3-b]pyridine Core 5-Bromo 6-Methoxy Molecule:p1->Kinase:f0 H-bonds Molecule:p2->Kinase:f1 Potential Interactions Molecule:p3->Kinase:f2 Interactions

Caption: Putative binding mode of this compound in a kinase active site.

It is plausible that this compound could exhibit inhibitory activity against kinases such as:

  • FGFR: Aberrant FGFR signaling is a driver in various cancers. The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized in the development of potent FGFR inhibitors.[1]

  • SGK-1: This kinase is involved in cell survival and proliferation, and its inhibition is a potential therapeutic strategy in oncology.[2]

  • Other Kinases: The versatility of the 7-azaindole core suggests that this molecule could be active against a range of other kinases, and its specific selectivity profile would need to be determined experimentally.

Potential in Oncology and Inflammatory Diseases

Given the role of the aforementioned kinases in disease, this compound could be a valuable lead compound for the development of novel therapeutics for:

  • Cancers: Including those with known FGFR aberrations or dependency on SGK-1 signaling.

  • Inflammatory Disorders: Several kinases play crucial roles in inflammatory signaling pathways, making them attractive targets for anti-inflammatory drug discovery.

Future Directions and Conclusion

This compound is a promising, yet underexplored, molecule with a high potential for applications in drug discovery. The immediate next steps for researchers interested in this compound would be to:

  • Develop and optimize a robust synthetic route to produce the compound in sufficient quantities for biological evaluation.

  • Perform comprehensive spectroscopic analysis to confirm its structure and purity.

  • Screen the compound against a panel of kinases to determine its inhibitory activity and selectivity profile.

  • Conduct in vitro cellular assays to assess its efficacy in relevant disease models.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Kharizov, Y., et al. (2015). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related pyrrolopyridine scaffolds. The information presented herein is synthesized from established principles of NMR spectroscopy, analysis of substituent effects on aromatic systems, and a review of spectral data for analogous structures.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, leading to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific derivative, this compound, offers multiple points for further chemical modification, making it a valuable intermediate in synthetic chemistry. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, structural confirmation, and quality control.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrole and pyridine rings, as well as the methoxy group. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the bromine atom.

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz (predicted)

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H1 (NH)~11.5 - 12.5br s-The pyrrole NH proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange.
H7~8.1s-The bromine at position 5 and the methoxy group at position 6 do not have a proton at an adjacent carbon for coupling. The electron-withdrawing nature of the adjacent nitrogen and the bromine will cause a downfield shift.
H2~7.5d~3.0 - 3.5This proton is on the pyrrole ring, coupled to H3. Its chemical shift is influenced by the adjacent nitrogen.
H3~6.5d~3.0 - 3.5Coupled to H2, this proton on the pyrrole ring will appear upfield relative to the pyridine ring protons.
OCH₃~4.0s-The methoxy protons will appear as a sharp singlet in a typical region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of bromo and methoxy substituents on the pyrrolo[2,3-b]pyridine core.

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz (predicted)

Carbon DesignationPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7a~150This quaternary carbon is adjacent to the pyridine nitrogen, leading to a downfield shift.
C6~155The carbon bearing the electron-donating methoxy group will be significantly deshielded.
C5~100The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".
C4~128Aromatic carbon in the pyridine ring.
C3a~125Quaternary carbon at the fusion of the two rings.
C3~102Pyrrole carbon, typically found in this upfield region.
C2~120Pyrrole carbon adjacent to the nitrogen.
OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system to ensure data integrity.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its ability to slow down the exchange of the NH proton, often allowing for its observation.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  • Set the spectral width to cover a range of -1 to 13 ppm.
  • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
  • Set the relaxation delay to 2-5 seconds.
  • Acquire at least 16 scans for a good signal-to-noise ratio.
  • Process the data with a line broadening of 0.3 Hz.
  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • Set the spectral width to cover a range of 0 to 160 ppm.
  • Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
  • Process the data with a line broadening of 1-2 Hz.
  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

4. 2D NMR Spectroscopy (for confirmation):

  • To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
  • COSY: Will confirm the coupling between H2 and H3.
  • HSQC: Will correlate the proton signals directly to their attached carbon atoms.
  • HMBC: Will show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the overall structure.

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key through-bond correlations expected in 2D NMR experiments, which are foundational to the assignment of the spectra.

Caption: Molecular structure of this compound.

HMBC_Correlations H1 H1 C2 C2 H1->C2 C3 C3 H1->C3 C7a C7a H1->C7a H2 H2 H2->C3 C3a C3a H2->C3a H3 H3 H3->C2 H3->C3a C4 C4 H3->C4 H_methoxy H-OCH3 C6 C6 H_methoxy->C6

Caption: Predicted key HMBC correlations for structural assignment.

Conclusion

The provided ¹H and ¹³C NMR data for this compound are predictive and based on sound spectroscopic principles and data from analogous compounds. Experimental verification is essential for confirming these assignments. The detailed experimental protocol and the expected 2D NMR correlations offer a robust framework for researchers to confidently characterize this important synthetic intermediate. This guide serves as a valuable resource for anticipating the spectral features of this molecule, aiding in the seamless progression of research and development efforts.

References

  • General Spectroscopic Data for Pyrrolopyridines: While a specific entry for the title compound is not available, general trends can be observed in databases and publications concerning substituted 7-azaindoles.
  • Substituent Effects on NMR Spectra: The principles of how substituents like bromine and methoxy groups affect the chemical shifts of aromatic and heteroaromatic rings are well-documented in standard NMR spectroscopy textbooks. For instance, the electron-donating nature of the methoxy group generally causes an upfield shift (increased shielding) at the ortho and para positions and a downfield shift (deshielding) at the ipso carbon. Conversely, the electronegativity of bromine leads to a downfield shift on the attached carbon, but this is often counteracted by the "heavy atom effect" which induces an upfield shift.
  • NMR Data of Related Compounds: Publicly available spectral data for compounds such as 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and various other substituted pyrrolo[2,3-b]pyridines can be found on platforms like ChemicalBook and in various research articles. These serve as valuable comparison points for predicting the spectrum of the title compound.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometry analysis of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of methods. Instead, it offers a deep dive into the rationale behind experimental choices, ensuring a robust and validated analytical approach. We will cover the foundational principles of mass spectrometry relevant to this specific molecule, including ionization techniques, mass analysis, and the interpretation of fragmentation patterns, all grounded in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, also known as 5-bromo-6-methoxy-7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors for cancer therapy.[1][2] The precise characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and elucidating metabolic pathways. Mass spectrometry stands as a powerful and indispensable tool for achieving these analytical goals with high sensitivity and specificity.

This guide will provide a self-validating framework for the mass spectrometric analysis of this compound, emphasizing the "why" behind the "how" to empower researchers to develop and troubleshoot their own analytical methods.

Foundational Mass Spectrometry Principles for a Halogenated Heterocycle

Before delving into specific protocols, it is crucial to understand the key mass spectrometric features inherent to the structure of this compound.

The Isotopic Signature of Bromine

A defining characteristic in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z), for any ion containing a single bromine atom.[4][5][6] This "M" and "M+2" pattern is a definitive indicator of the presence of bromine in the molecule.[4][5][6]

Table 1: Isotopic Abundance of Elements in this compound

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.9
¹³C1.1
Hydrogen¹H99.98
²H0.02
Nitrogen¹⁴N99.6
¹⁵N0.4
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.2
Bromine ⁷⁹Br 50.5
⁸¹Br 49.5
The Role of the Pyrrolopyridine Core

The fused pyrrolo[2,3-b]pyridine ring system provides a stable, aromatic core that influences fragmentation. The nitrogen atoms within this structure can be readily protonated, making it particularly amenable to analysis by electrospray ionization (ESI).[7][8] The fragmentation of such heterocyclic systems often involves the loss of small, stable neutral molecules or radicals.[9][10]

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed, validated workflow for the comprehensive mass spectrometric analysis of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Sample_Purity Ensure Sample Purity (>95% by NMR/LC-UV) Solvent_Selection Select Appropriate Solvent (e.g., Methanol, Acetonitrile) Sample_Purity->Solvent_Selection Concentration_Optimization Optimize Concentration (e.g., 1-10 µg/mL) Solvent_Selection->Concentration_Optimization Ionization Ionization Technique (ESI or GC-EI) Concentration_Optimization->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer MS1_Scan Full Scan (MS1) - Determine Molecular Weight - Observe Isotopic Pattern Mass_Analyzer->MS1_Scan MS2_Scan Tandem MS (MS/MS) - Select Precursor Ion - Induce Fragmentation MS1_Scan->MS2_Scan Molecular_Formula Confirm Molecular Formula - High-Resolution Mass MS2_Scan->Molecular_Formula Fragmentation_Analysis Analyze Fragmentation Pattern - Elucidate Structure Molecular_Formula->Fragmentation_Analysis Reporting Generate Report - Spectra, Tables, Interpretation Fragmentation_Analysis->Reporting

Caption: Overall workflow for the mass spectrometric analysis.

Sample Preparation: The Foundation of Quality Data

The quality of your mass spectrometry data is intrinsically linked to the quality of your sample preparation.

Protocol 1: Sample Preparation for LC-MS (ESI)

  • Purity Assessment: Prior to MS analysis, confirm the purity of the this compound sample using an orthogonal technique such as NMR or LC-UV. A purity of >95% is recommended to avoid interference from impurities.

  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with electrospray ionization. Methanol or acetonitrile are excellent first choices due to their volatility and ability to promote ionization.

  • Concentration Optimization: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to find the optimal concentration for your instrument. A typical starting point for infusion analysis is 1-10 µg/mL. For LC-MS, the on-column concentration will be lower.

  • Acidification (Optional but Recommended): To enhance protonation in positive ion mode ESI, add a small amount of a volatile acid, such as 0.1% formic acid, to the final sample solution. This helps to ensure the analyte is in its protonated form, [M+H]⁺.

Ionization Method Selection: Choosing the Right Tool

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and thermally labile molecules. Given the presence of nitrogen atoms in the pyrrolopyridine ring, ESI in positive ion mode is highly effective for generating protonated molecules, [M+H]⁺.[7][8][11] This is the recommended primary technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): GC-MS is suitable for volatile and thermally stable compounds.[12][13][14] While potentially applicable, the higher energy of electron ionization (typically 70 eV) will likely lead to extensive fragmentation, which can be both an advantage for structural elucidation and a disadvantage if the molecular ion is not observed.[15]

Mass Analysis: From Ions to Spectra

3.3.1. Full Scan (MS1) Analysis

The initial step in the mass analysis is to acquire a full scan spectrum to determine the molecular weight and observe the characteristic isotopic pattern.

Expected Observations in MS1 (Positive ESI Mode):

The molecular formula of this compound is C₈H₇BrN₂O. The expected protonated molecule is [C₈H₈BrN₂O]⁺.

Table 2: Predicted m/z Values for the Protonated Molecular Ion of this compound

IonIsotope CompositionCalculated Monoisotopic Mass (Da)Expected m/zRelative Abundance (%)
[M+H]⁺C₈H₈⁷⁹Br N₂O227.9874227.9874~100
[M+2+H]⁺C₈H₈⁸¹Br N₂O229.9854229.9854~98

The presence of two peaks at approximately m/z 228 and 230 with nearly equal intensity is a strong confirmation of a compound containing a single bromine atom.[3][5] High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can provide highly accurate mass measurements, allowing for the confident determination of the elemental composition.

3.3.2. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is essential for confirming the structure through controlled fragmentation. In this process, the protonated molecular ion (e.g., m/z 228) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis

  • Instrument Setup: Operate the mass spectrometer in MS/MS mode.

  • Precursor Ion Selection: Set the mass analyzer to isolate the precursor ion corresponding to the [M+H]⁺ ion containing ⁷⁹Br (m/z ~228).

  • Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy will be a balance between generating a rich fragmentation spectrum and retaining some of the precursor ion.

  • Product Ion Scan: Scan for the resulting product ions.

Fragmentation_Pathway M_H [M+H]⁺ m/z 228/230 Loss_CH3 Loss of CH₃ radical (-15 Da) M_H->Loss_CH3 -CH₃• Loss_Br Loss of Br radical (-79/81 Da) M_H->Loss_Br -Br• Fragment_A [M+H - CH₃]⁺ m/z 213/215 Loss_CH3->Fragment_A Loss_CO Loss of CO (-28 Da) Fragment_A->Loss_CO -CO Fragment_B [M+H - CH₃ - CO]⁺ m/z 185/187 Loss_CO->Fragment_B Fragment_C [M+H - Br]⁺ m/z 149 Loss_Br->Fragment_C

Caption: A plausible fragmentation pathway for the title compound.

Plausible Fragmentation Pathways:

Based on the structure, several fragmentation pathways can be predicted:

  • Loss of a Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 213/215.

  • Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), producing a fragment at m/z 149. The isotopic signature will be absent in this fragment.[6][9]

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion may lose carbon monoxide (CO), a common fragmentation for heterocyclic compounds, leading to a fragment at m/z 185/187.[16]

  • Cleavage of the Pyrrole Ring: Fragmentation can also occur within the heterocyclic ring system, although this often requires higher collision energies.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. For instance, the observation of a fragment that has lost the methoxy group but retains the bromine (and its isotopic pattern) confirms their relative positions are not on the same fragment lost.

Conclusion: A Validated Approach to Confident Analysis

This guide has provided an in-depth, scientifically grounded framework for the mass spectrometric analysis of this compound. By understanding the inherent chemical properties of the molecule, particularly the isotopic signature of bromine and the nature of the heterocyclic core, researchers can make informed decisions about sample preparation, ionization techniques, and data interpretation. The outlined protocols for full scan and tandem mass spectrometry provide a clear path to confirming the molecular weight, elemental composition, and structural integrity of this important class of compounds. Adherence to these principles will ensure the generation of high-quality, reliable, and defensible mass spectrometry data, which is critical for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. [Link]
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
  • Harvey, D. J. (1990). Pyridine-Containing schiff base derivatives for the structural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. Biomedical and Environmental Mass Spectrometry, 19(10), 689–702. [Link]
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
  • Pitt, J. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • Schaller, C. P. (n.d.). ms isotopes: Br and Cl. St. Benedict & St. John's. [Link]
  • Yamaguchi, M., et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
  • Rynkowski, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples.
  • Wei, Q., et al. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2309-2315. [Link]
  • Kushnir, M. M., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 567–577. [Link]
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
  • Yamaguchi, M., et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF. [Link]
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). [Link]
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16568–16583. [Link]
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. [Link]
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

Sources

A Technical Guide to the Biological Activity of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to function as a versatile hinge-binding motif for numerous protein kinases. This guide focuses on the specific biological activities of derivatives featuring a 5-bromo and 6-methoxy substitution pattern. This combination of an electron-withdrawing halogen and an electron-donating methoxy group creates a unique electronic and steric profile, offering a powerful platform for developing targeted therapeutics. We will explore the synthesis, primary biological activities with a focus on anticancer properties via kinase inhibition, structure-activity relationships, and detailed experimental protocols relevant to the evaluation of these compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and adenine, the nitrogenous base of ATP.[1][2] This structural mimicry is fundamental to its biological activity, particularly as a kinase inhibitor. The two nitrogen atoms of the 7-azaindole scaffold can form critical hydrogen bonds with the hinge region of a protein kinase's ATP-binding pocket, effectively anchoring the molecule and enabling competitive inhibition.[2] The versatility of this core allows for substitutions at multiple positions, each modulating the compound's potency, selectivity, and pharmacokinetic properties.[3]

The focus of this guide, the 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, incorporates two key functional groups:

  • 5-Bromo Group: The bromine atom at position 5 serves as a reactive handle for further functionalization via cross-coupling reactions and enhances binding affinity through halogen bonding and hydrophobic interactions within the target protein.[1][4] Its presence is often associated with potent biological activity, including high cytotoxicity in anticancer agents.[5]

  • 6-Methoxy Group: The methoxy group at position 6 can influence the electronic properties of the ring system and participate in specific interactions with the target protein, potentially improving selectivity and potency. While direct studies on 6-methoxy derivatives are less common than other substitutions, SAR studies on related scaffolds have shown that hydroxyl or methoxy groups can be critical for activity.[1]

This guide synthesizes the available data to provide a comprehensive overview of the therapeutic potential of this specific class of derivatives.

Synthetic Strategies

The synthesis of functionalized 7-azaindole derivatives typically begins with a commercially available or synthesized core, such as 5-bromo-7-azaindole.[1][6] Subsequent modifications allow for the introduction of various substituents. A generalized synthetic pathway to achieve diverse 5-bromo-6-methoxy derivatives often involves sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

A plausible synthetic workflow is outlined below:

G cluster_0 Core Synthesis & Functionalization cluster_1 Diversification via Cross-Coupling A 5-Bromo-7-azaindole B N-Protection (e.g., Tosyl) A->B TsCl, Base C Introduction of 6-Methoxy Group B->C Methoxylation Reagent D Iodination at C3 C->D NIS E Protected 5-Bromo-3-iodo-6-methoxy-7-azaindole F Suzuki Coupling at C3 (Aryl/Heteroaryl Boronic Acid) E->F Pd Catalyst, Base, R1-B(OH)2 G Suzuki Coupling at C5 (Aryl/Heteroaryl Boronic Acid) F->G Pd Catalyst, Base, R2-B(OH)2 H N-Deprotection G->H Base (e.g., NaOH) I Final Derivative Library H->I

Caption: Generalized workflow for the synthesis of 5,6,7-trisubstituted azaindoles.

Profiled Biological Activities

While literature specifically detailing the 5-bromo-6-methoxy substitution pattern is focused, the broader class of 5-substituted and 6-substituted 7-azaindoles demonstrates a wide range of potent biological activities. The primary and most promising application is in oncology.

Anticancer Activity: Potent Kinase Inhibition

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[2] Derivatives have been designed to target a multitude of kinases involved in tumor progression, proliferation, and angiogenesis.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers, making it a prime therapeutic target.[7][8] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7][9] The core scaffold acts as the hinge-binder, while substitutions at the 5-position can form crucial hydrogen bonds or hydrophobic interactions to enhance potency.[7] A 5-bromo group can serve as a precursor for introducing other functional groups tailored to the FGFR active site.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[10] 3,5-disubstituted-7-azaindoles have shown potent activity against CDK2 and CDK9.[2] The development of selective CDK inhibitors is a promising strategy for treating cancers resistant to other therapies.[11]

  • Other Kinase Targets: The versatility of the 7-azaindole framework has led to the development of inhibitors for numerous other kinases, including Aurora A kinase, DYRK1A, and c-Met, highlighting its broad applicability in oncology.[1][2][12]

Anti-Angiogenic and Anti-Metastatic Effects

Beyond direct cytotoxicity, certain azaindole derivatives act as inhibitors of microtubule dynamics.[10] This mechanism disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest. Furthermore, by interfering with microtubule function, these compounds can inhibit the formation of new blood vessels (angiogenesis) and prevent cancer cell migration and invasion, processes critical for metastasis.[7][10]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of 7-azaindole derivatives is highly dependent on the nature and position of their substituents.

  • The Pyrrolo[2,3-b]pyridine Core: The N1-H of the pyrrole ring and the N7 of the pyridine ring are critical hydrogen bond donors and acceptors, respectively. This "donor-acceptor" pair is essential for anchoring the molecule in the ATP-binding pocket of kinases.[6]

  • Substitution at C3: This position is often modified with aryl or heteroaryl groups that can be directed towards solvent-exposed regions or specific sub-pockets of the kinase, influencing selectivity and potency.[13]

  • Substitution at C5 (Bromo): The 5-position is a key site for modulation. A bromine atom here can significantly enhance activity. For example, 5-bromo-7-azaindolin-2-one derivatives have demonstrated antitumor potency significantly greater than the multi-kinase inhibitor Sunitinib.[5] This position is often oriented towards a hydrophobic pocket, and the bromo group can provide favorable interactions.

  • Substitution at C6 (Methoxy): While less explored, the C6 position offers an additional vector for optimization. A methoxy group can alter the electronic distribution of the ring system and potentially form specific interactions with amino acid residues in the target protein. In some kinase inhibitor series, a hydroxyl group (which a methoxy group can mimic as a hydrogen bond acceptor) is more active than the corresponding methoxy derivative, suggesting that this position can be sensitive to subtle steric and electronic changes.[1]

The combination of a 5-bromo and a 6-methoxy group provides a unique platform, where the bromine enhances core binding and provides a synthetic handle, while the methoxy group can be used to fine-tune selectivity and physicochemical properties.

Methodologies and Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following are representative protocols.

In Vitro Kinase Inhibition Assay (Representative: FGFR1)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based system where light output is proportional to the amount of ATP remaining in the solution.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human FGFR1 enzyme in kinase buffer.

    • Prepare a solution of the substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) in kinase buffer.

    • Prepare a solution of ATP at a concentration near its Km for FGFR1 (e.g., 10 µM) in kinase buffer.

    • Serially dilute the test compound in 100% DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, dilute these into the kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound solution to the wells of a 384-well microplate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

    • Add 10 µL of the FGFR1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a kinase-glo® luminescent reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the negative (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HuH-7 for FGFR4-driven HCC, or MDA-MB-231 for breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.[9]

  • Assay Procedure:

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Allow cells to adhere by incubating for 24 hours.

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer PLCg PLCγ Pathway Dimer->PLCg RAS RAS-MAPK Pathway Dimer->RAS PI3K PI3K-AKT Pathway Dimer->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS->Proliferation PI3K->Proliferation Inhibitor 5-Bromo-6-methoxy Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimer Inhibits Kinase Activity

Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.

Data Summary

While specific IC50 values for 5-bromo-6-methoxy derivatives are not broadly published, data from structurally related 1H-pyrrolo[2,3-b]pyridine compounds highlight the potential potency of this class.

Table 1: Representative Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound ID Target Kinase IC50 (nM) Reference
Compound 4h * FGFR1 7 [7][8]
FGFR2 9 [7][8]
FGFR3 25 [7][8]
Compound 23p (Antiproliferative) 2,357 (HepG2) [5]
Compound 30 FGFR4 Potent (not specified) [9]
Compound H1 § CDK8 35.2 [14]

Note: Compound 4h is a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative. †Note: Compound 23p is a 5-bromo-7-azaindolin-2-one derivative. ‡Note: Compound 30 is a covalent 7-azaindole FGFR4 inhibitor. §Note: Compound H1 is a 5-phenyl-1H-pyrrolo[2,3-b]pyridine derivative.

Future Outlook

The this compound scaffold is a promising platform for the development of novel targeted therapeutics, particularly kinase inhibitors for oncology. The bromine at the 5-position provides a key point for diversification, allowing for the exploration of a vast chemical space through modern synthetic chemistry techniques. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a library of derivatives with varied substitutions at the 3-position to optimize potency and selectivity against specific kinase targets.

  • Exploration of Novel Targets: While kinase inhibition is the most prominent activity, the scaffold's versatility suggests it could be adapted for other targets, such as phosphodiesterases or protein-protein interaction interfaces.

  • Pharmacokinetic Optimization: Evaluating the metabolic stability, solubility, and bioavailability of lead compounds to identify candidates with drug-like properties suitable for in vivo studies and potential clinical development.

By leveraging a structure-based design approach, these derivatives hold significant potential to yield next-generation therapies for cancer and other diseases.

References

  • Meunier, F. et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2017.
  • Bento, C. et al. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Oncotarget. 2017.
  • Wang, Y. et al. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016.
  • Wang, Y. et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. 2023.
  • Li, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021.
  • Singh, M. et al. Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. 2021.
  • Jin, Q. et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2022.
  • Sharma, N. et al. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. 2023.
  • Patrick, K. et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. 2021.
  • Pye, C. et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals. 2022.
  • Wang, X. et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. 2022.
  • Li, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. 2021.
  • Norman, D. et al. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. 2022.

Sources

A-Z Guide to 1H-Pyrrolo[2,3-b]pyridine: Synthesis, Functionalization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole, a common motif in biologically active compounds, has made it a focal point for the development of novel therapeutics. This guide provides a comprehensive overview of the 7-azaindole core, from its fundamental synthesis to its diverse applications in drug discovery, with a focus on kinase inhibition.

Part 1: The 7-Azaindole Core: Structure and Significance

The 7-azaindole scaffold is an aromatic bicyclic heterocycle consisting of a pyrrole ring fused to a pyridine ring. This fusion imparts unique physicochemical properties that are advantageous for drug design. The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the pyrrole ring provides a rich platform for various chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.

The versatility of the 7-azaindole core has led to its incorporation into a wide range of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, kinase inhibition, antimicrobial, antiviral, and anti-inflammatory effects.[1]

Part 2: Crafting the Core: Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine

The construction of the 7-azaindole skeleton can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the final molecule. Advances in organometallic chemistry have significantly expanded the toolbox for synthesizing these important heterocycles.[2][3]

Classical Approaches

Traditional methods for synthesizing the 7-azaindole core often involve multi-step sequences. While reliable, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Modern Methodologies: A Focus on Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 7-azaindoles.[4] These methods offer greater efficiency, milder reaction conditions, and a broader substrate scope, allowing for the introduction of diverse functional groups.[4][5]

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used to construct the 7-azaindole ring system. For instance, the heteroannulation of internal alkynes with aminopyridines provides a direct route to substituted 7-azaindoles.[6]

Iron-Catalyzed Cyclization: Iron catalysis has emerged as a more sustainable and cost-effective alternative to palladium. Iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation offers an efficient pathway to 7-azaindole derivatives.[5]

Rhodium-Catalyzed Synthesis: Rhodium(III) catalysts can be employed for the coupling of 2-aminopyridines with alkynes, facilitated by a silver oxidant to regenerate the catalyst.[7]

Representative Synthetic Protocol: Microwave-Assisted Iron-Catalyzed Cyclization [5]

  • Reactant Preparation: A mixture of a substituted 3-iodo-pyridin-2-ylamine and a terminal alkyne is prepared in a suitable solvent.

  • Catalyst Addition: Iron(III) acetylacetonate (Fe(acac)3) is added as the catalyst.

  • Microwave Irradiation: The reaction mixture is subjected to microwave heating at 130°C for 60 minutes.

  • Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

Part 3: Tailoring the Scaffold: Functionalization of the 1H-Pyrrolo[2,3-b]pyridine Core

Once the 7-azaindole core is synthesized, it can be further modified at various positions to optimize its biological activity. The regioselectivity of these functionalization reactions is a key consideration.

N-Functionalization: The nitrogen atom of the pyrrole ring can be readily alkylated or arylated. For example, deprotonation with a base like sodium hydride (NaH) followed by the addition of an electrophile allows for the introduction of various substituents at the N-1 position.[8]

C-Functionalization:

  • C3-Position: The C3 position is often targeted for substitution. For instance, the 5-methylenethiazolidine-2,4-dione moiety can be introduced at this position, which has been shown to be crucial for kinase selectivity.[9]

  • C4-Position: The C4 position can be halogenated, for example, by treating the 1H-pyrrolo[2,3-b]pyridin-4-ol with methanesulfonyl chloride to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[10] This halogenated intermediate can then be used in cross-coupling reactions.

  • C5-Position: The C5 position can be functionalized through various reactions, including the introduction of a trifluoromethyl group or reaction with aldehydes.[11]

  • C6-Position: Halogenation at the C6 position, such as iodination, provides a handle for further modifications via cross-coupling reactions.[12]

Part 4: Therapeutic Promise: 1H-Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy.[1][7] Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting Key Kinases in Oncology

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit a variety of kinases involved in cancer progression.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[11][13] One notable compound, 4h , demonstrated potent FGFR inhibitory activity and inhibited breast cancer cell proliferation, migration, and invasion in vitro.[11][13]

  • Traf2- and Nck-interacting kinase (TNIK) Inhibitors: TNIK is a key regulator of the Wnt signaling pathway, which is often hyperactivated in colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[14][15]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a colorectal oncogene, and its inhibition is a promising strategy for treating colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor that indirectly inhibits β-catenin activity, leading to downregulation of the WNT/β-catenin signaling pathway.[16][17][18]

  • Focal Adhesion Kinase (FAK) Inhibitors: FAK is another attractive target in oncology. Fragment-based screening led to the discovery of highly substituted 1H-pyrrolo[2,3-b]pyridines as FAK inhibitors with submicromolar cellular activity.[10]

  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a major regulator of centriole replication and its abnormal expression is associated with several cancers. Screening of an in-house kinase library identified 1H-pyrrolo[2,3-b]pyridine analogs as potential PLK4 inhibitors.[9]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM plays a critical role in maintaining genomic stability. Rational drug design has led to the development of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors with potent in vivo antitumor activity.[19]

Beyond Kinase Inhibition: Other Therapeutic Applications

The biological activities of 7-azaindole derivatives extend beyond kinase inhibition.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, with potential applications in central nervous system diseases.[20]

  • Antifungal Agents: Certain 3- and 6-substituted 7-azaindoles have shown significant fungicidal activity against Pyricularia oryzae, the fungus that causes rice blast.[12]

  • Analgesic and Hypotensive Activity: Some 7-azaindole derivatives have demonstrated significant analgesic and slight hypotensive effects.[21][22]

Part 5: Data-Driven Insights: Structure-Activity Relationships and Quantitative Data

The development of potent and selective 7-azaindole-based drugs relies on a deep understanding of their structure-activity relationships (SAR).

Compound/SeriesTarget Kinase(s)Key Structural FeaturesIC50 ValuesReference
Compound 4h FGFR1, FGFR2, FGFR31H-pyrrolo[2,3-b]pyridine core7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3)[11][13]
Various derivatives TNIK1H-pyrrolo[2,3-b]pyridine scaffold< 1 nM for potent compounds[14]
Compound 22 CDK85-phenyl-1H-pyrrolo[2,3-b]pyridine48.6 nM[16][17]
Compound 11h PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a 3,3-difluoroazetidine ring0.14 µM[20]

Part 6: Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of 7-azaindole derivatives, it is crucial to visualize the signaling pathways they modulate.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->FGFR Wnt_Signaling_Pathway cluster_Wnt_On Wnt Signaling ON (e.g., in Colorectal Cancer) Wnt Wnt Frizzled Frizzled Wnt->Frizzled TNIK TNIK Frizzled->TNIK beta_catenin β-catenin TNIK->beta_catenin Stabilization TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression beta_catenin->TCF_LEF Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->TNIK

Caption: Wnt signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on TNIK.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and amenability to chemical modification have led to the discovery of numerous potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the exploration of new chemical space around this privileged core, paving the way for the next generation of 7-azaindole-based therapeutics.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. URL
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. URL
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry. URL
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. URL
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. URL
  • Synthesis of 1H-pyrrolo[2,3-b]pyridine. PrepChem. URL
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. URL
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. URL
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. URL
  • Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. URL
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. URL
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. URL
  • The Multifaceted Biological Activities of 1H-Pyrrol-2(3H)
  • Synthesis and pharmacological activities of 7-azaindole derivatives.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook. URL
  • Different strategies for synthesis of 7-azaindoles.
  • Synthesis of Azaindoles. Chinese Journal of Chemistry. URL
  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. URL
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. URL
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. URL
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. URL
  • Recent advances in the global ring functionalization of 7-azaindoles.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. URL
  • Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. URL
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Heliyon. URL

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole core, a bioisosteric analog of indole, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have established it as a "privileged scaffold," particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of the history, synthesis, and evolution of 7-azaindole derivatives. We will trace the journey from challenging classical syntheses to the advent of powerful transition-metal-catalyzed methodologies that unlocked the scaffold's full potential. Through detailed analysis and case studies of landmark drugs like Vemurafenib and Pexidartinib, we will illuminate the causal relationship between the structure of 7-azaindole and its profound impact on drug discovery, offering researchers and drug development professionals a comprehensive understanding of this remarkable heterocycle.

Introduction: The Strategic Advantage of a Nitrogen Atom

At its core, 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is an indole molecule in which a carbon atom at the 7-position has been replaced by nitrogen. This seemingly simple substitution has profound implications, creating a scaffold with a unique combination of properties that make it exceptionally valuable in drug design.[1] Unlike indole, the 7-azaindole structure possesses both a hydrogen bond donor (the pyrrole N-H) and a well-positioned hydrogen bond acceptor (the pyridine N7 atom).[2][3] This dual functionality allows it to form a bidentate (two-point) hydrogen bond interaction with many biological targets, most notably the "hinge region" of protein kinases, which are crucial regulators of cell signaling.[2][4][5]

This ability to act as a superior hinge-binding motif is a primary reason for its designation as a privileged fragment in drug discovery.[2][3] The introduction of the nitrogen atom also modulates the scaffold's physicochemical properties—such as solubility, pKa, and lipophilicity—often leading to improved bioavailability and metabolic stability compared to their indole counterparts.[1][6] These attractive features have driven extensive research, leading to the approval of several 7-azaindole-based drugs and numerous candidates in clinical development.[2][4]

The Synthetic Challenge: From Classical Methods to Modern Breakthroughs

The journey to efficiently synthesize and functionalize the 7-azaindole core was not straightforward. Early chemists found that classical indole syntheses often failed or gave poor yields when applied to pyridine-based precursors.[7][8][9]

Early Attempts and Classical Methodologies

Traditional methods for indole synthesis faced significant hurdles when adapted for 7-azaindole:

  • Fischer Indole Synthesis: This well-known reaction, discovered in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone.[10] When applied to 2-pyridylhydrazones, the electron-deficient nature of the pyridine ring disfavors the critical[4][4]-sigmatropic rearrangement step, often leading to low yields or requiring harsh conditions like catalysis with polyphosphoric acid.[8][11][12]

  • Bartoli Indole Synthesis: Developed in 1989, this reaction utilizes the addition of vinyl Grignard reagents to ortho-substituted nitroarenes and has become a key method for preparing 7-substituted indoles.[13][14][15] While more successful than the Fischer synthesis for this specific substitution pattern, the reaction requires a large excess of the Grignard reagent and yields can be modest.[8][16]

These difficulties meant that for much of its history, the functionalization of the 7-azaindole scaffold remained a significant synthetic challenge, limiting its exploration in medicinal chemistry.

The Paradigm Shift: Transition-Metal Catalysis

The development of organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, revolutionized the synthesis of 7-azaindoles.[7][9] These modern methods offered milder reaction conditions, greater functional group tolerance, and precise control over regioselectivity, unlocking the scaffold for widespread use.

Key methodologies include:

  • Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It is widely used to couple an alkyne to a 3-halo-2-aminopyridine, which then undergoes an intramolecular cyclization to form the 7-azaindole ring.[17][18][19] This two-step, one-pot approach is highly efficient and versatile.[17][20]

  • Heck and Larock Annulation: The palladium-catalyzed Heck reaction can be used to form the pyrrole ring via an intramolecular cyclization of an enamine derivative.[18] Similarly, the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an internal alkyne, has been successfully adapted for the synthesis of 5-, 6-, and 7-azaindoles.[18]

  • C-H Activation: More recent strategies involve the direct functionalization of C-H bonds on the azaindole core, guided by a directing group. Rhodium and Ruthenium-catalyzed reactions have been developed for the selective ortho-allylation or arylation of N-aryl-7-azaindoles, providing a highly efficient route to complex derivatives.[21]

The diagram below illustrates the conceptual evolution from classical, often forceful cyclization methods to the more precise, modular approach of modern cross-coupling chemistry.

G cluster_0 Classical Synthesis (Intramolecular Cyclization) cluster_1 Modern Synthesis (Cross-Coupling & Annulation) Fischer Fischer Synthesis (Pyridylhydrazone + Acid) Core 7-Azaindole Core Fischer->Core Harsh conditions Low yield Bartoli Bartoli Synthesis (Nitropyridine + Grignard) Bartoli->Core Excess reagent Sonogashira Sonogashira Coupling + Cyclization Sonogashira->Core High efficiency Modular Heck Heck Annulation Heck->Core CH_Activation C-H Activation CH_Activation->Core Direct functionalization

Caption: Bidentate Hydrogen Bonding of 7-Azaindole with a Kinase Hinge.

Case Study 1: Vemurafenib (Zelboraf®) - A Triumph of Fragment-Based Design

The story of Vemurafenib is a landmark success for both 7-azaindole chemistry and fragment-based drug discovery. [4]The journey began with the identification of the simple 7-azaindole fragment as a hit that could bind to kinases. [2][22]

  • Target: BRAF kinase, specifically the V600E mutant form that drives approximately 50% of melanomas. [23][24]* Discovery: Through structure-based design, chemists at Plexxikon (now part of Daiichi Sankyo) elaborated on the initial 7-azaindole fragment. [2][4]X-ray crystallography revealed how the core scaffold sat in the hinge region, guiding the addition of other chemical groups to improve potency and selectivity. [22]The final molecule, Vemurafenib, contains the 7-azaindole core, which forms key hydrogen bonds with residues Cys-532 and Gln-530 in the BRAF hinge. [25]* Significance: Vemurafenib received FDA approval in 2011, demonstrating a rapid and profound clinical response in patients with BRAF V600E-mutant metastatic melanoma. [23][24][26]It stands as a prime example of how a deep understanding of the 7-azaindole scaffold's binding properties can lead to a life-saving therapeutic.

Case Study 2: Pexidartinib (Turalio®) - Targeting the Tumor Microenvironment

Pexidartinib further showcases the versatility of the 7-azaindole scaffold beyond targeting cancer cells directly.

  • Target: Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase that is critical for the survival and function of macrophages. [27][28][29]In tenosynovial giant-cell tumor (TGCT), a rare and debilitating tumor of the joints, the cancer cells overproduce the CSF1 ligand, attracting a large number of non-cancerous macrophages that make up the bulk of the tumor mass.

  • Discovery: Like Vemurafenib, Pexidartinib was developed by Plexxikon starting from the 7-azaindole fragment. [27]The core scaffold was optimized to potently and selectively inhibit CSF1R, as well as c-Kit and FLT3 kinases. [27][29][30]By inhibiting CSF1R, Pexidartinib depletes the macrophages that constitute the tumor, leading to significant tumor shrinkage.

  • Significance: Approved by the FDA in 2019, Pexidartinib is the first and only systemic therapy for TGCT. [28][31]Its development highlights how the 7-azaindole core can be expertly tailored to inhibit different classes of kinases to treat a variety of diseases.

Experimental Protocol: A Modern Synthesis of a 2-Substituted 7-Azaindole

This section provides a representative protocol for the synthesis of a 2-substituted 7-azaindole via a one-pot Sonogashira coupling and cyclization sequence, a cornerstone of modern 7-azaindole chemistry. [17][18] Objective: To synthesize 2-phenyl-7-azaindole from 2-amino-3-iodopyridine and phenylacetylene.

Reaction Scheme:

Materials:

  • 2-Amino-3-iodopyridine (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Potassium tert-butoxide (KOt-Bu, 2.0 mmol, 224 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Catalyst Preparation & Inerting:

    • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (4.5 mg), PPh₃ (21 mg), and CuI (7.6 mg).

    • Causality: The combination of a palladium source and a phosphine ligand forms the active Pd(0) catalyst in situ. CuI acts as a co-catalyst, essential for the Sonogashira mechanism. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition:

    • Add 2-amino-3-iodopyridine (220 mg) and potassium tert-butoxide (224 mg) to the flask.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene (132 µL).

    • Causality: KOt-Bu serves a dual purpose: it acts as the base for the Sonogashira coupling and promotes the subsequent intramolecular cyclization/annulation of the 2-amino-3-alkynylpyridine intermediate.

  • Reaction:

    • Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

    • Causality: Heating accelerates both the cross-coupling and the cyclization steps.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the DMF solvent and inorganic salts.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-7-azaindole.

Conclusion and Future Perspectives

The history of the 7-azaindole scaffold is a compelling narrative of chemical innovation driving pharmacological breakthroughs. Initially hampered by synthetic limitations, the development of robust and versatile transition-metal-catalyzed reactions transformed it into one of the most powerful and widely used privileged scaffolds in drug discovery. Its unique ability to form bidentate hydrogen bonds has made it an indispensable tool in the design of kinase inhibitors, leading to transformative therapies for cancer and other diseases.

Looking forward, the field continues to evolve. The application of C-H activation and other late-stage functionalization techniques will enable the synthesis of even more complex and diverse libraries of 7-azaindole derivatives. [21]As our understanding of biology deepens, this versatile scaffold will undoubtedly be applied to new target classes beyond kinases. The journey of 7-azaindole is far from over; it remains a scaffold of immense potential, poised to be at the heart of the next generation of targeted therapeutics.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
  • National Institutes of Health (NIH). (2016).
  • Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia. [Link]
  • Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]
  • MDPI. (2018).
  • National Institutes of Health (NIH). (2018).
  • Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. [Link]
  • National Institutes of Health (NIH). (2016). The Azaindole Framework in the Design of Kinase Inhibitors. NIH. [Link]
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 237–255. [Link]
  • ResearchGate. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • RosDok. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]
  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9, 2125-2130. [Link]
  • ResearchGate. (2012). Synthesis of Azaindoles.
  • New Drug Approvals. (2016). Pexidartinib, PLX-3397. New Drug Approvals. [Link]
  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. J&K Scientific. [Link]
  • ResearchGate. (2023). Different strategies for synthesis of 7-azaindoles.
  • Royal Society of Chemistry. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(9), 3230-3246. [Link]
  • National Institutes of Health (NIH). (2008).
  • ResearchGate. (2024). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
  • ResearchGate. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole.
  • ACS Publications. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
  • ResearchGate. (2024). Discovery of vemurafenib from active fragment C1.
  • ResearchGate. (2014). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
  • ResearchGate. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PubMed. (2016).
  • Google Patents. (2010). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(11), 2728-2746. [Link]
  • ACS Publications. (1959). Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry, 24(7), 1022–1023. [Link]
  • MDPI. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 23(21), 13348. [Link]
  • National Institutes of Health (NIH). (2019). Pexidartinib: First Approval. NIH. [Link]
  • PubMed. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. PubMed. [Link]

Sources

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of 7-Azaindole as a Cornerstone in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1][2] Its structure, bioisosteric to the endogenous amino acid tryptophan, provides a unique framework that can engage with a multitude of biological targets. This guide will provide an in-depth exploration of the key therapeutic targets for 1H-pyrrolo[2,3-b]pyridine compounds, with a focus on the rationale for their selection, the mechanism of action of the corresponding inhibitors, and the experimental workflows to identify and validate these molecules.

The 7-azaindole nucleus is considered a "privileged" scaffold in drug discovery, particularly in the realm of kinase inhibition.[3][4] This is largely due to its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[2][3][4] This inherent property has made it a foundational component in the design of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3][4] Beyond kinases, the 7-azaindole scaffold has demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, and hypotensive effects, making it a rich starting point for diverse therapeutic applications.[5][6][7][8][9][10]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine compounds. We will delve into specific target classes, elucidating the underlying biology and the chemical features of the 7-azaindole scaffold that enable potent and selective inhibition.

I. Protein Kinases: The Primary Therapeutic Landscape for 7-Azaindole Derivatives

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery, particularly in oncology.[11] The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively utilized to develop inhibitors against a wide array of kinases, demonstrating its remarkable adaptability.[3]

A. Mechanism of Action: A Tale of Hinge Binding

The majority of 7-azaindole-based kinase inhibitors function as ATP-competitive inhibitors.[3][4] The core of their mechanism lies in the unique hydrogen bonding pattern formed between the 7-azaindole ring and the kinase hinge region. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor in the ATP-binding pocket.[3] This stable interaction provides a strong foundation for achieving high potency. The various positions on the 7-azaindole ring can be readily modified with different substituents to enhance selectivity and drug-like properties.[3]

Interestingly, co-crystal structures have revealed different binding modes for the 7-azaindole scaffold, including "normal," "flipped," and "non-hinge" orientations, which further underscores the versatility of this motif in adapting to the specific topology of different kinase active sites.[3]

B. Key Kinase Targets and Representative Inhibitors

The following sections will explore some of the key kinase targets for which 1H-pyrrolo[2,3-b]pyridine-based inhibitors have shown significant promise.

  • Therapeutic Rationale: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth. Therefore, inhibiting the mutant B-RAF kinase is a clinically validated strategy for treating these cancers.

  • Mechanism of Action: 7-Azaindole-based B-RAF inhibitors, such as Vemurafenib, bind to the ATP-binding site of the mutant B-RAF kinase, preventing its activation and downstream signaling.[3][4] The 7-azaindole core forms the key hinge-binding interactions, while the appended chemical moieties provide additional interactions that enhance potency and selectivity for the mutant kinase.

Diagram: Simplified RAS-RAF-MEK-ERK Signaling Pathway and Point of Inhibition

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF

Caption: Inhibition of mutant B-RAF by 7-azaindole compounds blocks downstream signaling.

  • Therapeutic Rationale: The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. PI3Kγ, in particular, is highly expressed in immune cells and plays a role in tumor immunosuppression, making it an attractive target for immuno-oncology.[12]

  • Mechanism of Action: Novel 7-azaindole derivatives have been developed as potent and selective PI3K inhibitors.[12][13] These compounds occupy the ATP-binding site of the PI3K enzyme, with the 7-azaindole scaffold forming two hydrogen bonds with Val882 in the hinge region of PI3Kγ.[13] Modifications on the scaffold allow for the development of both pan-PI3K and isoform-specific inhibitors.[13]

  • Therapeutic Rationale: The FGFR signaling pathway is involved in various cellular processes, including cell proliferation, migration, and angiogenesis.[14][15] Abnormal activation of FGFRs due to gene amplification, fusions, or mutations is implicated in the development of several cancers, including breast, lung, and bladder cancer.[14]

  • Mechanism of Action: 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[14][15] The 7-azaindole core interacts with the hinge region of the FGFR kinase domain, while substituents are optimized to form additional interactions, such as hydrogen bonds with specific residues, to enhance potency and selectivity.[14] Recently, selective covalent inhibitors of FGFR4 have also been developed using the 7-azaindole scaffold for the treatment of hepatocellular carcinoma.[16]

  • Therapeutic Rationale: CDK8 is a key regulator of transcription and has been identified as an oncogene in colorectal cancer (CRC).[17][18] It plays a role in the WNT/β-catenin signaling pathway, which is frequently dysregulated in CRC.

  • Mechanism of Action: A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.[17][18] This compound targets CDK8 and indirectly inhibits β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway, cell cycle arrest, and inhibition of tumor growth.[17]

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Implicated in tumor progression, inhibitors have shown anti-proliferative and pro-apoptotic effects in cancer cell lines.[19]

  • Focal Adhesion Kinase (FAK): A target in oncology, with 1H-pyrrolo[2,3-b]pyridine derivatives showing submicromolar cellular FAK inhibition.[20]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole replication, its abnormal expression is associated with several cancers.[21]

  • Traf2- and NCK-interacting kinase (TNIK): Potent inhibitors have been developed with IC50 values in the sub-nanomolar range.[22]

  • Tropomyosin-related kinase (Trk): A target for the treatment of cancer and pain.[2]

C. Experimental Workflows for Kinase Inhibitor Discovery

A typical workflow for the discovery and characterization of 7-azaindole-based kinase inhibitors involves a series of in vitro and cell-based assays.

Diagram: Experimental Workflow for Kinase Inhibitor Characterization

G cluster_0 Start Compound Synthesis (7-Azaindole Library) Assay1 Biochemical Kinase Assay (IC50 Determination) Start->Assay1 Assay2 Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) (GI50 Determination) Assay1->Assay2 Assay3 Target Engagement Assay (e.g., CETSA, NanoBRET) Assay2->Assay3 Assay4 Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Assay3->Assay4 End Lead Optimization & In Vivo Studies Assay4->End

Caption: A stepwise approach to characterizing kinase inhibitors from synthesis to lead optimization.

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compound in the appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

D. Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine compounds against various kinase targets.

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Cell LineGI50 (µM)Reference
FGFR InhibitorFGFR1Compound 4h74T1 (Breast Cancer)Not specified[14][15]
FGFR2Compound 4h9[14][15]
FGFR3Compound 4h25[14][15]
CDK8 InhibitorCDK8Compound 2248.6Colorectal Cancer XenograftsSignificant tumor growth inhibition[17][18]
MELK InhibitorMELKCompound 16h32A549 (Lung Cancer)0.109[19]
MDA-MB-231 (Breast Cancer)0.245[19]
MCF-7 (Breast Cancer)Not specified[19]
TNIK InhibitorTNIKNot specified< 1Not specifiedNot specified[22]
PI3Kγ InhibitorPI3KγCompound 2840 (cellular IC50)Not specifiedNot specified[12]

II. Beyond the Kinome: Expanding the Therapeutic Horizons of 7-Azaindole

While kinase inhibition remains the most prominent application of the 1H-pyrrolo[2,3-b]pyridine scaffold, its therapeutic potential extends to other target classes.

A. Phosphodiesterase 4B (PDE4B) Inhibitors
  • Therapeutic Rationale: PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which can have anti-inflammatory effects. This makes PDE4B a target for inflammatory and central nervous system (CNS) diseases.

  • Mechanism of Action: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors.[23] These compounds have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[23]

B. Antiviral Agents
  • Influenza Virus: 7-Azaindole-based compounds have been developed as potent inhibitors of the influenza virus.[9] These compounds target the PB2 subunit of the viral polymerase, which is essential for viral replication.[9]

  • SARS-CoV-2: In the context of the COVID-19 pandemic, 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is the critical first step in viral entry into host cells.[10]

C. Other Reported Biological Activities

Derivatives of 7-azaindole have also been reported to possess:

  • Analgesic and Hypotensive Activity: Some compounds have shown significant analgesic activity and a slight fall in blood pressure in preclinical models.[5][6][7][8]

  • Anti-angiogenic and Cytotoxic Activity: The 7-azaindole moiety is found in compounds with anti-angiogenic and cytotoxic properties against cancer cells.[1]

  • Receptor Antagonism: Derivatives have been shown to act as antagonists for targets such as the CRTh2 receptor and chemokine receptor-2 (CCR2).[1]

Conclusion: A Scaffold with Enduring Therapeutic Promise

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural features, particularly its ability to effectively mimic the hinge-binding interactions of ATP, have made it a highly successful motif for the development of kinase inhibitors. The clinical success of Vemurafenib stands as a testament to the power of this scaffold in oncology.

As this guide has detailed, the therapeutic potential of 7-azaindole extends far beyond kinase inhibition. Ongoing research continues to uncover novel activities against a diverse range of targets, including phosphodiesterases, viral proteins, and various receptors. The chemical tractability of the 7-azaindole nucleus, with its multiple sites for modification, ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents for years to come. For drug discovery professionals, a deep understanding of the structure-activity relationships and the diverse biological applications of this privileged scaffold is essential for harnessing its full potential in the development of next-generation medicines.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. [Link]
  • Synthesis and pharmacological activities of 7-azaindole deriv
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. [Link]
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
  • Synthesis and pharmacological activities of 7-azaindole deriv
  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. (2008).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health (NIH). [Link]
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. (1995).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). J-Stage. [Link]
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. (n.d.). DBpia. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed. [Link]
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2020). PubMed. [Link]
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (n.d.).
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022).
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022).
  • Azaindole Therapeutic Agents. (n.d.). PMC. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.).
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). National Institutes of Health (NIH). [Link]
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

Sources

Pyrrolopyridines: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry. Their structural resemblance to endogenous purines and indoles allows them to function as effective bioisosteres, interacting with a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the pyrrolopyridine core, detailing its fundamental properties, key synthetic strategies, and diverse therapeutic applications. We delve into the molecular mechanisms that underpin their activity, with a particular focus on their role as kinase inhibitors in oncology. Through detailed case studies of approved drugs and an analysis of structure-activity relationships (SAR), this document offers field-proven insights into the design, synthesis, and optimization of novel pyrrolopyridine-based therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to the pyrrolopyridine scaffold, a structure that has proven to be a cornerstone in the development of novel therapeutics.[3][4] Its utility stems from its unique combination of structural rigidity, synthetic tractability, and, most importantly, its ability to mimic the purine nucleus of ATP, making it a powerful framework for designing enzyme inhibitors.[5][6]

The Pyrrolopyridine Core: Structure and Isomerism

Pyrrolopyridines, or azaindoles, consist of a five-membered pyrrole ring fused to a six-membered pyridine ring. The position of the nitrogen atom in the pyridine ring and the fusion orientation give rise to six possible structural isomers, each with distinct physicochemical properties that can be fine-tuned for optimal target binding and ADME-Tox profiles.[1][2][3] The strategic placement of this nitrogen atom compared to an indole core can enhance solubility and provide an additional hydrogen bond acceptor, a critical feature for kinase hinge-binding.[1]

Pyrrolopyridine_Isomers cluster_isomers Six Isomers of Pyrrolopyridine (Azaindoles) Pyrrolo[2,3-b]pyridine\n(7-Azaindole) Pyrrolo[2,3-b]pyridine (7-Azaindole) Pyrrolo[2,3-c]pyridine\n(6-Azaindole) Pyrrolo[2,3-c]pyridine (6-Azaindole) Pyrrolo[2,3-b]pyridine\n(7-Azaindole)->Pyrrolo[2,3-c]pyridine\n(6-Azaindole) Pyrrolo[3,2-c]pyridine\n(5-Azaindole) Pyrrolo[3,2-c]pyridine (5-Azaindole) Pyrrolo[2,3-c]pyridine\n(6-Azaindole)->Pyrrolo[3,2-c]pyridine\n(5-Azaindole) Pyrrolo[3,2-b]pyridine\n(4-Azaindole) Pyrrolo[3,2-b]pyridine (4-Azaindole) Pyrrolo[3,4-b]pyridine\n(2-Azaizoindole) Pyrrolo[3,4-b]pyridine (2-Azaizoindole) Pyrrolo[3,2-b]pyridine\n(4-Azaindole)->Pyrrolo[3,4-b]pyridine\n(2-Azaizoindole) Pyrrolo[3,4-c]pyridine\n(5-Azaizoindole) Pyrrolo[3,4-c]pyridine (5-Azaizoindole) Pyrrolo[3,4-b]pyridine\n(2-Azaizoindole)->Pyrrolo[3,4-c]pyridine\n(5-Azaizoindole)

Caption: The six structural isomers of the pyrrolopyridine scaffold.

Significance in Medicinal Chemistry: Bioisosterism and Privileged Scaffolds

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is central to the success of pyrrolopyridines.[7] The deazapurine framework of pyrrolopyrimidines and the azaindole core of pyrrolopyridines bear a striking resemblance to adenine.[8] This structural mimicry allows them to compete with ATP for binding to the active sites of kinases, a family of enzymes frequently dysregulated in diseases like cancer.[5][8] This inherent ability to target a large and well-validated enzyme family has established the pyrrolopyridine core as a "privileged scaffold" in drug discovery.[9]

Natural Occurrences and Early Discoveries

The pyrrolopyridine scaffold is not merely a synthetic invention; it is also found in natural products. Notable examples include the alkaloid camptothecin, isolated from the Camptotheca acuminata tree, which is a potent topoisomerase I inhibitor used in cancer therapy.[3] This natural precedent provided an early validation of the scaffold's biological relevance and inspired further exploration by medicinal chemists.

Synthetic Strategies: Building the Core

The construction of the pyrrolopyridine nucleus is a critical step in the drug discovery process, with numerous methodologies developed to provide access to its various isomers and derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, which is crucial for modulating target selectivity and pharmacokinetic properties.

Overview of Synthetic Approaches

Synthetic strategies often involve the construction of one ring onto the other. Common approaches include building the pyrrole ring onto a pre-existing pyridine precursor or, conversely, forming the pyridine ring from a substituted pyrrole. Metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are frequently employed to functionalize the core structure, allowing for the rapid generation of compound libraries for SAR studies.[10]

Representative Synthesis of a Pyrrolo[3,2-c]pyridine Core

A common strategy for synthesizing the pyrrolo[3,2-c]pyridine core involves the functionalization of a pyridine starting material. The following workflow illustrates a generalized approach.

Synthesis_Workflow Start Substituted 2-Aminopicoline Step1 Nitration & Diazotization -> Chlorination Start->Step1 Intermediate1 2-Chloro-3-nitro-X- methylpyridine Step1->Intermediate1 Step2 Reaction with DMF-DMA Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (e.g., Fe/AcOH) Intermediate2->Step3 Product Functionalized Pyrrolopyridine Core Step3->Product

Caption: Generalized workflow for the synthesis of a pyrrolopyridine core.

Experimental Protocol: Synthesis of an Aminophenoxypyrrolopyridine Intermediate

The following protocol, adapted from literature procedures, describes a key sequence for generating a versatile intermediate used in the synthesis of Met kinase inhibitors.[11]

Step 1: Coupling of 4-chloropyrrolopyridine with 2-fluoro-4-nitrophenol

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add 2-fluoro-4-nitrophenol (1.1 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the nitro intermediate.

Step 2: Reduction of the Nitro Group

  • Suspend the nitro intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 4.0 eq) followed by zinc dust (5.0 eq) in portions.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction and filter through a pad of Celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired aminophenoxypyrrolopyridine intermediate.

Self-Validation Note: The success of each step is critically dependent on achieving complete conversion and effective purification. The identity and purity of the intermediates and final product must be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Therapeutic Applications & Mechanisms of Action

The versatility of the pyrrolopyridine scaffold has led to its application across numerous therapeutic areas, including oncology, immunology, and neurology.[3][12] However, its most profound impact has been in the development of kinase inhibitors.[1][5]

Pyrrolopyridines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] Pyrrolopyridine derivatives have been expertly designed to act as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate its downstream substrates and thereby halting aberrant signaling cascades.[5][8] Drugs containing this scaffold, such as Vemurafenib and Pexidartinib, are used in anticancer therapy.[3][13]

Kinase_Inhibition_Pathway cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Vemurafenib (Pyrrolopyridine-based) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a pyrrolopyridine-based BRAF inhibitor.

Mechanism: Mimicking the ATP Hinge-Binding Motif

The efficacy of pyrrolopyridine-based kinase inhibitors lies in their ability to occupy the ATP-binding pocket. The nitrogen atom of the pyridine ring and the NH group of the pyrrole ring act as key hydrogen bond acceptors and donors, respectively. This arrangement allows the scaffold to form critical hydrogen bonds with the "hinge region" of the kinase, the flexible loop that connects the N- and C-terminal lobes of the enzyme, effectively mimicking the binding of the adenine portion of ATP.[1][5] Selectivity for a specific kinase is achieved through substituents on the pyrrolopyridine core that exploit unique features of the target's binding pocket.[5]

Case Studies: From Bench to Bedside
  • Vemurafenib (PLX4032): An FDA-approved drug for the treatment of late-stage melanoma.[5] Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a driver mutation in over 50% of melanomas. Its pyrrolo[2,3-b]pyridine (7-azaindole) core is crucial for its high-affinity binding to the ATP pocket of the mutated enzyme.[5]

  • Pexidartinib (PLX3397): An approved therapy for tenosynovial giant cell tumor, Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) kinase.[3][13] Its design features a pyrrolo[2,3-d]pyrimidine core, demonstrating how different isomers can be leveraged to achieve distinct selectivity profiles.[14]

Structure-Activity Relationships (SAR)

The optimization of a pyrrolopyridine lead compound into a clinical candidate is a process guided by meticulous SAR studies.[15] Small structural modifications can lead to dramatic changes in potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on Selectivity and Potency

The core principle of SAR is to understand how different chemical groups at various positions on the scaffold influence biological activity.[15] For kinase inhibitors, substituents are chosen to:

  • Enhance Hinge Binding: Modifications to the core itself can fine-tune the hydrogen bonding network.

  • Occupy Hydrophobic Pockets: Appending aryl or alkyl groups can create favorable van der Waals interactions in nearby hydrophobic regions of the ATP pocket, increasing affinity.[16]

  • Engage the "Gatekeeper" Residue: The gatekeeper residue controls access to a deeper hydrophobic pocket. Tailoring substituents to interact with this residue is a key strategy for achieving kinase selectivity.

  • Improve Physicochemical Properties: Adding polar groups can improve solubility, while modifying metabolically labile sites can enhance in vivo stability.[1][2]

Data Summary of Representative Pyrrolopyridine Kinase Inhibitors

The following table summarizes the activity of several pyrrolopyridine derivatives against various kinases, illustrating the impact of structural modifications on potency.

Compound IDPyrrolopyridine CoreTarget KinaseIC₅₀ (nM)Reference
1e Pyrrolo[3,2-c]pyridineFMS Kinase60[16]
1r Pyrrolo[3,2-c]pyridineFMS Kinase30[16]
KIST101029 Pyrrolo[3,2-c]pyridineFMS Kinase96[16]
Compound 2 PyrrolopyridineMet Kinase1.8[17]
Compound 2 PyrrolopyridineFlt-3 Kinase4[17]
Compound 2 PyrrolopyridineVEGFR-2 Kinase27[17]
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR79[18]
Compound 5k Pyrrolo[2,3-d]pyrimidineHer240[18]
Compound 5k Pyrrolo[2,3-d]pyrimidineVEGFR2136[18]
Compound 12b PyrrolopyrimidineJAK1(10-20x selective over JAK2)[19]

This table presents a selection of data to illustrate SAR principles. IC₅₀ values are highly assay-dependent and should be compared with caution.

Conclusion and Future Perspectives

The pyrrolopyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, transitioning from a chemical curiosity to the core of multiple life-saving therapies. Its success as an ATP-mimetic in kinase inhibition has been the primary driver of its prominence. Future research will likely focus on expanding the therapeutic utility of this versatile scaffold beyond oncology. The development of novel synthetic methodologies will continue to provide access to unexplored chemical space, enabling the fine-tuning of this privileged core for new and challenging biological targets. As our understanding of disease biology deepens, the rational design of next-generation pyrrolopyridine derivatives promises to deliver safer and more effective medicines for a host of human diseases.

References

  • Wolska, J., Koba, M., & Wifkowski, G. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Gour, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 152, 107867. [Link]
  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3433. [Link]
  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Various Authors. (2024). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.
  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6743–6761. [Link]
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]
  • Ruchaud, S., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(5), 3949-3973. [Link]
  • Cui, J. J., et al. (2007). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 50(19), 4515–4531. [Link]
  • Kumar, A., & Kumar, V. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(49), 31449-31460. [Link]
  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • Cui, J. J., et al. (2007). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]
  • Wolska, J., Koba, M., & Wifkowski, G. (2021).
  • Kumar, R., et al. (2021).
  • Eide, C. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(13), 3097. [Link]
  • Guillon, R. (2014). Development of New Pathways to Functionalized Azaindole as Promising Platforms for the Medicinal Chemistry Modulation.
  • Li, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(15), 4983. [Link]
  • Huang, L. J., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 204, 112506. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Christodoulou, M. S., et al. (2022).
  • Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 838-867. [Link]
  • Christodoulou, M. S., et al. (2021).
  • Various Authors. (n.d.). Structure activity relationship of compound 4.
  • Various Authors. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. R Discovery. [Link]
  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1546–1568. [Link]
  • Herz, W., & Murty, D. R. K. (1960). Pyrrolopyridines. IV. Synthesis of Possible Intermediates. The Journal of Organic Chemistry, 25(12), 2257–2263. [Link]
  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
  • Drug Design Org. (2005).
  • Gready, J. E., et al. (1997). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1, 1731-1741. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties and how they influence its behavior in various organic solvents. A detailed theoretical framework for solubility is presented, alongside pragmatic, step-by-step experimental protocols for accurate solubility determination. This guide emphasizes the principles of scientific integrity, offering self-validating experimental designs and robust analytical methodologies.

Introduction: The Strategic Importance of Solubility in Drug Development

This compound, a derivative of the 7-azaindole scaffold, represents a class of compounds with significant interest in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and is found in numerous kinase inhibitors and other therapeutic agents. The solubility of this intermediate is a critical parameter that dictates its utility in synthesis, purification, formulation, and ultimately, its bioavailability in preclinical and clinical studies. A thorough understanding of its solubility in a range of organic solvents is paramount for efficient process development and the successful progression of drug candidates.

This guide moves beyond a simple tabulation of solubility data. It aims to provide a deeper understanding of the underlying principles governing the dissolution of this compound, thereby empowering researchers to make informed decisions in solvent selection and experimental design.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The following table summarizes the key physicochemical parameters of this compound, derived from available data of structurally related compounds and computational predictions.

PropertyValue (Estimated/Calculated)Source/Method
Molecular Formula C₈H₇BrN₂O-
Molecular Weight 227.06 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Melting Point >180 °CEstimated based on 5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]
Predicted logP ~2.2Estimated based on 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid[2]
Hydrogen Bond Donors 1 (from the pyrrole N-H)Inferred from structure
Hydrogen Bond Acceptors 3 (pyridine nitrogen, methoxy oxygen, pyrrole nitrogen)Inferred from structure[2]
Polar Surface Area ~40 ŲEstimated

Expert Interpretation: The presence of both hydrogen bond donor (the pyrrole -NH) and multiple acceptor sites (the pyridine nitrogen and the methoxy oxygen) suggests that this compound can engage in complex interactions with a variety of solvents. Its predicted logP indicates a moderate lipophilicity, suggesting that it will exhibit solubility in a range of polar and non-polar organic solvents. The high melting point is indicative of a stable crystal lattice, which will require sufficient solvent-solute interactions to overcome the lattice energy for dissolution.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the following interactions are key:

  • Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the solubility in all organic solvents.

  • Dipole-Dipole Interactions: The polar nature of the pyrrolo[2,3-b]pyridine ring system and the methoxy group will lead to favorable interactions with polar solvents.

  • Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

The overall solubility is a result of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

graph "Solubility_Interactions" {
  layout=neato;
  node [shape=box, style=rounded];
  "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
  "Polar Protic Solvents (e.g., Methanol, Ethanol)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
  "Polar Aprotic Solvents (e.g., Acetone, DMSO)" [fillcolor="#34A853", fontcolor="#FFFFFF"];
  "Non-Polar Solvents (e.g., Toluene, Hexane)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -- "Polar Protic Solvents (e.g., Methanol, Ethanol)" [label="Strong H-Bonding & Dipole-Dipole"]; "this compound" -- "Polar Aprotic Solvents (e.g., Acetone, DMSO)" [label="Dipole-Dipole & some H-Bond Accepting"]; "this compound" -- "Non-Polar Solvents (e.g., Toluene, Hexane)" [label="Weak van der Waals"]; }

Figure 2: Experimental workflow for the shake-flask method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for accurately quantifying the concentration of a dissolved solute.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99 for good linearity.

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

  • Solubility Calculation: Calculate the original solubility in each solvent by taking into account the dilution factor.

Predicted Solubility Profile and Solvent Selection

Based on the physicochemical properties of this compound, a qualitative solubility profile can be predicted. This information is invaluable for guiding solvent selection in various applications.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the solute's donor and acceptor sites.
Polar Aprotic DMSO, DMF, AcetoneModerate to HighStrong dipole-dipole interactions and can accept hydrogen bonds.
Halogenated Dichloromethane, ChloroformModerateGood dipole-dipole interactions.
Aromatic Toluene, XyleneLow to ModeratePrimarily van der Waals interactions; potential for π-π stacking.
Aliphatic Hexane, HeptaneLowOnly weak van der Waals interactions are possible.

Expert Insight for Solvent Selection:

  • For Reaction Chemistry: A solvent that provides good solubility for all reactants and reagents is essential. Based on the predicted profile, polar aprotic solvents like DMF or acetonitrile would be good starting points.

  • For Purification by Crystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., water or hexane) can be explored.

  • For Formulation: The choice of solvent will be dictated by the desired dosage form and toxicological considerations. The ICH Q3C guidelines for residual solvents must be strictly followed.[3]

Conclusion: A Data-Driven Approach to Solubility

The solubility of this compound in organic solvents is a multifaceted property that is critical for its successful application in drug development. This guide has provided a comprehensive framework for understanding and experimentally determining this key parameter. By combining a theoretical understanding of intermolecular forces with robust experimental methodologies, researchers can generate high-quality, reliable solubility data. This data-driven approach will facilitate informed decision-making in process development, leading to more efficient and successful research outcomes.

References

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Chemical Properties and Applications of 7-Azaindole.
  • ResearchGate. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives.
  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • 2a biotech. (n.d.). 3-BROMO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE.
  • National Center for Biotechnology Information. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
  • PubMed. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • International Council for Harmonisation. (2019). impurities: guideline for residual solvents q3c(r6).

Sources

An In-depth Technical Guide to the X-ray Crystallography of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Understanding the precise three-dimensional structure of its analogs is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design. This technical guide provides a comprehensive overview of the X-ray crystallography of 5-bromo-1H-pyrrolo[2,3-b]pyridine analogs, from synthetic considerations and crystallization strategies to data analysis and the interpretation of crystal structures in the context of drug discovery.

Introduction: The Significance of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with biological targets.[1] The addition of a bromine atom at the 5-position provides a strategic handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space.[1] This has led to the development of numerous potent inhibitors of various protein kinases, with applications in oncology and other therapeutic areas.[2][3]

X-ray crystallography provides unparalleled insight into the atomic-level details of these molecules, revealing crucial information about:

  • Molecular Conformation: The preferred three-dimensional arrangement of the molecule.

  • Intermolecular Interactions: How molecules pack together in the solid state, including hydrogen bonding and halogen bonding.

  • Binding Modes: In the case of co-crystallization with a target protein, the precise interactions between the inhibitor and the active site.

This guide will walk through the critical steps and considerations for obtaining high-quality crystal structures of novel 5-bromo-1H-pyrrolo[2,3-b]pyridine analogs.

Synthesis and Purification of Analogs for Crystallography

The successful growth of high-quality single crystals is critically dependent on the purity of the compound. The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine and its analogs can be achieved through various routes, often starting from 2-aminopyridine or 7-azaindole itself.[4][5]

Common Synthetic Strategies:
  • Direct Bromination of 7-azaindole: This can be a straightforward approach, though it may require careful control of reaction conditions to achieve the desired regioselectivity.[6]

  • Multi-step Synthesis from Substituted Pyridines: Building the pyrrole ring onto a pre-functionalized pyridine core is a common and versatile strategy.[4]

Purification Prior to Crystallization:

Following synthesis, rigorous purification is essential. Common methods include:

  • Column Chromatography: Effective for removing soluble impurities.

  • Recrystallization: A crucial final step to obtain highly pure material suitable for crystal growth. A patent for the preparation of 5-bromo-7-azaindole describes a recrystallization procedure involving dissolving the crude product in toluene with activated carbon, followed by hot filtration and cooling to induce crystallization.[7]

Experimental Protocol: Recrystallization for Purification

  • Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on solubility studies of 5-bromo-7-azaindole, solvents such as toluene, ethanol, and ethyl acetate are good starting points.[7][8]

  • Dissolution: In a suitable flask, dissolve the crude compound in a minimal amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and briefly reflux.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and the activated carbon.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Crystallization Strategies for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Analogs

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and a systematic screening of conditions is highly recommended.

Key Considerations for Crystallization:
  • Solvent Choice: The solubility of the compound is a critical parameter. A systematic solubility screen in a range of solvents with varying polarities is a valuable initial step. A study on 5-bromo-7-azaindole provides solubility data in various pure and mixed solvent systems, which can serve as a useful guide.[8]

  • Supersaturation: Crystal growth occurs from a supersaturated solution. The method of achieving supersaturation (e.g., slow evaporation, cooling, vapor diffusion) can significantly impact crystal quality.

  • Purity: As mentioned, impurities can inhibit nucleation and crystal growth.

Common Crystallization Techniques:
Technique Description Advantages Disadvantages
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.Simple to set up.Can lead to the formation of a crust of small crystals.
Slow Cooling A saturated solution at a high temperature is slowly cooled to a lower temperature, reducing the solubility and inducing crystallization.Good for compounds with a steep solubility curve.Requires careful control of the cooling rate.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger volume of a solvent in which the compound is less soluble (the precipitant).Allows for fine control over the rate of supersaturation.Can be more complex to set up.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface.Can produce high-quality crystals.Can be difficult to set up without disturbing the interface.

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare the Compound Solution: Dissolve the purified compound in a good solvent to near saturation.

  • Set up the Crystallization Chamber: Place a larger volume of a precipitant (a solvent in which the compound is poorly soluble but miscible with the good solvent) in a sealed container.

  • Introduce the Compound Solution: Place a small vial or a hanging drop containing the compound solution inside the sealed container.

  • Equilibration: Seal the container and allow the vapor of the more volatile solvent from the compound solution to slowly diffuse into the precipitant, and the vapor of the less volatile precipitant to diffuse into the compound solution. This gradually increases the concentration of the precipitant in the compound solution, leading to supersaturation and crystal growth.

X-ray Data Collection and Structure Solution

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Workflow for Structure Determination:

Caption: A typical workflow for small molecule X-ray crystallography.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to obtain a set of reflection intensities.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve its accuracy.

  • Structure Validation: The final structure is validated to ensure its quality and correctness.

Analysis of Crystal Structures and Structure-Activity Relationships (SAR)

The resulting crystal structure provides a wealth of information that can be used to guide drug design efforts.

Key Structural Features to Analyze:
  • Torsion Angles: Define the conformation of flexible parts of the molecule.

  • Hydrogen Bonding: The pyrrole N-H and the pyridine nitrogen of the 7-azaindole core are key hydrogen bond donors and acceptors, respectively. Their interactions in the crystal lattice can provide insights into their potential binding modes with target proteins.[8][9]

  • Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition and crystal engineering. The structural influence of halogen atoms generally increases in the order of Cl < Br < I.[10]

  • π-π Stacking: The aromatic rings of the 7-azaindole scaffold can engage in π-π stacking interactions, which can influence crystal packing and ligand-protein binding.

Linking Crystal Structure to Biological Activity:

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2][3] The pyrrole N-H and the pyridine N7 atom form two crucial hydrogen bonds with the hinge region of the kinase active site.

Binding Mode of a 7-Azaindole Kinase Inhibitor

Caption: Diagram showing the key hydrogen bonding interactions between a 7-azaindole inhibitor and the kinase hinge region.

By determining the crystal structures of a series of analogs, researchers can build a detailed understanding of how different substituents affect the molecule's conformation and its interactions with the target protein. This information is invaluable for optimizing inhibitor potency and selectivity. For example, the crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative in complex with Fibroblast Growth Factor Receptor 1 (FGFR1) revealed how a trifluoromethyl group at the 5-position could form a hydrogen bond with a nearby glycine residue, thereby improving the compound's activity.[2]

Common Challenges and Troubleshooting

Problem Possible Causes Troubleshooting Strategies
No Crystals Form Solution is not supersaturated; impurities present.Concentrate the solution; add an anti-solvent; further purify the compound.
Oiling Out Compound is too soluble; cooling is too rapid.Use a less polar solvent; slow down the cooling rate; use vapor diffusion.
Formation of a Powder Nucleation is too rapid.Reduce the concentration; use a slower method of supersaturation (e.g., vapor diffusion).
Poor Crystal Quality Rapid crystal growth; twinning.Optimize the crystallization conditions (solvent, temperature, concentration); try a different crystallization technique.
Polymorphism The ability of a compound to crystallize in more than one crystal form.Screen a wide range of crystallization conditions; perform thermal analysis (e.g., DSC) to identify different polymorphs. This is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability.

Conclusion

X-ray crystallography is an indispensable tool in the development of drugs based on the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold. A systematic and patient approach to crystallization, coupled with a thorough analysis of the resulting crystal structures, can provide profound insights into the structure-activity relationships of these important molecules. This knowledge is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Preparation method for 5-bromo-7-azaindole. CN102584820A.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI.
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
  • Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes. (2025).
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals.
  • Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. (2025). Benchchem.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI.
  • Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spect.
  • Preparation method of 5-bromo-7-azaindole. CN109081840B.
  • New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. (2025).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • What is the synthesis process of 5-Bromo-7-azaindole? - FAQ - Guidechem.
  • Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. (2025).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9- Anthracenecarboxylic Acid. (2021).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Variations on position 5 of the 7-azaindole core. Reagents and...
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). MDPI.
  • 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
  • Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Semantic Scholar.

Sources

Mechanism of action for pyrrolopyridine based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action for Pyrrolopyridine-Based Inhibitors

Abstract

The pyrrolopyridine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a diverse array of protein kinases with high affinity.[1][2] Its intrinsic structural similarity to the adenine base of ATP allows it to serve as an effective hinge-binding motif, anchoring inhibitors within the catalytic site of these critical cellular enzymes.[3] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of pyrrolopyridine-based inhibitors against key kinase families, including Janus kinases (JAKs), Receptor Tyrosine Kinases (RTKs), and the PI3K/mTOR pathway. We will dissect the fundamental principles of ATP-competitive inhibition, explore the structural basis for target selectivity, and provide detailed, field-proven experimental protocols for elucidating and validating these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.

The Pyrrolopyridine Scaffold: A Foundation for Kinase Inhibition

Kinases are a family of over 500 enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Their aberrant activity is a known driver of numerous diseases, most notably cancer, making them highly attractive drug targets.[4] The pyrrolopyridine core, an isomeric fusion of pyrrole and pyridine rings, has emerged as a premier scaffold in the design of kinase inhibitors.[5][6] Its success stems from its bioisosteric resemblance to purine, enabling it to mimic the binding of adenine and effectively compete with endogenous ATP for the kinase active site.[3]

The versatility of the pyrrolopyridine framework allows for chemical modifications at multiple positions, enabling medicinal chemists to fine-tune potency and, crucially, achieve selectivity. By exploiting subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases, derivatives can be engineered to target a specific kinase, a kinase family, or a desired multi-kinase profile to overcome drug resistance.[7][8]

Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for pyrrolopyridine-based inhibitors is competitive inhibition of ATP binding. The kinase active site is characterized by a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP to correctly orient it for catalysis. Pyrrolopyridine inhibitors leverage their nitrogen atoms to replicate these essential hydrogen-bonding interactions with the backbone of the hinge region.[9][10]

This hinge-binding anchors the inhibitor, while substituents appended to the pyrrolopyridine core extend into adjacent hydrophobic pockets and interact with other key residues, such as the DFG motif and the catalytic lysine, to achieve high-affinity binding and stabilize the inhibitor-kinase complex.[4][9] By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and halting the downstream signaling cascade.

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP Releases Substrate Substrate Substrate->Kinase Binds Inhibitor Pyrrolopyridine Inhibitor Kinase_Inhibited Kinase (Blocked) Inhibitor->Kinase_Inhibited Binds to ATP Pocket ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding Blocked

Caption: ATP-Competitive Inhibition by Pyrrolopyridine Derivatives.

Targeting Key Signaling Pathways: Specific Mechanisms of Action

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is the principal cascade for a multitude of cytokines and growth factors involved in immunity and inflammation.[11][12] Pyrrolopyridine-based compounds, including analogs of the approved drug tofacitinib, are potent JAK inhibitors.

  • Mechanism: These inhibitors bind to the ATP pocket of JAK family members (JAK1, JAK2, JAK3, TYK2), preventing the trans-phosphorylation and activation of the kinases upon cytokine receptor engagement.[13] This abrogation of JAK activity blocks the subsequent phosphorylation, dimerization, and nuclear translocation of STAT transcription factors, thereby inhibiting the expression of inflammatory genes.

  • Selectivity: A significant focus in this area is achieving selectivity for specific JAK isoforms to optimize therapeutic outcomes and minimize side effects. For example, inhibiting JAK2 can lead to anemia and thrombocytopenia.[13] Medicinal chemistry efforts have successfully developed JAK1-selective inhibitors by designing molecules that form specific interactions with non-conserved residues, such as a hydrogen bond with glutamate 966 (E966) in the JAK1 active site.[13]

Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK Inhibits Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Induces Start Start: Prepare Inhibitor Dilutions AddInhibitor 1. Add Inhibitor & Kinase to Plate Start->AddInhibitor PreIncubate 2. Pre-incubate (15 min) AddInhibitor->PreIncubate Initiate 3. Initiate Reaction (Add ATP/Substrate) PreIncubate->Initiate Incubate 4. Incubate (2 hours) Initiate->Incubate Stop 5. Stop Reaction (Add ADP-Glo Reagent) Incubate->Stop Signal 6. Generate Signal (Add Detection Reagent) Stop->Signal Read 7. Read Luminescence Signal->Read Analyze End: Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a Biochemical Kinase Assay (e.g., ADP-Glo™).

Cell-Based Assays: Confirming Cellular Efficacy

While biochemical assays are essential, they do not guarantee activity in a cellular environment. [14]Cell-based assays are critical to confirm that an inhibitor can permeate the cell membrane, engage its target, and produce a functional downstream effect. [15][16] Experimental Protocol: Western Blot for Target Phosphorylation

This method directly measures the inhibition of the target kinase's activity within the cell by quantifying the phosphorylation of its immediate downstream substrate.

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase (e.g., GTL-16 cells for c-Met)[10]. Culture overnight to allow adherence. Treat the cells with a dose-response range of the pyrrolopyridine inhibitor for 1-4 hours.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., Interleukin-2 for JAK/STAT pathways) for a short period (15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Akt).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein to serve as a loading control. Quantify band intensities to determine the percent inhibition of phosphorylation at each inhibitor concentration.

Structural Biology: Visualizing the Binding Mode

X-ray crystallography provides the ultimate validation of the binding mode, revealing atomic-level details of the inhibitor-kinase interaction. [10][17] Experimental Protocol: Co-crystallization and Structure Determination

  • Protein Production: Express and purify a high-quality, stable form of the kinase domain of interest.

  • Co-crystallization: Mix the purified kinase with a molar excess of the pyrrolopyridine inhibitor. Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, and temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that produce diffraction-quality crystals.

  • X-ray Diffraction: Harvest a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. A molecular model of the protein-inhibitor complex is built into this map and computationally refined to best fit the experimental data, yielding a high-resolution 3D structure. [18]5. Binding Mode Analysis: Analyze the final structure to identify all key interactions—hydrogen bonds with the hinge, hydrophobic contacts, and any water-mediated bonds—that contribute to the inhibitor's affinity and selectivity.

Purify 1. Purify Kinase & Prepare Inhibitor Crystallize 2. Screen for Co-crystallization Conditions Purify->Crystallize Diffract 3. Collect X-ray Diffraction Data Crystallize->Diffract Solve 4. Solve Electron Density Map Diffract->Solve Refine 5. Build & Refine Atomic Model Solve->Refine Analyze 6. Analyze Binding Interactions Refine->Analyze

Caption: Experimental Workflow for X-Ray Crystallography.

Summary Data of Representative Inhibitors

The following table summarizes the activity of select pyrrolopyridine-based inhibitors against their primary kinase targets, illustrating the range of potencies achieved with this scaffold.

Compound Class/ExamplePrimary Target(s)Biochemical IC50Cellular Activity/NotesReference
3-Amido-pyrrolopyrazine JAK3 / JAK1Potent (nM range)Selective for JAK3/JAK1 over JAK1/JAK2 pathways in cells.[19]
C-5 Pyrazole-pyrrolopyrimidine JAK1Potent (nM range)>10-fold selectivity for JAK1 over JAK2 in enzyme assays.[13]
7-Aryl-2-anilino-pyrrolopyrimidine Mer / Axl2 nM (Mer), 16 nM (Axl)Inhibits Mer phosphorylation in cancer cells.[9]
Pyrrolopyridine-pyridone (Cmpd 2) c-Met1.8 nMPotent anti-proliferative activity in GTL-16 cells.[10]
Pyridopyrimidinone (Cmpd 31) PI3K / mTORDual nM potencySuppresses Akt and p70S6K phosphorylation in cells.[20]

Conclusion

Pyrrolopyridine-based inhibitors are a clinically and commercially significant class of therapeutics that function primarily as ATP-competitive inhibitors of protein kinases. Their mechanism is rooted in the scaffold's ability to form key hydrogen bonds with the kinase hinge region, effectively mimicking the natural ligand ATP. The true power of this scaffold lies in its synthetic tractability, which allows for the rational design of potent and selective agents against a wide range of kinase targets implicated in cancer, inflammation, and other diseases. A rigorous, multi-disciplinary approach combining biochemical assays, cell-based functional studies, and structural biology is essential for fully elucidating their mechanism of action and advancing the development of next-generation targeted therapies.

References

  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. PubMed.
  • Cell-based test for kinase inhibitors. INiTS.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry - ACS Publications.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Unknown Source.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.
  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Unknown Source.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals.
  • Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. Iranian Journal of Pharmaceutical Sciences.
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. PMC - PubMed Central.
  • Other members of the second generation of mTOR inhibitors. a: Tetrahydopyrimidipyrrolooxazine derivatives (68-71) invented by Cmiljanovic et al. b. ResearchGate.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Request PDF - ResearchGate.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Unknown Source.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH.
  • Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. PubMed.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Unknown Source.
  • mTOR inhibitors. Wikipedia.
  • Targeting mTOR: up-to-date mTOR inhibitors. ACG Publications.
  • Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate.
  • Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. PMC - NIH.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring introduces unique hydrogen bonding capabilities and metabolic properties. This scaffold is a cornerstone in the development of numerous therapeutic agents, most notably as a "hinge-binding" motif in a multitude of protein kinase inhibitors designed to treat cancers and inflammatory diseases.[1][2]

The specific analogue, 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a highly valuable synthetic intermediate. Its design is strategic:

  • The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures.[3][4]

  • The methoxy group at the C6 position modulates the electronic landscape of the heterocyclic core, influencing the molecule's binding affinity, selectivity, and pharmacokinetic properties in downstream applications.

This document provides a detailed, field-tested protocol for the multi-step synthesis of this key building block, grounded in established chemical principles. We will not only outline the procedure but also delve into the causality behind the strategic choices made at each stage of the synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of highly substituted 7-azaindoles is rarely a trivial endeavor and often necessitates a carefully planned multi-step sequence.[3][5] A direct, single-step functionalization of the parent 7-azaindole core is complicated by regioselectivity issues. Therefore, a more robust strategy involves constructing the bicyclic system from a pre-functionalized pyridine precursor.

Our retrosynthetic approach deconstructs the target molecule as follows: The pyrrole ring is envisioned to be formed in the final stages via an intramolecular cyclization of an alkyne-substituted aminopyridine. This key intermediate can be assembled using a Sonogashira cross-coupling reaction on a suitable 2-chloro-3-aminopyridine derivative. This leads us to a commercially available or readily synthesized starting material, 2-amino-5-bromopyridine, which will be systematically functionalized.

Retrosynthesis Target This compound Intermediate3 2-((Trimethylsilyl)ethynyl)-3-amino- 5-bromo-6-methoxypyridine Target->Intermediate3 Base-catalyzed cyclization Intermediate2 3-Amino-5-bromo-2-chloro- 6-methoxypyridine Intermediate3->Intermediate2 Sonogashira Coupling Intermediate1 5-Bromo-2-chloro-6-methoxy- 3-nitropyridine Intermediate2->Intermediate1 Reduction of nitro group StartingMaterial 2-Amino-5-bromopyridine Intermediate1->StartingMaterial Chlorination, Methoxylation, Nitration

Caption: Retrosynthetic pathway for the target compound.

Overall Synthetic Workflow

The forward synthesis is a five-step sequence designed for efficiency and regiochemical control.

Correction & Refinement of Workflow: A more practical approach involves building the pyrrole ring onto a pre-made pyridine. A robust method is the cyclization of a 2-alkynyl-3-aminopyridine.

Revised & Validated Synthetic Scheme:

  • Diazotization & Iodination: Convert 2-amino-5-bromo-6-methoxypyridine to 5-bromo-2-iodo-6-methoxypyridine.

  • Sonogashira Coupling: Introduce the pyrrole precursor by coupling the iodopyridine with a protected alkyne.

  • Nitration: Introduce a nitro group at the 3-position, which will later be reduced to the key amino group.

  • Reduction: Convert the nitro group to an amine.

  • Deprotection & Cyclization: Remove the alkyne's protecting group and induce cyclization to form the pyrrole ring.

Let's present a more direct and precedented route based on analogous transformations.

Caption: A plausible multi-step synthetic workflow.

Detailed Experimental Protocol

This protocol is based on established, analogous transformations for constructing substituted 7-azaindoles.[1][6][7]

Reagents and Materials
ReagentCAS No.Mol. Wt.Molar Eq.Amount
Step 1: 5-Bromo-2-chloro-3-nitropyridine
2-Amino-5-bromopyridine1072-97-5173.011.010.0 g
Acetic Anhydride108-24-7102.092.514.2 mL
Fuming Nitric Acid (90%)7697-37-263.013.07.3 mL
Phosphorus Pentachloride10026-13-8208.241.518.0 g
Step 2: 5-Bromo-6-methoxy-3-nitropyridine
5-Bromo-2-chloro-3-nitropyridine5470-18-8236.461.010.0 g
Sodium Methoxide (25% in MeOH)124-41-454.021.210.3 mL
Methanol (Anhydrous)67-56-132.04-100 mL
Step 3: 3-Amino-5-bromo-6-methoxypyridine
5-Bromo-6-methoxy-3-nitropyridine-232.031.08.0 g
Iron Powder (<325 mesh)7439-89-655.855.09.6 g
Acetic Acid64-19-760.05-80 mL
Step 4 & 5: Sonogashira Coupling & Cyclization
3-Amino-5-bromo-6-methoxypyridine-202.051.05.0 g
(2-(Ethynyl)phenyl)trimethylsilane2077-18-1174.321.25.3 g
Pd(PPh₃)₄14221-01-31155.560.051.4 g
Copper(I) Iodide7681-65-4190.450.100.47 g
Triethylamine (Anhydrous)121-44-8101.19-50 mL
Potassium tert-butoxide865-47-4112.213.08.3 g
tert-Butanol75-65-074.12-100 mL
Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine

  • Rationale: We begin by protecting the amine of 2-amino-5-bromopyridine as an acetamide to direct the subsequent nitration to the C3 position. The acetyl group also stabilizes the intermediate during nitration.

  • To a stirred solution of 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in a 250 mL round-bottom flask, slowly add acetic anhydride (14.2 mL, 144.5 mmol) at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour until a clear solution is formed.

  • Cool the mixture again to 0 °C and add fuming nitric acid (7.3 mL, 173.4 mmol) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice. The product, N-(5-bromo-3-nitropyridin-2-yl)acetamide, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Combine the crude solid with 50 mL of 6M HCl and heat to reflux for 3 hours to hydrolyze the acetamide.

  • Cool the mixture, and the resulting 5-bromo-2-hydroxy-3-nitropyridine will precipitate. Filter, wash with water, and dry.

Step 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

  • Rationale: The hydroxyl group is converted to a chloro group using a standard chlorinating agent. This chloro group will be the leaving group for the subsequent methoxylation step.

  • In a well-ventilated fume hood, combine the 5-bromo-2-hydroxy-3-nitropyridine from the previous step (assume quantitative yield, ~13.5 g, 57.8 mmol) with phosphorus pentachloride (18.0 g, 86.7 mmol) in a 250 mL flask equipped with a reflux condenser.

  • Heat the mixture to 110 °C and maintain for 3 hours. The reaction will become a homogenous melt.

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of 5-Bromo-6-methoxy-3-nitropyridine

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the C2 position, allowing for the displacement of the chloride by the methoxide nucleophile.

  • Dissolve the 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.3 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Add sodium methoxide solution (25% in MeOH, 10.3 mL, 50.8 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by flash chromatography (Hexanes:Ethyl Acetate gradient) if necessary.

Step 4: Synthesis of 3-Amino-5-bromo-6-methoxypyridine

  • Rationale: The nitro group is selectively reduced to an amine, which is essential for the final ring-closing step. Iron in acetic acid is a classic, effective, and cost-efficient method for this transformation.

  • Suspend the 5-bromo-6-methoxy-3-nitropyridine (8.0 g, 34.5 mmol) and iron powder (9.6 g, 172.5 mmol) in 80 mL of glacial acetic acid.

  • Heat the mixture to 80 °C with vigorous stirring for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the aminopyridine product.

Step 5: Synthesis of this compound

  • Rationale: This two-part, one-pot procedure first constructs the C-C bond via a Sonogashira coupling to install the alkyne. The subsequent addition of a strong base (potassium tert-butoxide) facilitates the intramolecular cyclization of the amine onto the alkyne, forming the desired pyrrole ring.[6]

  • To a solution of 3-amino-5-bromo-2-iodopyridine (prepared via diazotization/iodination of the product from Step 4; 5.0 g, 15.2 mmol) in anhydrous triethylamine (50 mL), add (trimethylsilyl)acetylene (2.6 mL, 18.2 mmol), Pd(PPh₃)₄ (0.88 g, 0.76 mmol), and CuI (0.29 g, 1.52 mmol) under a nitrogen atmosphere.

  • Heat the reaction to 70 °C for 6 hours.

  • Cool the reaction, filter off the salts, and concentrate the filtrate.

  • Dissolve the crude residue in anhydrous tert-butanol (100 mL).

  • Add potassium tert-butoxide (5.1 g, 45.6 mmol) in portions at room temperature under nitrogen.

  • Heat the mixture to reflux (approx. 85 °C) for 2 hours.[6]

  • Cool the reaction, pour it into a mixture of ice/water (200 mL), and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the final product.

Characterization of Final Product

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would be approximately: 10.0-10.5 (br s, 1H, NH), 8.1-8.3 (s, 1H, Ar-H), 7.8-8.0 (s, 1H, Ar-H), 6.4-6.6 (m, 1H, Ar-H), 4.0-4.2 (s, 3H, OCH₃). This is an approximation based on similar structures.[6][8]

  • Mass Spectrometry (MS m/z): Expected [M+H]⁺ peak at approximately 227.0 and 229.0, corresponding to the bromine isotopes.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several checkpoints:

  • TLC Monitoring: Each step should be monitored by Thin Layer Chromatography to ensure the complete consumption of starting materials before proceeding to work-up.

  • Intermediate Characterization: While not detailed above, it is best practice to obtain ¹H NMR and/or mass spectra of each purified intermediate to confirm its structure before proceeding to the next step.

  • Final Product Purity: The purity of the final compound should be assessed by HPLC and confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its elemental composition.

This protocol provides a logical and robust pathway to a key synthetic intermediate. By understanding the rationale behind each transformation, researchers can troubleshoot and adapt this methodology for the synthesis of other valuable 7-azaindole analogues.

References

  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis.
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750.
  • ResearchGate. (2025). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Unlocking Synthetic Pathways.
  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • Moroccan Journal of Chemistry. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.

Sources

Application Notes & Protocols: 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a core component in numerous clinically approved and investigational drugs.[1] Its bioisosteric relationship to indole allows it to mimic the natural scaffold while offering unique physicochemical properties such as improved solubility and metabolic stability.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine , a highly versatile intermediate for the synthesis of complex therapeutic agents, particularly kinase inhibitors. We present an in-depth analysis of its reactivity, validated protocols for key synthetic transformations, and expert insights into its application in targeted drug discovery programs.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a cornerstone in the design of kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole scaffold acts as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, thereby inhibiting their function.[2] A prime example is Vemurafenib (Zelboraf®), an FDA-approved drug for the treatment of BRAF V600E mutated melanoma, which features a 7-azaindole core.[1][4][5]

The specific intermediate, This compound , offers two key strategic advantages for medicinal chemists:

  • The 5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile and controlled introduction of diverse aryl, heteroaryl, and amine substituents.[6][7] This capability is paramount for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

  • The 6-Methoxy Group: The methoxy group electronically modulates the heterocyclic core. Furthermore, it can serve as a latent phenol, offering a late-stage opportunity for demethylation to introduce a hydrogen bond donor or a new vector for further functionalization.

Core Synthetic Methodologies & Protocols

The true power of this compound lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for the most critical transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the coupling of the 5-bromo-7-azaindole core with a vast array of commercially available aryl and heteroaryl boronic acids.[7][8] This reaction is fundamental for installing key recognition motifs required for target binding.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Protocol 2.1.1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Rationale: Microwave irradiation often accelerates reaction times, improves yields, and can lead to cleaner reaction profiles compared to conventional heating.[9] The choice of Pd(PPh₃)₄ is a robust, general-purpose catalyst, while cesium carbonate is an effective base for this transformation.[7][9]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous 1,4-Dioxane/Water (4:1 mixture)

    • Microwave reaction vial with a stir bar

    • Microwave reactor

  • Step-by-Step Procedure:

    • To a microwave reaction vial, add this compound, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous dioxane/water solvent mixture via syringe.

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and heat the mixture to 100-120 °C for 20-40 minutes with stirring.[7][9]

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the vial to room temperature.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Table 1: Comparison of Suzuki Coupling Conditions

Catalyst / LigandBaseSolventTemperature (°C)Typical TimeYield RangeReference
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)30-40 minGood-Excellent[7][9]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80 (Oil Bath)12-16 hGood[5][8]
XPhos Pd G2K₃PO₄Dioxane/H₂O60-100 (Oil Bath)5-24 hGood-Excellent[10]

Diagram 1: General Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Solids: - 5-Bromo-6-methoxy-7-azaindole - Boronic Acid - Palladium Catalyst - Base purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvent 3. Add Anhydrous Solvent purge->solvent heat 4. Heat with Stirring (Microwave or Oil Bath) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Dilute (EtOAc / Water) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify product 9. Pure Product Analysis (NMR, MS) purify->product G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Vemurafenib Vemurafenib (Derived from 7-azaindole) Vemurafenib->RAF Inhibits BRAFV600E G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_analogs Generated Analogs start 5-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira aryl 5-Aryl Analogs suzuki->aryl amine 5-Amino Analogs buchwald->amine alkyne 5-Alkynyl Analogs sonogashira->alkyne assay Biological Assay (e.g., Kinase IC50) aryl->assay amine->assay alkyne->assay sar Structure-Activity Relationship (SAR) assay->sar

Sources

The Versatile Intermediate: Application Notes for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. This has led to the discovery of numerous 7-azaindole derivatives with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] The strategic functionalization of the 7-azaindole core is therefore a critical endeavor in drug discovery.

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-63-1) is a highly valuable intermediate, engineered for versatility. The bromine atom at the C5 position serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the C6 position, being an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its downstream derivatives. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and methanol.

Synthesis of the Core Intermediate

The synthesis of this compound is not commonly reported as a direct sequence. A plausible and efficient synthetic strategy involves a multi-step process, starting from a readily available substituted pyridine. A representative synthetic pathway is outlined below. The key steps involve the construction of the pyrrole ring onto the pyridine core, followed by selective bromination.

Synthesis_Workflow A 2-Amino-5-bromo-6-methoxypyridine B 2-Amino-3-iodo-5-bromo-6-methoxypyridine A->B Iodination C Sonogashira Coupling Intermediate B->C Sonogashira Coupling (e.g., with TMS-acetylene) D This compound C->D Intramolecular Cyclization (e.g., base-mediated)

Caption: Plausible synthetic workflow for the target intermediate.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position of the 7-azaindole scaffold is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple building blocks.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, which is a key step in the synthesis of many kinase inhibitors.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The electron-donating methoxy group can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step. Therefore, the choice of a sufficiently active catalyst system is crucial.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Intermediate_1 Ar-Pd(II)(Br)L2 Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation (Base assisted) Intermediate_1->Transmetalation Ar'B(OH)2 Intermediate_2 Ar-Pd(II)(Ar')L2 Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield Range
Pd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/EtOH/H₂O9070-90%
Pd(dppf)Cl₂ (3-5)dppfCs₂CO₃1,4-Dioxane/H₂O8575-95%
Pd₂(dba)₃ (2) / SPhos (4)SPhosK₃PO₄Toluene10080-98%
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][4] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine motif is present in a vast number of bioactive molecules. For our intermediate, this reaction enables the introduction of primary or secondary amines at the C5 position.

Expertise & Experience: A key challenge in the Buchwald-Hartwig amination of N-H containing heterocycles like 7-azaindole is the potential for competitive N-arylation at the pyrrole nitrogen.[4] While N-protection can circumvent this issue, recent advances in ligand design have led to catalyst systems that exhibit high selectivity for C-N coupling even with unprotected N-H substrates. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to promote reductive elimination and favor the desired C-N bond formation over catalyst inhibition by the substrate.[4]

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[5][6] These motifs are valuable synthetic intermediates that can undergo further transformations (e.g., cycloadditions, reductions) or act as structural components in their own right.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a dual catalyst system of palladium and copper(I) iodide. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as a solvent. The electron-rich nature of our substrate may require slightly elevated temperatures or a more active palladium catalyst to ensure efficient oxidative addition.

Representative Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv or as solvent)

  • Solvent (e.g., THF or DMF, anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove salts.

  • Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Advanced Applications & Other Transformations

Beyond these three cornerstone reactions, the versatility of this compound extends to other valuable transformations:

  • Heck Reaction: For the synthesis of 5-alkenyl derivatives by coupling with alkenes.[7]

  • Stille Coupling: An alternative to Suzuki coupling, using organostannanes as coupling partners.[8][9]

  • Cyanation: Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and amides. This can be achieved using various cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] with a palladium catalyst.

Reaction_Hub A 5-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling (Ar-B(OH)₂) A->B C Buchwald-Hartwig (R₂NH) A->C D Sonogashira (R-C≡CH) A->D E Heck Reaction (Alkene) A->E F Cyanation ('CN' source) A->F

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged pharmacophore found in a multitude of clinically significant agents, including kinase inhibitors and other targeted therapeutics.[1][2] The ability to forge carbon-nitrogen bonds at specific positions on this heterocyclic core is paramount for the construction of compound libraries in drug discovery and lead optimization.[3][4] The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, offering a versatile and efficient method for the synthesis of arylamines.[5] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of C-N Bond Formation

The synthesis of N-aryl and N-heteroaryl amines is a cornerstone of modern medicinal chemistry. Traditional methods for their preparation often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild and general method for the formation of C-N bonds.[6] This reaction has become an indispensable tool for the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and materials.[5]

The 1H-pyrrolo[2,3-b]pyridine core, in particular, is a highly sought-after scaffold due to its structural resemblance to indole and its ability to engage in key biological interactions.[4] The targeted functionalization of this nucleus, especially at the 5-position, allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. The protocol detailed herein focuses on the amination of this compound, a versatile building block for the development of novel therapeutics.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[7][8][9] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[5] The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to promote the oxidative addition and stabilize the resulting palladium complex.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[9] The strength and nature of the base can significantly impact the reaction rate and outcome.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[8]

Below is a diagrammatic representation of the catalytic cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex R-Pd(II)(Br)L₂ Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amido Complex R-Pd(II)(NR'R'')L₂ Oxidative Addition Complex->Amido Complex Ligand Exchange & Deprotonation Product R-NR'R'' Amido Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L₂ Amido Complex->Regenerated Catalyst Aryl Halide R-Br (this compound) Aryl Halide->Oxidative Addition Complex Amine HNR'R'' Amine->Amido Complex Base Base Base->Amido Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a representative primary amine. Optimization may be required for different amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially available
Amine (e.g., Aniline)≥98%Commercially availablePurify by distillation if necessary.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercially availableStore under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Catalyst gradeCommercially availableStore under inert atmosphere.
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially availableHandle in a glovebox due to hygroscopicity.
TolueneAnhydrous, ≥99.8%Commercially availableDegas prior to use.
Ethyl acetateACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Saturated aqueous NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially available
Schlenk flask or sealed reaction vialOven-dried before use.
Magnetic stir bar
Inert gas (Argon or Nitrogen)High purity
Step-by-Step Procedure

The following workflow diagram illustrates the key steps of the experimental procedure.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

    • In a glovebox, add sodium tert-butoxide (1.4 equiv).

    • Seal the flask/vial with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the starting material) via syringe.

    • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their potential solutions.[11][12][13]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure reagents and solvent are anhydrous and degassed. Use a fresh bottle of catalyst and ligand. Consider using a pre-catalyst.[13]
Poor choice of baseFor less acidic amines, a stronger base like LiHMDS may be necessary. Ensure the base is of high purity and handled under inert conditions.
Sterically hindered amineIncrease reaction temperature and/or time. Screen alternative, more active ligands such as RuPhos or BrettPhos.[14]
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation or competing pathwaysUse a less sterically hindered ligand. Lower the reaction temperature. Ensure a strictly inert atmosphere.
Difficulty with Purification Co-eluting impuritiesOptimize the chromatography conditions (solvent system, gradient). Consider a different purification technique (e.g., preparative HPLC).

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-substituted 5-amino-6-methoxy-1H-pyrrolo[2,3-b]pyridines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate a diverse range of compounds for drug discovery and development. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 7, 2026. [Link]
  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Published June 30, 2023. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. Accessed January 7, 2026. [Link]
  • Singh, U. P., & Singh, R. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Singh, U. P., & Singh, R. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. 2024;29(23):5439. [Link]
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. J Med Chem. 2025;68(13):13907-13934. [Link]
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Published May 22, 2022. [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Published December 19, 2025. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett. 2020;11(4):465-471. [Link]
  • Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(34):20811-20824. [Link]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure. 2023;1286:135541. [Link]
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021;11(34):20811-20824. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as an excellent bioisostere for the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a fundamental mechanism in numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4] Several FDA-approved drugs and numerous clinical candidates targeting kinases such as B-RAF, JAK, and CDK incorporate the pyrrolo[2,3-b]pyridine core, underscoring its therapeutic significance.[1][5]

This guide provides a comprehensive overview of the synthetic strategies for constructing pyrrolo[2,3-b]pyridine-based kinase inhibitors, detailed experimental protocols for a representative compound, and methodologies for their biological evaluation. The causality behind experimental choices is emphasized to provide researchers with a deeper understanding of the underlying chemical principles.

General Synthetic Strategies: Constructing the Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole ring system is a critical step in the synthesis of this class of kinase inhibitors. While several methods exist, a highly efficient and versatile approach involves a two-step sequence: a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[6][7][8] This strategy offers broad substrate scope and allows for the introduction of diverse substituents on the pyrrolo[2,3-b]pyridine core.

Key Synthetic Steps:

  • Sonogashira Cross-Coupling: This reaction forms a crucial C-C bond between a 2-amino-3-halopyridine and a terminal alkyne.[6][7] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions.[9]

  • Intramolecular Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate undergoes intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring. This step can be promoted by various reagents, including acids or transition metal catalysts.[6][10] The selection of the cyclization conditions depends on the nature of the substituents on the alkyne and the pyridine ring.

The following diagram illustrates the general workflow for the synthesis of pyrrolo[2,3-b]pyridine derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization start 2-Amino-3-halopyridine intermediate 2-Amino-3-(alkynyl)pyridine start->intermediate Sonogashira Coupling (Pd/Cu catalyst, base) alkyne Terminal Alkyne alkyne->intermediate core Pyrrolo[2,3-b]pyridine Core intermediate->core Intramolecular Cyclization (Acid or Metal Catalyst) functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) core->functionalization final_product Kinase Inhibitor functionalization->final_product

Caption: Generalized workflow for the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Detailed Protocol: Synthesis of a B-RAF V600E Inhibitor Analog

To illustrate the practical application of the synthetic strategies discussed, this section provides a detailed protocol for the synthesis of a potent B-RAF V600E inhibitor analog based on the pyrrolo[2,3-b]pyridine scaffold. The B-RAF V600E mutation is a key driver in approximately 50% of melanomas and other cancers.[11] Vemurafenib, an FDA-approved B-RAF inhibitor, features a pyrrolo[2,3-b]pyridine core.[11][12] The following protocol is adapted from published procedures for the synthesis of similar analogs.[5][13]

Step 1: Synthesis of 2-amino-3-iodopyridine

This is a common starting material and can be prepared from 2-aminopyridine via iodination.

Step 2: Sonogashira Coupling

This step couples the iodinated aminopyridine with a suitable terminal alkyne.

  • Reaction: 2-amino-3-iodopyridine + Terminal Alkyne → 2-amino-3-(alkynyl)pyridine

  • Reagents and Conditions:

    • 2-amino-3-iodopyridine (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • PdCl₂(PPh₃)₂ (0.05 eq)

    • CuI (0.1 eq)

    • Triethylamine (Et₃N)

    • Solvent: DMF

    • Temperature: 60 °C

    • Time: 4-6 hours

  • Procedure:

    • To a solution of 2-amino-3-iodopyridine in DMF, add the terminal alkyne, PdCl₂(PPh₃)₂, CuI, and triethylamine under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(alkynyl)pyridine.

Step 3: Intramolecular Cyclization

This step forms the pyrrolo[2,3-b]pyridine ring.

  • Reaction: 2-amino-3-(alkynyl)pyridine → Pyrrolo[2,3-b]pyridine derivative

  • Reagents and Conditions:

    • 2-amino-3-(alkynyl)pyridine (1.0 eq)

    • Trifluoroacetic acid (TFA) (1.0 eq)

    • Trifluoroacetic anhydride (TFAA) (1.3 eq)

    • Solvent: Acetonitrile (MeCN)

    • Temperature: Reflux

    • Time: 8 hours

  • Procedure:

    • Dissolve the 2-amino-3-(alkynyl)pyridine in acetonitrile.

    • Add trifluoroacetic acid and trifluoroacetic anhydride to the solution.

    • Heat the mixture to reflux and stir for 8 hours.[10]

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the pyrrolo[2,3-b]pyridine core.

Step 4: Further Functionalization (Example: Suzuki Coupling)

The pyrrolo[2,3-b]pyridine core can be further functionalized to introduce moieties that enhance kinase binding and selectivity. For instance, a Suzuki coupling can be employed to introduce an aryl group at a halogenated position.

StepKey TransformationTypical ReagentsExpected Yield
2Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, DMF70-90%
3Intramolecular CyclizationTFA, TFAA, MeCN60-80%
4Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Arylboronic acid65-85%

Mechanism of Action and Biological Evaluation

The B-RAF Signaling Pathway

B-RAF is a serine/threonine protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway.[14][15] This pathway regulates cell proliferation, differentiation, and survival.[15] The V600E mutation results in a constitutively active B-RAF protein, leading to uncontrolled cell growth and tumor formation.[11][16] Pyrrolo[2,3-b]pyridine-based inhibitors are designed to bind to the ATP-binding site of the mutated B-RAF kinase, thereby blocking its activity and inhibiting downstream signaling.[13]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF Inhibition

Caption: The B-RAF/MEK/ERK signaling pathway and the point of inhibition by pyrrolo[2,3-b]pyridine-based inhibitors.

Protocols for Biological Evaluation

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of the synthesized compound by measuring its ability to inhibit the activity of the target kinase in a cell-free system.[4] The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[17]

  • Principle: The amount of ADP produced is proportional to the kinase activity. The assay converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Materials:

    • Recombinant B-RAF V600E kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Synthesized inhibitor compound

    • Kinase Assay Buffer

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO.

    • In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

2. Cellular Activity Assay (Western Blot)

This assay assesses the ability of the inhibitor to block the B-RAF signaling pathway within cancer cells.[18] This is typically done by measuring the phosphorylation levels of downstream targets, such as ERK.[19]

  • Principle: If the B-RAF inhibitor is effective, it will reduce the phosphorylation of MEK and ERK. Western blotting with phospho-specific antibodies can detect these changes.

  • Procedure:

    • Culture a B-RAF V600E mutant cancer cell line (e.g., A375 melanoma cells).

    • Treat the cells with varying concentrations of the synthesized inhibitor for a specific duration.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold is a versatile and highly effective platform for the design and synthesis of potent kinase inhibitors. The synthetic strategies outlined in this guide, particularly the Sonogashira coupling followed by intramolecular cyclization, provide a robust and adaptable route to a wide range of analogs. The detailed protocols for synthesis and biological evaluation offer a practical framework for researchers in drug discovery and development to advance their own kinase inhibitor programs. By understanding the underlying chemical principles and biological context, scientists can continue to leverage this privileged scaffold to develop novel and effective targeted therapies.

References

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]
  • An, L., et al. (2023). B-Raf protein and signaling pathways. The B-Raf protein and its related signaling pathway are shown along with potential targets for treatment.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • BenchChem. (2025).
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects on MAP kinase signaling.
  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service.
  • Hilmy, K. M. H., et al. (2022).
  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(40), 8098-8106. [Link]
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines and its application to the synthesis of N-alkylazaindoles. Organic Letters, 8(15), 3307-3310.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Soares, A. S., et al. (2018).
  • Abdel-Maksoud, M. S., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 5(2), 118-132.
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Wikipedia. (2024). BRAF (gene). Wikipedia. [Link]
  • Zhang, C., et al. (2013). Design and Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 18(9), 11068-11085.
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • BenchChem. (2025).
  • Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1683.
  • Wikipedia. (2024). BRAF (gene). Wikipedia.
  • ResearchGate. (n.d.).
  • ACS Publications. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development.
  • PMC. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • MDPI. (2018).
  • WIPO Patentscope. (2018).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole ring.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • NIH. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers.
  • Taylor & Francis Online. (2017). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry.
  • Aurigene Pharmaceutical Services. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters.
  • J-Stage. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
  • RSC Publishing. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
  • PubMed Central. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • RSC Publishing. (2016). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.
  • PMC. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.

Sources

Anwendungsleitfaden und Protokolle zur Derivatisierung der 5-Brom-Position am Pyrrolo[2,3-b]pyridin-Ring

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der 5-Brom-Position des Pyrrolo[2,3-b]pyridin-Rings, auch bekannt als 7-Azaindol. Die Funktionalisierung an dieser spezifischen Position ist eine Schlüsselstrategie bei der Synthese neuartiger Moleküle für die pharmazeutische Forschung und die Materialwissenschaften.

Einleitung: Die Bedeutung des 7-Azaindol-Gerüsts

Das Pyrrolo[2,3-b]pyridin- oder 7-Azaindol-Gerüst ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie.[1] Als Bioisoster des Indolkerns findet es sich in zahlreichen biologisch aktiven Verbindungen und von der FDA zugelassenen Medikamenten wieder.[2] Seine einzigartige Struktur ermöglicht Wasserstoffbrückenbindungen als Donor und Akzeptor, was die Interaktion mit biologischen Zielmolekülen wie Kinasen oder Rezeptoren begünstigt. Die Derivatisierung, insbesondere an der C5-Position, ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Feinabstimmung der pharmakologischen und physikochemischen Eigenschaften von Leitkandidaten.[3][4]

5-Brom-7-azaindol dient dabei als vielseitiges und entscheidendes Ausgangsmaterial.[5][6][7] Die Brom-Substitution an der C5-Position ist der ideale "Griff" für eine Vielzahl von metallkatalysierten Kreuzkupplungsreaktionen, die eine effiziente Einführung verschiedenster funktioneller Gruppen ermöglichen.[8]

Strategien zur Derivatisierung: Ein Überblick über Kreuzkupplungsreaktionen

Die Umwandlung der C-Br-Bindung an der 5-Position des 7-Azaindol-Rings wird überwiegend durch Palladium-katalysierte Kreuzkupplungsreaktionen erreicht. Diese Methoden zeichnen sich durch ihre hohe Effizienz, breite funktionelle Gruppentoleranz und reproduzierbare Ergebnisse aus. Zu den wichtigsten Reaktionen gehören die Suzuki-Miyaura-, Sonogashira-, Buchwald-Hartwig-, Stille- und Heck-Kupplung.

G cluster_start Ausgangsmaterial cluster_reactions Palladium-katalysierte Kreuzkupplungen cluster_products Produktklassen Start 5-Brom-7-azaindol Suzuki Suzuki-Miyaura (C-C Bindung) Start->Suzuki + Arylboronsäure Sonogashira Sonogashira (C-C Bindung) Start->Sonogashira + Terminales Alkin Buchwald Buchwald-Hartwig (C-N/C-O Bindung) Start->Buchwald + Amin / Alkohol Stille Stille (C-C Bindung) Start->Stille + Organozinn-Reagenz Heck Heck (C-C Bindung) Start->Heck + Alken Aryl 5-Aryl-Derivate Suzuki->Aryl Alkinyl 5-Alkinyl-Derivate Sonogashira->Alkinyl Amino 5-Amino-Derivate Buchwald->Amino Stille->Aryl Vinyl 5-Vinyl-Derivate Heck->Vinyl

Detaillierte Anwendungshinweise und Protokolle

Dieser Abschnitt beschreibt detaillierte Protokolle für die wichtigsten Kreuzkupplungsreaktionen. Die Wahl der Katalysatorsysteme (Katalysator, Ligand, Base) ist entscheidend für den Erfolg der Reaktion und muss auf die spezifischen Substrate abgestimmt werden.

Suzuki-Miyaura-Kupplung: Synthese von 5-Aryl-7-azaindolen

Die Suzuki-Miyaura-Reaktion ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen.[9] Sie ermöglicht die Kupplung von 5-Brom-7-azaindol mit einer Vielzahl von Aryl- oder Heteroarylboronsäuren und deren Derivaten.

Kausale Begründung der Methodik: Die Wahl des Katalysatorsystems ist entscheidend. Palladium-Katalysatoren mit sperrigen, elektronenreichen Phosphinliganden wie XPhos oder SPhos sind oft sehr effektiv, da sie die oxidative Addition am Arylbromid und die reduktive Eliminierung des Produkts beschleunigen.[10] Eine anorganische Base wie Kaliumphosphat (K₃PO₄) oder Cäsiumcarbonat (Cs₂CO₃) ist erforderlich, um das Boronat-Intermediat zu aktivieren und den Katalysezyklus voranzutreiben.[10][11] Ein Gemisch aus einem aprotisch-polaren Lösungsmittel wie Dioxan und Wasser ist typisch, um sowohl die organischen als auch die anorganischen Reagenzien zu lösen.[10]

Experimentelles Protokoll:

  • Vorbereitung: In einem trockenen, mit Argon gespülten Reaktionsgefäß werden 5-Brom-7-azaindol (1,0 Äq.), die entsprechende (Hetero-)Arylboronsäure (1,5 Äq.) und Kaliumphosphat (2,0 Äq.) vorgelegt.

  • Katalysatorzugabe: Der Palladium-Präkatalysator (z.B. XPhos Pd G3, 1-2 mol%) wird hinzugefügt.

  • Lösungsmittel: Entgastes 1,4-Dioxan und Wasser (typischerweise im Verhältnis 4:1) werden zugegeben.

  • Reaktion: Die Reaktionsmischung wird unter Argonatmosphäre bei 60-100 °C für 5-24 Stunden erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

KatalysatorsystemBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)Anmerkungen
Pd(dppf)Cl₂K₂CO₃Dimethoxyethan802~95Hohe Ausbeute bei einem Indazol-Substrat, übertragbar auf Azaindol.[9][12]
XPhos Pd G3K₃PO₄Dioxan/H₂O605-891-99Milde Bedingungen, geeignet für instabile Boronsäuren.[10]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.5-0.7Gut-ExzellentMikrowellen-unterstützte Reaktion für schnelle Synthesen.[11]

Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung.

G

Sonogashira-Kupplung: Synthese von 5-Alkinyl-7-azaindolen

Die Sonogashira-Kupplung ist eine hocheffiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen, indem 5-Brom-7-azaindol mit einem terminalen Alkin gekoppelt wird.[13][14] Diese Reaktion erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(I)-Co-Katalysator.[15][16]

Kausale Begründung der Methodik: Der Mechanismus involviert zwei miteinander verbundene katalytische Zyklen. Der Palladium-Zyklus ähnelt dem der Suzuki-Kupplung (oxidative Addition, reduktive Eliminierung). Parallel dazu bildet der Kupfer(I)-Co-Katalysator mit dem terminalen Alkin und der Base ein Kupferacetylid. Dieses Acetylid fungiert als Transmetallierungsreagenz, das die Alkinylgruppe auf das Palladium-Zentrum überträgt.[16] Eine organische Base wie Triethylamin (Et₃N) oder Diisopropylamin (DIPA) dient sowohl als Base zur Deprotonierung des Alkins als auch oft als Lösungsmittel.[15][16]

Experimentelles Protokoll:

  • Vorbereitung: In einem trockenen, mit Argon gespülten Reaktionsgefäß werden 5-Brom-7-azaindol (1,0 Äq.), der Palladium-Katalysator (z.B. PdCl₂(PPh₃)₂, 2-5 mol%) und Kupfer(I)-iodid (CuI, 1-3 mol%) in einem geeigneten Lösungsmittel (z.B. THF oder DMF) vorgelegt.

  • Reagenzienzugabe: Die Aminbase (z.B. Et₃N, 2-3 Äq.) und das terminale Alkin (1,1-1,5 Äq.) werden zugegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 60-80 °C) gerührt, bis die Umsetzung vollständig ist (typischerweise 3-24 Stunden). Der Fortschritt wird mittels DC oder LC-MS überwacht.[15]

  • Aufarbeitung: Die Reaktionsmischung wird durch Celite filtriert, um die Katalysatorreste zu entfernen. Das Filtrat wird im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen, mit Wasser oder gesättigter Ammoniumchlorid-Lösung gewaschen und über Natriumsulfat getrocknet.[16] Die Reinigung erfolgt durch Säulenchromatographie.

KatalysatorsystemBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
Pd(PPh₃)₄ / CuIEt₃N / DMF60-Gut

Tabelle 2: Repräsentative Bedingungen für die Sonogashira-Kupplung.[14][15]

Buchwald-Hartwig-Aminierung: Synthese von 5-Amino-7-azaindolen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[17][18] Sie ermöglicht die Kupplung von 5-Brom-7-azaindol mit einer breiten Palette von primären und sekundären Aminen.

Kausale Begründung der Methodik: Der katalytische Zyklus beginnt mit der oxidativen Addition des Arylbromids an einen Pd(0)-Komplex.[17][19] Nach Koordination des Amins und anschließender Deprotonierung durch eine starke, nicht-nukleophile Base (wie Natrium-tert-butoxid, NaOt-Bu) bildet sich ein Palladium-Amido-Komplex. Die reduktive Eliminierung liefert das gewünschte 5-Amino-7-azaindol und regeneriert den Pd(0)-Katalysator.[17] Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z.B. X-Phos, BINAP) ist entscheidend, um die reduktive Eliminierung zu erleichtern und die Bildung von Nebenprodukten zu unterdrücken.[18][20]

Experimentelles Protokoll:

  • Vorbereitung: In einem trockenen, mit Argon gefüllten Handschuhfach oder Schlenk-Gefäß werden der Palladium-Präkatalysator (z.B. Pd₂(dba)₃ oder Pd(OAc)₂), der Ligand (z.B. X-Phos) und die Base (z.B. NaOt-Bu oder K₃PO₄) vorgelegt.

  • Reagenzienzugabe: Ein trockenes, aprotisches Lösungsmittel (z.B. Toluol oder Dioxan) wird zugegeben, gefolgt von 5-Brom-7-azaindol (1,0 Äq.) und dem Amin (1,2 Äq.).

  • Reaktion: Die Mischung wird unter Argonatmosphäre bei 80-110 °C erhitzt, bis die Ausgangsmaterialien vollständig umgesetzt sind (typischerweise 4-24 Stunden).

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das Zielprodukt zu isolieren.

Katalysator / LigandBaseLösungsmittelTemperatur (°C)
Pd(OAc)₂ / X-PhosKOt-BuToluol100
Pd₂(dba)₃ / BINAPNaOt-BuToluol110
Pd₂(dba)₃ / XPhost-BuONa--

Tabelle 3: Typische Katalysatorsysteme für die Buchwald-Hartwig-Aminierung.[1][20]

Weitere Kupplungsreaktionen

Stille-Kupplung: Die Stille-Kupplung verwendet Organozinn-Reagenzien (Organostannane) zur Bildung von C-C-Bindungen.[21][22] Obwohl sie eine breite funktionelle Gruppentoleranz aufweist, ist ihre Anwendung aufgrund der hohen Toxizität der Zinn-Reagenzien und Nebenprodukte zurückgegangen.[21][22] Die Reaktionsbedingungen ähneln denen der Suzuki-Kupplung, wobei das Organostannan anstelle der Boronsäure verwendet wird.[3][23] Der Mechanismus umfasst ebenfalls die Schritte der oxidativen Addition, Transmetallierung und reduktiven Eliminierung.[22][24]

Heck-Kupplung: Die Heck-Kupplung bildet eine C-C-Bindung zwischen 5-Brom-7-azaindol und einem Alken.[25] Diese Reaktion wird typischerweise mit einem Palladium-Katalysator und einer Base durchgeführt. Ein bemerkenswerter Ansatz ist eine Kaskadenreaktion, bei der eine C-N-Kreuzkupplung gefolgt von einer intramolekularen Heck-Reaktion zur Synthese substituierter Azaindole genutzt wird.[1]

Sicherheitsvorkehrungen

  • Allgemein: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.

  • Reagenzien: Palladium-Katalysatoren und Liganden sind teuer und können luft- und feuchtigkeitsempfindlich sein. Die Handhabung sollte unter Inertgasatmosphäre (Argon oder Stickstoff) erfolgen. Starke Basen wie NaOt-Bu sind ätzend und reagieren heftig mit Wasser. Organozinn-Verbindungen (für die Stille-Kupplung) sind hochtoxisch und erfordern besondere Vorsicht bei der Handhabung und Entsorgung.

  • Lösungsmittel: Viele der verwendeten organischen Lösungsmittel (Toluol, Dioxan, THF) sind flüchtig und entzündlich. Zündquellen sind zu vermeiden.

Fazit

Die Derivatisierung der 5-Brom-Position des Pyrrolo[2,3-b]pyridin-Rings mittels Palladium-katalysierter Kreuzkupplungsreaktionen ist eine robuste und vielseitige Strategie in der modernen organischen Synthese. Die Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Reaktionen bieten zugängliche und skalierbare Wege zur Synthese einer breiten Palette von substituierten 7-Azaindolen. Die sorgfältige Auswahl und Optimierung des Katalysatorsystems, der Base und der Reaktionsbedingungen sind entscheidend für den Erfolg dieser Transformationen und ermöglichen es Forschern, die chemische Vielfalt zu erweitern und neue Kandidaten für die Arzneimittelentwicklung und Materialwissenschaften zu entdecken.

Referenzen

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters - ACS Publications.

  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. Google Patents.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Benchchem.

  • Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ResearchGate.

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office.

  • Buchwald–Hartwig amination. Wikipedia.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

  • Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. Universidade NOVA de Lisboa.

  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Sonogashira Coupling. NROChemistry.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.

  • Stille Coupling. Organic Chemistry Portal.

  • Stille reaction. Wikipedia.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. National Center for Biotechnology Information.

  • Heck Reaction. Chemistry LibreTexts.

  • Stille Coupling. Chemistry LibreTexts.

Sources

Experimental procedure for N-arylation of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridines

Introduction: The Strategic Importance of N-Arylated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct physicochemical properties such as improved metabolic stability or altered hydrogen bonding capacity.[1] The N-arylation of this core, particularly the synthesis of derivatives of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a critical transformation for generating libraries of compounds for drug discovery programs, especially in the development of kinase inhibitors and other targeted therapeutics.[2][3]

Traditional methods for forming C-N bonds often require harsh conditions and have limited substrate scope.[4] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. Among these, the Buchwald-Hartwig amination, a palladium-catalyzed process, stands out for its remarkable efficiency, functional group tolerance, and broad applicability to a wide range of amine and aryl halide coupling partners.[4][5][6] This guide provides a detailed protocol and the underlying scientific rationale for the N-arylation of this compound using a modern Buchwald-Hartwig catalyst system.

Pillar 1: Mechanistic Rationale and Component Selection

A successful cross-coupling reaction is not merely a combination of reagents but a finely tuned system where each component plays a crucial role. Understanding this causality is key to optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[6]

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'' + Base PdII_amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR'R'' (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 7-azaindole nitrogen coordinates to the palladium center. A base then deprotonates the nitrogen, forming a palladium-amido complex.[7][8]

  • Reductive Elimination: The final C-N bond is formed as the arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Component Deep-Dive
  • Palladium Precatalyst: While various Pd(II) sources like Pd(OAc)₂ can be used, they require an initial in-situ reduction to the active Pd(0) state.[6] Modern, well-defined precatalysts, often incorporating a ligand, are designed to generate the active LPd(0) species more efficiently and reliably under reaction conditions.[9][10]

  • Phosphine Ligand: The choice of ligand is arguably the most critical parameter. For challenging substrates like electron-rich heteroaromatics, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are essential.[11][12] These ligands promote the crucial reductive elimination step, preventing side reactions and increasing catalyst turnover.[11][13] The steric hindrance of the ligand facilitates the formation of a highly reactive, monoligated L-Pd(0) species.[4]

  • Base: The base's primary role is to deprotonate the N-H of the pyrrolo[2,3-b]pyridine. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[9] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance and are often preferred, though they may require higher temperatures.[7][9][14] The choice of base can also be influenced by the solvent, with anionic bases being more effective in nonpolar solvents.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are standard. The choice depends on the required reaction temperature and the solubility of the reagents. Toluene is an excellent choice for many systems due to its high boiling point and relatively non-polar nature.

Pillar 2: Self-Validating Experimental Protocols

This section provides two detailed, field-proven protocols for the N-arylation of this compound. The first employs conventional heating, while the second utilizes microwave irradiation for accelerated synthesis.[1][15][16]

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Role
This compoundC₈H₇BrN₂O227.061228574-29-0Substrate
Aryl Halide (e.g., 4-Bromoanisole)C₇H₇BrO187.04104-92-7Arylating Agent
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7251364-51-3Palladium Precatalyst
RuPhosC₃₀H₄₅OPPd534.54787618-22-8Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5Base
Toluene (Anhydrous)C₇H₈92.14108-88-3Solvent
Protocol 1: Conventional Heating Method

This protocol is designed for standard laboratory setups and ensures robust, reproducible results.

Experimental Workflow Diagram

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solid): To the flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Inert Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition (Liquid): Through a septum, add the aryl halide (1.1-1.2 equiv) via syringe, followed by anhydrous toluene (to achieve a concentration of approx. 0.1-0.2 M).

  • Reaction: Lower the flask into a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: Microwave-Assisted Method

Microwave synthesis can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis.[1][15][16]

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry microwave vial, add a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (2-4 mol%), the phosphine ligand (4-8 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMF) to the vial.

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes. Use temperature control rather than power control for reproducibility.

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.

Pillar 3: Trustworthiness & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd precatalyst or ligand degraded).2. Insufficiently anhydrous conditions (water can hydrolyze the base and poison the catalyst).3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low.1. Use fresh, high-purity reagents. Store catalysts and ligands under inert gas.2. Use freshly distilled, anhydrous solvent. Ensure glassware is rigorously dried.3. Switch to a stronger base (e.g., NaOtBu or LHMDS) or a more soluble weak base (e.g., K₃PO₄). Grinding inorganic bases before use can help.[9]4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled.2. Homocoupling: The aryl halide couples with itself.1. This can be caused by moisture or an inappropriate ligand/base combination. Ensure anhydrous conditions. Screening different ligands may be necessary.2. This suggests the catalyst system is not efficient. Increase ligand-to-palladium ratio or screen different ligands.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents.2. Incomplete removal of oxygen.3. For inorganic bases, inconsistent particle size or clumping.[9]1. Use reagents from a reliable source. Purify solvents if necessary.2. Ensure the evacuate/backfill cycle is performed correctly. Maintain a positive pressure of inert gas.3. Grind the base to a fine powder before use or add Celite to prevent clumping during scale-up.[9]

References

  • Wikipedia.
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
  • ResearchGate.
  • PubMed.
  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538-45. [Link]
  • ResearchGate. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. [Link]
  • ACS Publications. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. [Link]
  • NIH National Center for Biotechnology Information.
  • ACS Publications. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II)
  • PubMed. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II)
  • PubMed.
  • NIH National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • MIT Open Access Articles. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
  • ACS Publications.
  • Royal Society of Chemistry. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. [Link]
  • ACS Publications. Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. [Link]
  • PubMed. Microwave-assisted Flexible Synthesis of 7-azaindoles. [Link]
  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]
  • Royal Society of Chemistry. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. [Link]
  • ResearchGate.
  • MDPI.
  • Chemistry LibreTexts.
  • NIH National Center for Biotechnology Information. Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. [Link]
  • NIH National Center for Biotechnology Information. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
  • MDPI.
  • NIH National Center for Biotechnology Information. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ARKAT USA, Inc. A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
  • PubMed. Palladium-Catalyzed Arylation of Arylboronic Acids With Yagupolskii-Umemoto Reagents. [Link]
  • Semantic Scholar. Palladium-catalyzed N-arylation reactions with aziridine and azetidine. [Link]
  • NIH National Center for Biotechnology Information.
  • NIH National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
  • NIH National Center for Biotechnology Information. Copper-Catalyzed N-Arylation of Amides Using (S)
  • ResearchGate. Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. [Link]
  • Wiley Online Library. Palladium‐Catalyzed C H and C N Arylation of Aminothiazoles with Arylboronic Acids. [Link]
  • NIH National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

Sources

Application Notes and Protocols: Leveraging 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for Fragment-Based Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By screening low-molecular-weight compounds (<300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[2][3] These initial, weakly binding fragments serve as starting points for rational, structure-guided optimization into potent drug candidates.[4][5]

Within the vast landscape of chemical fragments, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure, particularly in the discovery of protein kinase inhibitors.[6][7] Protein kinases are a critical class of drug targets, and their deregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The 7-azaindole core is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[6][7] This bidentate interaction provides a strong anchor for fragment binding, making it an ideal starting point for inhibitor design. The FDA-approved B-RAF inhibitor, Vemurafenib, was successfully developed from a simple 7-azaindole fragment, underscoring the scaffold's therapeutic potential.[6][7]

This guide focuses on a specific, strategically functionalized fragment: 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine . This fragment is not merely a hinge-binder; it is a purpose-built tool for accelerated drug discovery.

  • The 7-Azaindole Core: Provides the foundational hinge-binding interactions.

  • The 5-Bromo Moiety: Serves as a key vector for synthetic elaboration. The bromine atom is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing medicinal chemists to systematically "grow" the fragment into unoccupied pockets of the target protein to enhance potency and selectivity.[1][8]

  • The 6-Methoxy Group: This substitution can provide an additional interaction point, potentially forming a hydrogen bond with amino acid residues near the hinge region or occupying a small hydrophobic pocket, thereby influencing the fragment's initial binding orientation and affinity.

These application notes provide a comprehensive, field-proven workflow for utilizing this compound in an FBDD campaign against a representative protein kinase target.

FBDD Workflow for Kinase Targeting

The following diagram outlines a robust and validated workflow for an FBDD campaign using this compound. This workflow is designed to maximize efficiency and ensure a high-quality, structurally-validated starting point for lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead Prep Fragment QC & Library Prep Screen Primary Screen (DSF/SPR) Prep->Screen Triage Hit Triage & Analysis Screen->Triage Ortho Orthogonal Screen (NMR) Triage->Ortho Confirmed Hits Affinity Affinity Determination (ITC) Ortho->Affinity Xtal X-ray Crystallography Affinity->Xtal Validated Binders BindingMode Binding Mode Analysis Xtal->BindingMode SBDD Structure-Based Design BindingMode->SBDD Structural Insights Chem Medicinal Chemistry SBDD->Chem SAR SAR Expansion Chem->SAR SAR->Screen New Analogs

Caption: High-level FBDD workflow from initial screening to lead optimization.

PART 1: Fragment Preparation and Quality Control

The success of any FBDD campaign hinges on the quality of the fragments. It is imperative to ensure the identity, purity, and solubility of this compound before initiating screening.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[9]
Molecular Weight 227.06 g/mol [9]
CAS Number 1190321-63-1[9][10]
Appearance Off-white to light brown solidSupplier Data
Purity >97%[9]

Protocol 1.1: Stock Solution Preparation and QC

  • Source Material: Procure this compound from a reputable commercial supplier (e.g., BLDpharm, Chem-Impex).[9][10]

  • Identity & Purity Confirmation:

    • Upon receipt, verify the identity of the compound using LC-MS to confirm the correct mass (m/z = 227.97 [M+H]⁺ for ⁷⁹Br, 229.97 [M+H]⁺ for ⁸¹Br).

    • Assess purity using HPLC-UV (e.g., at 254 nm). The purity should be ≥97% for use in screening.

  • Solubility Assessment:

    • Prepare a saturated solution in the primary screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) containing 5% DMSO.

    • Incubate for 1 hour at room temperature, then centrifuge at 14,000 rpm for 10 minutes.

    • Measure the concentration of the supernatant by UV-Vis spectroscopy to determine the maximum soluble concentration. This is critical to avoid compound precipitation during screening.

  • Master Stock Preparation:

    • Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration master stock (e.g., 100 mM).

    • Aliquot into small volumes in V-bottom plates or tubes to minimize freeze-thaw cycles. Store at -20°C.

PART 2: Primary Screening and Hit Identification

For initial hit identification, a high-throughput, sensitive, and resource-efficient method is required. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is an excellent primary screening technique. It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol 2.1: Primary Screen by Differential Scanning Fluorimetry (DSF)

  • Objective: To identify fragments that bind to and stabilize the target kinase, resulting in a positive shift in its melting temperature (ΔTm).

  • Materials:

    • Purified target kinase (e.g., 0.2 mg/mL).

    • This compound 100 mM DMSO stock.

    • DSF buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

    • SYPRO Orange dye (5000x stock in DMSO).

    • qPCR instrument with thermal ramping capability.

  • Methodology:

    • Prepare a master mix containing the target kinase and SYPRO Orange dye in DSF buffer. The final concentration of kinase will be ~2 µM and the dye at 5x.

    • Dispense 19 µL of the master mix into each well of a 96- or 384-well qPCR plate.

    • Using an acoustic dispenser or manual pipette, transfer 100 nL of the 100 mM fragment stock into the assay wells to achieve a final fragment concentration of 500 µM (final DMSO concentration of 0.5%). Include DMSO-only wells as a negative control.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the ΔTm for each well: ΔTm = Tm (fragment) - Tm (DMSO control).

    • A statistically significant positive ΔTm (e.g., > 3 standard deviations above the mean of controls, or a fixed cutoff like > 1.5°C) is considered a primary hit.

PART 3: Hit Validation by Orthogonal Biophysical Methods

Primary hits from DSF must be validated using an orthogonal method to eliminate false positives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming direct binding and is particularly well-suited for studying low-affinity fragment interactions.[7]

Protocol 3.1: Hit Validation using Saturation Transfer Difference (STD)-NMR

  • Objective: To confirm direct binding of this compound to the target kinase by observing the transfer of magnetic saturation from the protein to the bound ligand.

  • Materials:

    • Target kinase (~10-20 µM) in a deuterated NMR buffer (e.g., 50 mM d-Tris pH 7.5, 150 mM NaCl, 5 mM DTT in 99.9% D₂O).

    • This compound (~1-2 mM final concentration from a d6-DMSO stock).

  • Methodology:

    • Prepare two NMR samples: one with the kinase and the fragment, and a control sample with only the fragment.

    • Acquire two spectra for the protein-fragment sample:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation from the protein's protons will transfer to any bound ligand via spin diffusion.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close contact with the protein.

  • Data Analysis:

    • The presence of signals in the STD difference spectrum is a direct confirmation of binding.

    • The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the "group epitope mapping").

STD_NMR cluster_0 STD-NMR Principle cluster_1 Experiment Protein Target Protein Fragment_Bound Fragment (Bound) Protein->Fragment_Bound Binding Equilibrium Fragment_Free Fragment (Free) On_Res 1. Saturate Protein (On-Resonance) On_Res->Protein Saturation Transfer Off_Res 2. Control Pulse (Off-Resonance) Subtract 3. Subtract Spectra Result Result: Difference Spectrum (Shows only bound ligand signals) Subtract->Result Hit_To_Lead cluster_0 Structure-Guided Elaboration Fragment Initial Hit 5-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine (KD ~ 200 µM) Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Fragment->Suzuki Vector at C5-Br Sonogashira Sonogashira Coupling (Alkynyl Groups) Fragment->Sonogashira Vector at C5-Br Hartwig Buchwald-Hartwig (Amines) Fragment->Hartwig Vector at C5-Br Lead Potent Lead Compound (KD < 100 nM) Suzuki->Lead Sonogashira->Lead Hartwig->Lead

Sources

Application Notes and Protocols for Developing Compound Libraries from 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methoxy-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a cornerstone in the development of a multitude of clinically relevant molecules, most notably kinase inhibitors.[1][2] Its bioisosteric relationship with indole allows it to engage in similar hydrogen bonding patterns with biological targets while offering distinct physicochemical properties such as improved solubility and metabolic stability. The strategic introduction of substituents onto this core structure is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable starting material for compound library development: 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine . The bromine atom at the 5-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities.[3] Concurrently, the methoxy group at the 6-position can influence the electronic properties of the aromatic system and provides an additional point for potential interaction with biological targets. Furthermore, the pyrrole nitrogen (N-1) presents another avenue for diversification through alkylation or arylation.

These application notes provide a comprehensive framework for the strategic diversification of the this compound core, empowering researchers to rapidly generate focused compound libraries for screening and lead optimization in drug discovery programs.

Core Synthetic Strategies for Library Development

The development of a compound library from this compound hinges on a series of robust and versatile chemical transformations. The primary focus will be on palladium-catalyzed cross-coupling reactions at the C-5 position, leveraging the reactivity of the bromo substituent. Additionally, functionalization of the pyrrole nitrogen will be explored as a secondary diversification strategy.

The following key reactions form the basis of our library development workflow:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of primary and secondary amines, amides, and carbamates.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing terminal alkynes which can serve as handles for further chemistry (e.g., "click" chemistry).

  • N-Functionalization: Alkylation or arylation of the pyrrole nitrogen to explore the chemical space around this position.

The strategic combination of these reactions allows for a combinatorial approach to library synthesis, maximizing molecular diversity from a single, versatile starting material.

Library_Development_Workflow cluster_C5 C-5 Functionalization cluster_N1 N-1 Functionalization start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (Amines/Amides) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts n_alkylation N-Alkylation (Alkyl Halides) start->n_alkylation Base n_arylation N-Arylation (Aryl Halides/Boronic Acids) start->n_arylation Cu or Pd Catalyst library Diverse Compound Library suzuki->library buchwald->library sonogashira->library n_alkylation->library n_arylation->library

Caption: Overall workflow for compound library development.

Data Presentation: Cross-Coupling Reaction Parameters

The following tables provide starting-point conditions for the key cross-coupling reactions. Note that optimization may be required for specific substrates. The data is compiled from established protocols for the structurally similar 5-bromo-7-azaindole scaffold and serves as a robust foundation for methodology development with the 6-methoxy analog.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1101680-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)901875-85
42-Thiopheneboronic acidXPhos Pd G2 (2)-Cs₂CO₃ (2)THF/H₂O (5:1)801288-96

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene100880-92
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101675-88
3BenzamideCuI (10)DMEDA (20)K₃PO₄ (2)Toluene1102470-85
4N-MethylpiperazineRuPhos Pd G3 (2)-LHMDS (1.5)THF801285-95

Table 3: Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtTHF651280-90
3Propargyl alcoholPd(OAc)₂ (2)CuI (5)Et₃NAcetonitrileRT2475-88
41-HeptynePdCl₂(dppf) (3)CuI (6)PiperidineToluene90882-93

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations. These are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Protocol reagents Combine 5-bromo-6-methoxy-7-azaindole, boronic acid, base, Pd catalyst, and ligand in a reaction vessel. inert Establish inert atmosphere (e.g., argon or nitrogen). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat to specified temperature with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, wash with water and brine. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify product 5-Aryl-6-methoxy-7-azaindole purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DME)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (if required, in a 1:2 or 1:1 ratio with Pd).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Protocol reagents Combine 5-bromo-6-methoxy-7-azaindole, Pd catalyst, ligand, and base in a reaction vessel. inert Establish inert atmosphere (e.g., argon or nitrogen). reagents->inert solvent_amine Add degassed solvent followed by the amine/amide. inert->solvent_amine heat Heat to specified temperature with vigorous stirring. solvent_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, filter through celite, and wash. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify product 5-Amino-6-methoxy-7-azaindole purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine or amide (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry reaction vessel, add the palladium catalyst (1-2 mol%), the phosphine ligand (if required), and the base (1.4-2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add this compound (1.0 equiv.) and the anhydrous, degassed solvent.

  • Add the amine or amide (1.2 equiv.) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred suspension of the base (e.g., NaH, 1.2 equiv.) in the anhydrous solvent at 0 °C, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scientific Integrity and Causality

The choice of reagents and conditions in the provided protocols is grounded in established principles of organometallic chemistry and heterocyclic synthesis.

  • Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is critical for facilitating the oxidative addition of the palladium(0) catalyst to the C-Br bond of the electron-rich 7-azaindole ring and for promoting the reductive elimination step.[4] The choice of pre-catalysts (e.g., XPhos Pd G2) can offer improved stability and catalytic activity.

  • Base Selection: The base plays a crucial role in both the Suzuki-Miyaura (transmetalation) and Buchwald-Hartwig (amine deprotonation) reactions. Strong, non-nucleophilic bases like NaOt-Bu and LHMDS are often required for the amination of less acidic amines, while carbonate bases are typically sufficient for Suzuki-Miyaura couplings.

  • Solvent Choice: Aprotic polar solvents like DMF, THF, and dioxane are generally used to ensure the solubility of the reactants and catalyst complexes. The use of degassed solvents is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • N-Protection: For some multi-step synthetic sequences, protection of the pyrrole nitrogen (e.g., with a tosyl or BOC group) may be necessary to prevent side reactions or to modulate the reactivity of the heterocyclic core. Deprotection can then be achieved in a subsequent step.

Conclusion

This compound is a highly valuable and versatile starting material for the construction of diverse compound libraries. The application of robust palladium-catalyzed cross-coupling reactions, in conjunction with N-functionalization strategies, provides a powerful platform for the rapid generation of novel chemical entities with significant potential in drug discovery, particularly in the pursuit of new kinase inhibitors. The protocols and guidelines presented herein offer a solid foundation for researchers to embark on the synthesis of their own focused libraries based on this privileged scaffold.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 2019. [Link]
  • Synthetic process of 5-bromo-7-azaindole.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds, 2014. [Link]
  • 5-Bromo-7-azaindole: Your Go-To Intermediate for Anticancer Drug Development.
  • Buchwald–Hartwig amin
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • Azaindole synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023. [Link]
  • Buchwald-Hartwig Amination on amides?
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
  • A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate.
  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure. [Link]
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Introduction: The Privileged Scaffold and a Synthetic Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 7-Azaindoles: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1][2] Its structural similarity to indole, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, allows for unique molecular interactions that have been leveraged in FDA-approved drugs like the BRAF kinase inhibitor Vemurafenib and the tyrosine kinase inhibitor Pexidartinib.[3] The therapeutic potential of 7-azaindole derivatives continues to expand, with applications ranging from oncology and infectious diseases to inflammatory conditions.[3][4][5]

Despite their value, the synthesis and functionalization of 7-azaindoles present significant challenges not typically encountered with their indole counterparts.[6] The electron-deficient nature of the integrated pyridine ring alters the electronic properties of the bicyclic system, often rendering classical indole synthesis methods inefficient.[7] Furthermore, the unprotected N-H of the pyrrole and the pyridine nitrogen create a bidentate chelation site that can sequester and deactivate metal catalysts, complicating functionalization efforts.[8]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy to overcome these hurdles, enabling the precise and efficient installation of carbon-carbon and carbon-heteroatom bonds across the 7-azaindole nucleus.[9][10] These methods have revolutionized access to novel analogues, providing the chemical diversity essential for modern drug discovery programs.[11] This guide provides an in-depth analysis of the key palladium-catalyzed methods, focusing on the mechanistic rationale behind experimental choices and offering detailed, field-proven protocols.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction follows a standardized workflow. The success of the reaction is critically dependent on maintaining an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd catalyst, ligand, and base to a dry Schlenk flask p2 Evacuate and backfill flask with Argon/Nitrogen (3x) p1->p2 p3 Add halo-7-azaindole and coupling partner p2->p3 p4 Add degassed solvent via syringe p3->p4 r1 Heat reaction mixture to specified temperature with stirring p4->r1 Start Reaction r2 Monitor reaction progress by TLC or LC-MS w1 Cool to RT and dilute with solvent (e.g., EtOAc) r2->w1 Reaction Complete w2 Filter through Celite to remove catalyst residue w1->w2 w3 Perform aqueous wash (e.g., water, brine) w2->w3 w4 Dry organic layer, filter, and concentrate in vacuo w3->w4 w5 Purify by column chromatography w4->w5

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage central to countless pharmaceutical compounds.[12] Its application to halo-7-azaindoles is particularly crucial but fraught with challenges, including catalyst inhibition and potential N-H arylation.[8]

Mechanistic Rationale & Causality

The key to a successful Buchwald-Hartwig amination of 7-azaindoles lies in the catalyst system. The unprotected N-H can react with the halide, leading to undesired homo-coupling.[8] Furthermore, the bidentate nature of the azaindole can poison the palladium catalyst.

  • The Catalyst Pre-activation Advantage: Modern systems utilize palladium "precatalysts" (e.g., RuPhos Pd G2, XPhos Pd G3). These are air-stable Pd(II) sources that are efficiently converted to the active, monoligated Pd(0) species in situ upon exposure to a base.[8][13] This pre-ligated state makes the palladium more resistant to undesirable chelation by the azaindole substrate compared to using a simple source like Pd(OAc)₂.[8]

  • Choice of Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, SPhos) are essential. Their steric bulk promotes the formation of a monoligated Pd(0) complex, which is the active catalyst, and accelerates the rate-limiting reductive elimination step.

  • Choice of Base: A strong, non-nucleophilic base is critical. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven optimal. It is strong enough to deprotonate both the coupling amine and the azaindole N-H.[8] This dual deprotonation is hypothesized to reduce the rate of undesired transmetallation that leads to homo-coupling, thereby favoring the productive C-N cross-coupling pathway.[8] Weaker bases like NaOt-Bu or Cs₂CO₃ are often ineffective for this transformation.[8]

G Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-NHR'₂(L)]+ OxAdd->AmineCoord Amine Binding & Deprotonation AmineCoord->Pd0 Reductive Elimination RedElim Ar-NR'₂ AmineCoord->RedElim ArX Ar-X (Halo-7-azaindole) ArX->OxAdd Amine HNR'₂ Amine->AmineCoord

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Amination of 4-Chloro-7-azaindole with N-Methylpiperazine

This protocol is adapted from Henderson and Buchwald, demonstrating an efficient coupling of an unprotected halo-7-azaindole.[8]

Materials:

  • 4-Chloro-7-azaindole (0.5 mmol, 1.0 equiv)

  • N-Methylpiperazine (0.6 mmol, 1.2 equiv)

  • RuPhos ligand (0.01 mmol, 2 mol%)

  • RuPhos Pd G2 Precatalyst (P1) (0.005 mmol, 1 mol%)

  • LiHMDS (1.2 mmol, 2.4 equiv, 1 M solution in THF)

  • Anhydrous THF (2.5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the RuPhos Pd G2 precatalyst, RuPhos ligand, and 4-chloro-7-azaindole.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (2.5 mL) followed by N-methylpiperazine via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired 4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine.

Data Summary: Scope of Buchwald-Hartwig Amination
Halide SubstrateAmine PartnerCatalyst System (mol%)BaseSolventTemp (°C)TimeYield (%)Ref
4-Chloro-7-azaindoleN-MethylpiperazineP1 (1) / RuPhos (2)LiHMDSTHFRT30 min94[8]
4-Chloro-7-azaindoleAnilineP1 (2) / RuPhos (4)LiHMDSTHF5018 h85[8]
5-Bromo-7-azaindoleMorpholineP1 (2) / SPhos (4)LiHMDSTHFRT1 h95[8]
4-Bromo-N-SO₂Ph-azaindoleBenzamidePd(OAc)₂ (5) / Xantphos (10)Cs₂CO₃Dioxane10016 h82[14]

Suzuki-Miyaura Coupling: Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to the operational simplicity and commercial availability and stability of boronic acid reagents. It provides a reliable route to aryl- and vinyl-substituted 7-azaindoles.[15]

Mechanistic Rationale & Causality
  • Catalyst & Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is common. For challenging substrates, specialized ligands like SPhos can be beneficial.[7] An efficient two-step route for preparing a range of aza-indoles involved an optimized Suzuki coupling using an SPhos/Pd(OAc)₂ catalyst system.[7]

  • Base and Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used.[7][15] The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, MeCN, DMF) and water, which aids in dissolving the inorganic base and facilitates the reaction.[7]

  • Substrate Reactivity: The reactivity of halo-7-azaindoles follows the typical order for aryl halides: I > Br > Cl. This allows for selective, sequential couplings on di-halogenated substrates.[15]

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OR)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindole

This protocol, adapted from recent literature, demonstrates a powerful one-pot, two-step Suzuki coupling on a dihalo-azaindole precursor.[15]

Materials:

  • 3-Iodo-6-chloro-1-benzyl-7-azaindole (1.0 equiv)

  • Arylboronic acid #1 (for C3) (1.1 equiv)

  • Arylboronic acid #2 (for C6) (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (3.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • In a sealed tube under argon, combine 3-iodo-6-chloro-1-benzyl-7-azaindole, arylboronic acid #1, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the degassed dioxane/H₂O solvent mixture.

  • Heat the reaction at 90 °C for 4 hours (this accomplishes the first, more reactive C-I coupling).

  • Cool the reaction to room temperature. Add arylboronic acid #2 to the same reaction vessel.

  • Reseal the tube and heat at 120 °C for 12 hours (this drives the second, less reactive C-Cl coupling).

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the C3,C6-diaryl-7-azaindole.

Data Summary: Scope of Suzuki-Miyaura Coupling
Halide SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
3-Iodo-6-chloro-1-Bn-azaindole4-Tolylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9089 (mono)[15]
4-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄MeCN/H₂OReflux(not specified)[7]
3-Iodo-1-SEM-azaindole(2-Ethoxyvinyl)borolanePd(OAc)₂ / SPhosK₃PO₄MeCN/H₂OReflux(not specified)[7]

Sonogashira Coupling: Access to Alkynylated Scaffolds

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, providing direct access to the valuable C(sp²)-C(sp) bond.[16] This is often a key step in the synthesis of the 7-azaindole ring itself from aminopyridine precursors or for its subsequent functionalization.[7]

Mechanistic Rationale & Causality

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system.

  • Dual Catalysis: A palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) is responsible for the main catalytic cycle involving the aryl halide.[7][16] A copper(I) co-catalyst (e.g., CuI) is used to activate the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX acid formed during the reaction and as the solvent.[7]

  • Application in Ring Synthesis: A powerful strategy for building the 7-azaindole core involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an acid- or base-catalyzed intramolecular cyclization to form the pyrrole ring.[7][16]

G Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-C≡CR Transmetal->RedElim CuX Cu(I)X CuAcc Cu(I)C≡CR CuX->CuAcc Deprotonation CuAcc->Transmetal CuAcc->CuX Transmetalation to Pd ArX Ar-X ArX->OxAdd Alkyne H-C≡CR Alkyne->CuAcc Base Base Base->CuAcc

Caption: Simplified Sonogashira dual catalytic cycle.

Protocol: Sonogashira Coupling of 4-Iodo-1-acetyl-7-azaindole

This protocol is based on a procedure for functionalizing the C4 position of the 7-azaindole core.[10]

Materials:

  • 4-Iodo-1-acetyl-7-azaindole (1.0 equiv)

  • 2-Methyl-3-butyn-2-ol (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask under argon, add 4-iodo-1-acetyl-7-azaindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by triethylamine and 2-methyl-3-butyn-2-ol via syringe.

  • Stir the mixture at room temperature for 12-18 hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Other Important Palladium-Catalyzed Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other methods offer unique synthetic advantages.

  • Heck Coupling: This reaction forms C-C bonds by coupling aryl halides with alkenes, such as methyl acrylate.[10] It has been used to functionalize various positions of the azaindole ring and is also employed in cascade reactions to build the azaindole skeleton itself.[7][18] The choice of base can be crucial in directing the reaction course.[10]

  • Stille Coupling: The Stille reaction couples organostannanes with organic halides. It has been effectively used for introducing aryl, vinyl, and allyl substituents onto the 7-azaindole nucleus, particularly at the C2 and C3 positions.[10]

  • C-H Activation/Arylation: Representing the cutting edge of cross-coupling, direct C-H activation avoids the need for pre-functionalized (e.g., halogenated) starting materials.[16] Palladium catalysts, often with a directing group on the azaindole nitrogen, can selectively activate and arylate specific C-H bonds, such as at the C7 position of indoles, a transformation that provides insight for azaindole chemistry.[19][20][21]

Conclusion and Future Perspectives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of 7-azaindoles. The continued development of sophisticated catalyst systems, particularly those employing advanced phosphine ligands and precatalysts, has successfully addressed the inherent challenges posed by this important heterocyclic scaffold. These methods provide medicinal chemists with reliable and versatile pathways to construct complex molecular architectures, accelerating the discovery of new therapeutic agents. Future advancements will likely focus on expanding the scope of direct C-H functionalization, developing more sustainable and economical iron- or cobalt-based catalysts, and applying these powerful reactions to ever more complex and delicate molecular settings.[17]

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results.PubMed.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Recent advances in the global ring functionalization of 7-azaindoles.Royal Society of Chemistry.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.
  • Azaindole Therapeutic Agents.
  • Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.ACS Omega.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.Beilstein Journals.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.PubMed.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.Beilstein Journals.
  • Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
  • Palladium-Catalyzed C-H Arylation of Indoles
  • Buchwald–Hartwig amin

Sources

Navigating the Synthesis of 1H-pyrrolo[2,3-b]pyridine: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridine and the Necessity of Protection

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, featuring a hydrogen bond donor and acceptor, makes it an ideal bioisostere for indole in various biological targets. This has led to its incorporation into numerous clinically approved drugs. However, the synthesis of functionalized 7-azaindoles is often challenging due to the presence of two reactive nitrogen atoms: the pyrrole nitrogen (N-1) and the pyridine nitrogen (N-7). Protecting group strategies are therefore essential to achieve regioselectivity and compatibility with a wide range of synthetic transformations. This guide provides a comprehensive overview of common protecting groups for 7-azaindole synthesis, detailing their application and providing experimentally validated protocols.

The Dichotomy of Protection: Pyrrole (N-1) vs. Pyridine (N-7)

The pyrrole nitrogen (N-1) in 7-azaindole is significantly more nucleophilic and less basic than the pyridine nitrogen (N-7). This inherent difference in reactivity allows for the selective protection of the N-1 position under carefully controlled conditions. The pyridine nitrogen is generally less reactive towards electrophiles due to the electron-withdrawing nature of the pyridine ring.[1] Protection of the N-7 position is less common and typically requires harsher conditions or specific activation.

Protecting the Pyrrole Nitrogen (N-1): A Toolkit for Synthesis

The choice of a protecting group for the N-1 position is dictated by the planned synthetic route, including the stability of the group to downstream reaction conditions and the ease of its eventual removal. The most commonly employed protecting groups for the pyrrole nitrogen of 7-azaindole fall into three main categories: sulfonyls, carbamates, and silyl ethers.[2]

Sulfonyl Protecting Groups: Robust Guardians for Harsh Transformations

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are highly stable protecting groups, making them suitable for reactions that require harsh conditions, such as C-H functionalization and metal-catalyzed cross-coupling reactions.[2][3] They are typically introduced by reacting 7-azaindole with the corresponding sulfonyl chloride in the presence of a base.

Key Characteristics of Sulfonyl Groups:

  • High Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Electron-Withdrawing: Can influence the reactivity of the azaindole ring system.

  • Deprotection: Typically requires strong basic conditions (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage.

Protocol 1: N-Tosylation of 7-Azaindole

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-7-azaindole.

Carbamate Protecting Groups: The Versatile Workhorse

The tert-butyloxycarbonyl (Boc) group is a widely used carbamate protecting group due to its ease of introduction and mild cleavage conditions.[2] It is particularly useful when subsequent reactions are sensitive to the harsh conditions required for sulfonyl group removal.

Key Characteristics of the Boc Group:

  • Mild Introduction: Readily introduced using di-tert-butyl dicarbonate (Boc₂O) with a base catalyst.[4]

  • Acid-Labile: Easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This orthogonality to base-labile groups is a significant advantage.[6]

  • Moderate Stability: Generally stable to basic and nucleophilic conditions.

Protocol 2: N-Boc Protection of 7-Azaindole

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in ACN or DCM, add Boc₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-azaindole.[7]

Silyl Ether Protecting Groups: Dual Functionality

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a silyl ether-based protecting group that can serve a dual role as both a protecting and an activating group.[8][9] This unique property can be exploited to facilitate certain transformations, such as nucleophilic aromatic substitution.[10]

Key Characteristics of the SEM Group:

  • Dual Role: Can act as both a protecting group and an activating group for nucleophilic substitution at the 4-position.[8][10]

  • Deprotection: Removal can be challenging but is typically achieved using fluoride sources (e.g., TBAF) or strong acidic conditions.[11]

  • Bulky Group: The steric bulk of the SEM group can influence the regioselectivity of certain reactions.

Protocol 3: N-SEM Protection of 7-Azaindole

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 7-azaindole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-SEM-7-azaindole.[12]

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to protect both the pyrrole and pyridine nitrogens, or to have multiple protecting groups that can be removed selectively. This requires an orthogonal protecting group strategy, where one group can be cleaved without affecting the other. For instance, an acid-labile Boc group on the pyrrole nitrogen can be selectively removed in the presence of a base-labile or hydrogenation-sensitive group.

Data at a Glance: Comparison of Common N-1 Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStabilityKey Advantages
p-ToluenesulfonylTsTsCl, base (e.g., NaH, K₂CO₃)Strong base (e.g., NaOH, KOH), reductive cleavageHighRobust, stable to a wide range of conditions
BenzenesulfonylBsBsCl, base (e.g., NaH, K₂CO₃)Strong base, reductive cleavageHighSimilar to Ts, useful for directing metallation
tert-ButyloxycarbonylBocBoc₂O, base (e.g., DMAP, Et₃N)Acid (e.g., TFA, HCl)ModerateMild removal, orthogonal to many other groups
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH)Fluoride source (e.g., TBAF), strong acidModerateCan act as an activating group
TriisopropylsilylTIPSTIPS-Cl, base (e.g., Imidazole)Fluoride source (e.g., TBAF)ModerateBulky group, directs lithiation to C-2[13]
p-MethoxybenzylPMBPMB-Cl, base (e.g., NaH)Oxidative (DDQ, CAN), strong acid[14][15]ModerateOrthogonal to many other benzyl-type groups

Visualizing the Strategy: A Decision-Making Workflow

The selection of an appropriate protecting group is a critical step in the synthetic design. The following flowchart provides a simplified decision-making process for choosing a protecting group for the N-1 position of 7-azaindole.

Protecting_Group_Strategy start Start: Need to protect N-1 of 7-azaindole harsh_conditions Will the synthesis involve harsh (strongly acidic/basic, high temp) reaction conditions? start->harsh_conditions acid_sensitive Are there acid-sensitive functional groups present? harsh_conditions->acid_sensitive No use_sulfonyl Use a Sulfonyl group (e.g., Ts, Bs) harsh_conditions->use_sulfonyl Yes nucleophilic_activation Is activation for nucleophilic substitution at C-4 desired? acid_sensitive->nucleophilic_activation No use_boc Use a Boc group acid_sensitive->use_boc Yes use_sem Use a SEM group nucleophilic_activation->use_sem Yes consider_other Consider other protecting groups (e.g., PMB, TIPS) nucleophilic_activation->consider_other No

Caption: Decision flowchart for selecting an N-1 protecting group.

Conclusion: Enabling the Synthesis of Complex Molecules

The strategic use of protecting groups is indispensable for the successful synthesis of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives. By understanding the properties and reactivity of different protecting groups, researchers can design and execute complex synthetic routes to access novel 7-azaindole-based compounds for drug discovery and other applications. The protocols and data presented in this guide serve as a practical resource for chemists navigating the intricacies of 7-azaindole synthesis.

References

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Synlett, 30(20). [Link]
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). Semantic Scholar. [Link]
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances, 10(54), 32425–32429. [Link]
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Thieme Connect. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(8), 1269. [Link]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(5), 471-506. [Link]
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Biological activity and material applications of 7-azaindole derivatives. (2020).
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (2020). RSC Advances. [Link]
  • Different strategies for synthesis of 7-azaindoles. (2023).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2014). RosDok. [Link]
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules, 24(19), 3505. [Link]
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). Organic Chemistry Frontiers, 9(9), 2503-2509. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). Molecules, 23(11), 2959. [Link]
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). MDPI. [Link]
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (1969). Journal of the Chemical Society C: Organic, (12), 1658-1663. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2019). RSC Advances, 9(24), 13543-13551. [Link]
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
  • p-Methoxybenzyl (PMB) Protective Group. (2014).
  • Heterocyclic Chemistry. (n.d.). University of Babylon. [Link]
  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (2019).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (2011). Tetrahedron Letters, 52(41), 5262-5265. [Link]
  • N-Boc-7-azaindole, min 95%, 1 gram. (n.d.). CP Lab Safety. [Link]
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5259-5271. [Link]
  • The Protection and Deprotection of the Pyridine Nitrogen. (1975). Chemical Reviews, 75(4), 389-402. [Link]
  • Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable heterocyclic building block. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to strategically optimize your reaction outcomes.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A robust and adaptable strategy involves four key stages:

  • Core Scaffold Formation: Construction of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core.

  • Pyrrole N-H Protection: Installation of a protecting group on the pyrrole nitrogen to direct subsequent functionalization and improve solubility.

  • Regioselective Bromination: Introduction of a bromine atom specifically at the C5 position.

  • Deprotection: Removal of the N-protecting group to yield the final product.

This guide is structured to address potential issues at each of these critical stages.

Synthesis_Workflow cluster_0 Stage 1: Core Formation cluster_1 Stage 2: N-Protection cluster_2 Stage 3: Bromination cluster_3 Stage 4: Deprotection A 2-Methyl-5-methoxy-3-nitropyridine B Leimgruber-Batcho Indole Synthesis A->B 1. DMF-DMA, Pyrrolidine 2. Reductive Cyclization (e.g., Pd/C, H₂) C 6-Methoxy-1H-pyrrolo[2,3-b]pyridine B->C D N-Tosyl Protection C->D TsCl, Base (e.g., NaH) E 1-Tosyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine D->E F Regioselective Bromination E->F NBS, DMF G 5-Bromo-1-tosyl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine F->G H N-Detosylation G->H Cs₂CO₃, MeOH/THF I This compound (Final Product) H->I

Caption: General four-stage workflow for the synthesis.

II. Stage 1: Core Scaffold Formation via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is an efficient method for constructing the azaindole core from an ortho-nitrotoluene analog.[1] For our target, this involves starting with 2-methyl-5-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the Leimgruber-Batcho synthesis preferred over other indole syntheses like the Fischer method for this scaffold?

A1: The Leimgruber-Batcho synthesis offers significant advantages for this specific substrate. Firstly, the required starting material, a substituted o-nitrotoluene (or in this case, a nitropicoline), is often more readily accessible than the corresponding hydrazine required for the Fischer synthesis. Secondly, the conditions are generally milder and avoid the strongly acidic environment of the Fischer synthesis, which can lead to decomposition or side reactions with sensitive functional groups like methoxy ethers.[1][2] The reactions typically proceed in high chemical yield.[1]

Q2: What is the function of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in the first step?

A2: DMF-DMA reacts with the acidic methyl group of the nitropicoline to form a stable enamine intermediate.[1] Pyrrolidine is often used as a secondary amine to displace dimethylamine from the DMF-DMA, forming a more reactive reagent that can accelerate the enamine formation.[1] The resulting enamine is an electron-rich "push-pull" olefin, often appearing as an intense red compound, which is then poised for reductive cyclization.[1]

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low or No Enamine Formation 1. Inactive DMF-DMA (hydrolyzed).2. Insufficient reaction temperature or time.3. Low acidity of the picoline methyl group.1. Use fresh, high-quality DMF-DMA. Handle under inert atmosphere.2. Increase temperature (reflux in DMF is common) and monitor by TLC/LCMS until starting material is consumed.3. While generally not an issue, ensure your starting material is correct. The nitro group is essential for activating the methyl protons.
Low Yield in Reductive Cyclization 1. Incomplete reduction of the nitro group.2. Catalyst poisoning or inactivity (e.g., Pd/C).3. Formation of complex side products.1. Ensure sufficient reductant is used. Alternative reducing agents like Raney Nickel with hydrazine, stannous chloride, or iron in acetic acid can be effective.[1]2. Use fresh, high-quality catalyst. Ensure the reaction is free of catalyst poisons (e.g., sulfur-containing compounds).3. Purify the enamine intermediate before cyclization to remove impurities that may interfere with the reduction.
Difficulty Purifying the 6-methoxy-azaindole Product 1. Presence of residual baseline impurities.2. Product is highly polar.1. Consider a simple filtration through a plug of silica gel post-reaction to remove catalyst and highly polar impurities before full column chromatography.2. Use a more polar solvent system for chromatography, such as a gradient of methanol in dichloromethane.

III. Stage 2 & 4: N-H Protection and Deprotection

To ensure regioselective bromination at C5, the pyrrole N-H must be protected. The tosyl (Ts) group is an excellent choice as it is robust and directs electrophilic substitution, yet can be removed under mild conditions that preserve the bromo and methoxy functionalities.

Frequently Asked Questions (FAQs)

Q3: Why is a tosyl (Ts) group a good choice for protecting the azaindole nitrogen?

A3: The tosyl group serves two primary functions. First, it protects the acidic N-H proton, preventing it from interfering with reagents in subsequent steps and improving solubility in organic solvents. Second, as a strong electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack at the C3 position, which is often the most reactive site in unprotected 7-azaindoles. This electronic effect helps steer the incoming electrophile (bromine) to the desired C5 position on the more electron-rich pyridine ring.

Q4: My tosyl deprotection is slow or incomplete using standard basic hydrolysis (e.g., NaOH/MeOH). Why?

A4: The N-Ts bond on azaindoles can be surprisingly robust. Standard hydrolysis often requires harsh conditions that can lead to side reactions, such as cleavage of the methoxy group.[3] A superior method is the use of cesium carbonate (Cs₂CO₃) in a THF/Methanol solvent system.[4] This method is exceptionally mild and efficient for deprotecting N-tosylated indoles and azaindoles. Azaindoles, being more acidic than indoles, are particularly well-suited for this deprotection, which can often be completed at room temperature.[4]

Troubleshooting Guide: Protection & Deprotection
Problem Potential Cause(s) Recommended Solution(s)
Incomplete N-Tosyl Protection 1. Inactive base (e.g., old NaH).2. Insufficient equivalents of TsCl or base.3. Presence of water in the reaction.1. Use fresh, high-quality NaH (handle with care under inert gas).2. Use a slight excess (1.1-1.2 eq) of both NaH and TsCl. Add NaH first and allow for complete deprotonation before adding TsCl.3. Ensure all solvents and glassware are rigorously dried.
Incomplete N-Tosyl Deprotection with Cs₂CO₃ 1. Insufficient equivalents of Cs₂CO₃.2. Reaction time is too short.1. Increase the equivalents of Cs₂CO₃. Studies show that using up to 3 equivalents can drive the reaction to completion.[4]2. Monitor the reaction by TLC/LCMS. While often fast for azaindoles, some substrates may require several hours (up to 18h) at ambient temperature. Gentle warming can be attempted if needed.[4]
Product Decomposition During Deprotection 1. Deprotection conditions are too harsh.2. Workup procedure is acidic.1. Avoid strong acids or bases. Stick to the mild Cs₂CO₃/MeOH/THF protocol.[4]2. Ensure the workup is neutral or slightly basic to prevent any acid-catalyzed degradation of the product.
Protocol: N-Detosylation using Cesium Carbonate

This protocol is adapted from Bajwa, J. S. (2006).[4]

  • Dissolve the N-tosyl-5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 2:1 mixture of THF and Methanol.

  • Add solid cesium carbonate (3.0 eq) to the solution.

  • Stir the resulting mixture at ambient temperature.

  • Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed (typically 2-18 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the solvents.

  • To the residue, add water and stir for 10-15 minutes to dissolve the inorganic salts.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

IV. Stage 3: Regioselective C5 Bromination

This is the most critical step for yield and purity. The goal is to introduce a single bromine atom at the C5 position. The C6-methoxy group is an ortho-, para-directing activator, which strongly favors substitution at the adjacent C5 position.

Caption: C5 bromination via electrophilic substitution.

Frequently Asked Questions (FAQs)

Q5: Which brominating agent is best: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A5: NBS is highly recommended.[5][6] It is a solid, making it easier and safer to handle and weigh accurately compared to volatile and highly corrosive Br₂. NBS provides a low concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions. Using a solvent like DMF can enhance the selectivity for para-substitution (relative to the activating methoxy group).[6]

Q6: I am seeing a second spot on my TLC that appears to be a dibrominated product. How can I avoid this?

A6: Over-bromination is a common issue with highly activated aromatic systems. To prevent it:

  • Stoichiometry: Use precisely 1.0 to 1.1 equivalents of NBS. Do not use a large excess.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate.

  • Slow Addition: Add the NBS portion-wise or as a solution drop-wise over a period of time rather than all at once. This keeps the instantaneous concentration of the brominating agent low.

Troubleshooting Guide: Bromination
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive NBS.2. Insufficient activation of the ring system.1. Use freshly recrystallized NBS. Impurities can inhibit the reaction.[6]2. This is unlikely given the activating C6-methoxy group. However, ensure the N-protecting group is not overly deactivating or that the reaction is not being run in a highly acidic medium which could protonate the pyridine nitrogen.
Poor Regioselectivity (e.g., C3 Bromination) 1. Incorrect N-protecting group.2. Reaction conditions favoring radical pathways.1. Ensure the N-H is protected with a sufficiently electron-withdrawing group like Tosyl. Unprotected azaindole can lead to C3 bromination.[7]2. Perform the reaction in the dark and avoid radical initiators (like AIBN or peroxides) to favor the electrophilic pathway over a radical pathway.[6]
Hydrolysis of Methoxy Group 1. Presence of strong acid.1. Avoid acidic catalysts. NBS in a neutral solvent like DMF or acetonitrile is typically sufficient. If trace acid is a concern, a non-nucleophilic base can be added.

V. References

  • Baran, P. S. (2011). Lecture 8 Bonus: Azaindole Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Caddick, S., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(16), 2946-2948. [Link]

  • Neves, M. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Besselievre, F., & Piguel, S. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1499. [Link]

  • Maes, B. U., et al. (2006). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synlett, 2006(18), 2981-2984. [Link]

  • Sharma, V., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7061-7066. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 14311-14317. [Link]

  • Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]

  • Baxter, R. D., et al. (2022). Mandelic Acid-Catalyzed Aromatic Bromination with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(13), 8492-8502. [Link]

  • Brand, M., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 64(23), 17354-17374. [Link]

  • Chen, Y., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(6), 772-778. [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. [Link]

  • Patent CN104387384A. (2015). Synthetic process of 5-bromo-7-azaindole. Google Patents.

  • Štarha, J., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]

  • Yang, S., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Zhang, Y., et al. (2022). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 87(1), 583-596. [Link]

  • Wikipedia contributors. (2019). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Organic Letters, 21(12), 4564-4568. [Link]

  • Besson, T., et al. (2016). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 21(11), 1547. [Link]

  • Ascendex Scientific, LLC. (n.d.). 6-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Patent CN109081840B. (2020). Preparation method of 5-bromo-7-azaindole. Google Patents.

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • González-López, M., et al. (2007). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 72(1), 136-141. [Link]

  • Reddit User Discussion. (2024). Hydrolysis of Methoxy Group but not Methylenedioxy. r/chemistry. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]

  • Google Patents. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.

  • ResearchGate. (n.d.). Alkaline hydrolysis of N-bromoiminothianthrene derivatives. [Link]

  • ResearchGate. (n.d.). Efficient Indole N-Detosylation Using Thioglycolate. [Link]

  • Patent WO2006063167A1. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.

Sources

Technical Support Center: Purification of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Molecular Formula: C₈H₇BrN₂O)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively in your laboratory.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation or Significant Streaking in Column Chromatography

Question: I'm running a silica gel column, but my compound is streaking badly, or I'm getting poor separation from impurities. What's happening and how can I fix it?

Answer: This is a classic issue with nitrogen-containing heterocycles. The basic nitrogen on the pyridine ring and the acidic proton on the pyrrole can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to tailing and sometimes irreversible adsorption.

Potential Causes & Solutions:

  • Cause 1: Strong Compound-Silica Interaction. The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the stationary phase.

    • Troubleshooting Suggestion: Deactivate the silica gel by adding a basic modifier to your mobile phase.[2] A small amount of triethylamine (Et₃N) or ammonia in methanol (typically 0.1-1%) is usually sufficient to neutralize the most acidic sites on the silica, leading to sharper peaks and better recovery.[2] Always perform a preliminary TLC with the modified solvent system to confirm improved performance before running the column.

  • Cause 2: Inappropriate Solvent System. The polarity of your eluent may not be optimized to differentiate between your target compound and closely-eluting impurities.

    • Troubleshooting Suggestion: Methodically screen solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value between 0.2 and 0.4 for optimal separation.[3] If standard hexane/ethyl acetate systems fail, consider switching to a solvent with different selectivity, such as dichloromethane/methanol.[2][3]

  • Cause 3: Column Overloading. Loading too much crude material relative to the amount of silica will inevitably lead to poor separation.

    • Troubleshooting Suggestion: As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.[2] If you need to purify a large amount of material, it is always better to use a larger column than to overload a smaller one.

Issue 2: Low or No Recovery of the Compound from the Column

Question: My compound seems to have disappeared on the column. I've flushed with highly polar solvents, but I'm not recovering my material. What should I do?

Answer: This alarming situation often points to compound instability on the stationary phase or a drastic mismatch in polarity.

Potential Causes & Solutions:

  • Cause 1: Decomposition on Silica Gel. The acidic nature of silica gel can degrade sensitive molecules. Pyrrolo[2,3-b]pyridine scaffolds, while generally stable, can be susceptible under certain conditions.

    • Troubleshooting Suggestion: First, test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4] In this case, switch to a more inert stationary phase like neutral or basic alumina, or consider reversed-phase (C18) chromatography.[2]

  • Cause 2: Compound is Too Polar. The combination of the methoxy group and the heterocyclic core makes the molecule quite polar. It may not be eluting with your current solvent system.

    • Troubleshooting Suggestion: If you suspect the compound is simply stuck at the top of the column, a drastic increase in mobile phase polarity is needed. A gradient up to 10-20% methanol in dichloromethane is often effective for polar heterocycles.[3]

Issue 3: Recrystallization Fails or Results in an Oil

Question: I've successfully removed some impurities via chromatography, but now I'm trying to get a final pure solid by recrystallization and it's either not crystallizing or "oiling out."

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to residual impurities or an inappropriate solvent choice.

Potential Causes & Solutions:

  • Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice.

    • Troubleshooting Suggestion: If the material is colored, a charcoal treatment might help. Add a small amount of activated charcoal to the hot solution, keep it hot for a few minutes, and then filter it through celite to remove the charcoal and adsorbed impurities before cooling.[2] If this fails, a second chromatographic purification may be necessary.

  • Cause 2: Inappropriate Cooling Rate or Solvent System. Rapid cooling can favor oil formation over crystallization.

    • Troubleshooting Suggestion: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. If it still oils out, try adding a slightly larger volume of the hot solvent to lower the saturation temperature. Alternatively, using a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be highly effective.[2] Dissolve the compound in a minimum of the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then heat to re-dissolve and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound? A1: A good starting point is a mixture of a non-polar and a polar solvent. Begin with a 30-50% ethyl acetate in hexanes system. Given the methoxy group and the heterocyclic core, you will likely need to increase the polarity. Dichloromethane/methanol (e.g., 95:5) is an excellent alternative if your compound shows low mobility (low Rf) in ethyl acetate/hexanes.[3]

Q2: My purified compound is an off-white or yellowish solid, even after chromatography. Is this normal? A2: It is not uncommon for heterocyclic compounds, particularly those sensitive to air or light, to have a slight yellow tint.[5] This can sometimes be caused by trace-level, highly colored impurities that are difficult to remove. If NMR and LC-MS analysis show high purity (>97%), the color may be inherent to the compound or due to a minor, benign impurity. If purity is a concern, techniques like treatment with activated carbon or recrystallization may help.[2][5]

Q3: Can I use reversed-phase HPLC for the final purification? A3: Absolutely. Reversed-phase HPLC is an excellent method for purifying polar compounds like this one, especially for achieving very high purity on a small to medium scale. A typical mobile phase would be a gradient of acetonitrile in water, often with an acidic modifier like formic acid (for MS compatibility) or TFA.[6]

Q4: What are the most likely impurities I should look for? A4: Impurities often stem from the synthetic route. Common contaminants can include:

  • Unreacted Starting Materials: Such as the precursor before bromination or cyclization.[7]

  • Isomeric Byproducts: Synthesis of substituted pyrrolo[2,3-b]pyridines can sometimes yield difficult-to-separate positional isomers.[7]

  • Over- or Under-brominated Species: Depending on the reaction conditions for introducing the bromine atom.

Workflow & Protocols

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

G start Crude Product Analysis (TLC, NMR) tlc_check Develop TLC Solvent System start->tlc_check ts_streaking Issue: Streaking/Tailing on TLC? tlc_check->ts_streaking column_chrom Perform Column Chromatography purity_check Assess Purity (NMR, LC-MS) column_chrom->purity_check recrystallize Perform Recrystallization ts_cryst Issue: Oiling Out / No Crystals? recrystallize->ts_cryst ts_recovery Issue: Low Recovery? purity_check->ts_recovery No purity_check->ts_recovery Yes success Pure Product ts_streaking->column_chrom No sol_modifier Add Basic Modifier to Eluent (e.g., 0.5% Et3N) ts_streaking->sol_modifier Yes ts_impurities Issue: Persistent Impurities? ts_recovery->ts_impurities No sol_alumina Switch to Alumina or Reversed-Phase ts_recovery->sol_alumina Yes ts_impurities->recrystallize Yes (minor) ts_impurities->success No sol_repurify Re-purify with Different Chromatography Method ts_impurities->sol_repurify Yes (major) ts_cryst->purity_check No sol_solvent Optimize Recrystallization Solvent/Cooling Rate ts_cryst->sol_solvent Yes sol_modifier->tlc_check sol_solvent->recrystallize

Caption: Troubleshooting workflow for purification.

Detailed Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of multigram quantities of crude this compound.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of crude material in dichloromethane or ethyl acetate.
  • Spot on a silica gel TLC plate.
  • Develop the plate in several solvent systems to find the optimal one (e.g., 40% EtOAc/Hexane, 60% EtOAc/Hexane, 5% MeOH/DCM).
  • Goal: Achieve an Rf of ~0.3 for the target compound with good separation from major impurities.[3] If streaking is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

2. Column Preparation:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.[3]
  • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.
  • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
  • Wash the packed column with 2-3 column volumes of the mobile phase.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
  • Carefully add this powder to the top of the packed column. This technique generally results in better separation than wet loading for compounds that are not highly soluble in the mobile phase.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin elution, collecting fractions in test tubes.
  • Monitor the elution process by TLC, spotting every few fractions to track the emergence of your compound and any impurities.
  • If a gradient elution is needed, gradually increase the percentage of the polar solvent. A stepwise gradient is often sufficient (e.g., start with 20% EtOAc/Hex, then move to 40%, then 60%).

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove any residual solvent.
Data Summary: Solvent Systems

The following table provides guidance on selecting a mobile phase for chromatography based on the observed polarity of your compound on a preliminary TLC plate.

Observation on TLC (EtOAc/Hexanes)Compound PolarityRecommended Starting Mobile PhaseModifier Consideration
High Rf (>0.6) even in 20% EtOAcLow10-20% Ethyl Acetate in HexanesUnlikely to be needed
Moderate Rf (0.2-0.5) in 30-50% EtOAcMedium30-50% Ethyl Acetate in HexanesAdd 0.5% Et₃N if streaking occurs
Low Rf (<0.2) even in 80% EtOAcHigh5-10% Methanol in DichloromethaneAdd 0.5% Et₃N or NH₄OH if streaking occurs
Stuck at baselineVery HighGradient elution up to 20% MeOH in DCMAdd 0.5-1% Et₃N or NH₄OH

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH.
  • Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies.
  • Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chrom
  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF - ResearchG
  • Affinity Chromatography Troubleshooting - Sigma-Aldrich.
  • Purification Troubleshooting : r/chemistry - Reddit.
  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - Oakwood Chemical.
  • 5-Bromo-6-methoxy-1H-pyrrolo[2, 3-b]pyridine, min 97%, 50 mg.
  • 5-BROMO-6-METHOXY-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE, 95% Purity, C9H9BrN2O, 100 mg - CP Lab Safety.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 - ChemicalBook.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine - Sigma-Aldrich.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • (PDF)
  • This compound - Fluorochem.

Sources

Technical Support Center: Advanced Strategies for Suzuki Coupling with Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Suzuki-Miyaura coupling with electron-rich heterocyclic substrates. These reactions are fundamental to modern synthesis but are frequently plagued by challenges not encountered with simpler aryl systems.

This document moves beyond standard protocols to provide a deeper understanding of the mechanistic hurdles and offers a structured, field-proven approach to troubleshooting and optimization. Our goal is to empower you to overcome common failure points, improve reaction robustness, and accelerate your research and development goals.

Part 1: Understanding the Core Challenge — Why Are Electron-Rich Heterocycles So Difficult?

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability. However, when one or both coupling partners are electron-rich heterocycles (e.g., indoles, pyrroles, furans, thiophenes), the reaction's efficiency can plummet. The root causes are threefold:

  • Slow Oxidative Addition: The catalytic cycle's rate-determining step is often the oxidative addition of the palladium(0) catalyst to the heteroaryl halide. Electron-donating groups or the inherent electron-rich nature of the heterocyclic ring increases the electron density on the carbon-halogen bond, making it less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[1][2] This electronic barrier is the most common reason for sluggish or failed reactions, particularly with heteroaryl chlorides.[2]

  • Catalyst Poisoning and Deactivation: Many heterocycles, especially those containing nitrogen or sulfur, are Lewis bases. The lone pair electrons on these heteroatoms can coordinate strongly to the palladium center.[3][4] This coordination can either inhibit substrate binding or lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[3][5] Substrates with unprotected N-H groups, like indoles or pyrazoles, can be particularly problematic as they can deprotonate and form highly inhibitory N-palladium species.[5]

  • Reagent Instability: Heteroarylboronic acids are often more susceptible to side reactions than their carbocyclic counterparts. The most prevalent issue is protodeboronation , the undesired cleavage of the C-B bond by a proton source (often water or alcohol) to regenerate the parent heterocycle.[1][6] This decomposition pathway consumes the nucleophilic partner and directly reduces the potential yield.

The Suzuki-Miyaura Catalytic Cycle: Highlighting Key Failure Points

Suzuki_Cycle Pd0 Active Pd(0)L₂ Catalyst OA_Complex Oxidative Addition Complex (Pd(II)) Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) + R¹-X Poison Catalyst Poisoning (e.g., L₂Pd-N-Heterocycle) Pd0->Poison Deactivation by Lewis-Basic Heterocycle Trans_Complex Transmetalation Complex (Pd(II)) OA_Complex->Trans_Complex Transmetalation + [R²-B(OH)₃]⁻ RE_Complex Reductive Elimination Complex (Pd(II)) Trans_Complex->RE_Complex Isomerization RE_Complex->Pd0 Product Product R¹-R² RE_Complex->Product Reductive Elimination Inputs Inputs: Heteroaryl-X (R¹-X) Boronic Acid (R²-B(OH)₂) Base Protodeb Protodeboronation R²-H + B(OH)₃ Inputs->Protodeb

Caption: The Suzuki catalytic cycle with failure points for electron-rich heterocycles.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Problem: My reaction shows low to no conversion of the starting material.

This is the most frequent issue and typically points to a problem with the catalytic system's ability to overcome the high activation barrier of the reaction.

Possible Cause 1: Inefficient Catalyst System (Slow Oxidative Addition)

  • The "Why": Standard catalysts like Pd(PPh₃)₄ are often not effective for electron-rich heterocycles because the triphenylphosphine ligand is not electron-donating enough to facilitate the difficult oxidative addition step.[1] The reaction requires a catalyst system that is both highly active and stable.

  • Solution: Employ Bulky, Electron-Rich Ligands. The industry standard for these challenging couplings involves the use of specialized phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2]

    • Buchwald Biaryl Phosphine Ligands: These are the go-to choice for most applications. Ligands like SPhos and XPhos are extremely electron-rich and sterically hindered.[7] The bulkiness promotes the final reductive elimination step, while the high electron density accelerates the initial oxidative addition.[2][8] They are particularly effective for coupling stubborn heteroaryl chlorides.[7]

    • cataCXium® A: This di(1-adamantyl)-n-butylphosphine ligand is another excellent choice, known for its bulk and electron-donating character, allowing for low catalyst loadings under mild conditions.

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form very stable complexes with palladium, making them robust and highly active. They are another excellent option for difficult couplings.

Table 1: Comparison of Common Ligands for Challenging Couplings

Ligand Class Example(s) Key Advantages Best For...
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhos High activity, broad scope, commercially available precatalysts.[7] Electron-rich heteroaryl chlorides and bromides, sterically hindered substrates.
Dialkylphosphines cataCXium® A, P(t-Bu)₃ Very electron-rich, high turnover numbers. Aryl chlorides, α-arylation of ketones.
N-Heterocyclic Carbenes IPr, SIMes High thermal stability, strong σ-donors, resistant to oxidation. High-temperature reactions, substrates prone to β-hydride elimination.

| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often effective for heteroaryl bromides.[9][10] | Initial screening, coupling of some indazoles and pyrroles.[9][10] |

Possible Cause 2: Catalyst Poisoning by the Heterocycle

  • The "Why": The Lewis-basic nitrogen or sulfur atoms in your substrate are coordinating to the palladium center, shutting down the catalytic cycle.[3][5] Unprotected N-H groups are especially problematic.

  • Solution: Shield the Palladium Center and Use a Precatalyst.

    • Use Bulky Ligands: The same bulky ligands that promote oxidative addition (e.g., XPhos, SPhos) also create a protective, sterically hindered pocket around the palladium atom, which physically blocks the heteroatom from coordinating as strongly.[6]

    • Use a Palladium Precatalyst: Instead of generating the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ in the reaction mixture, use a well-defined precatalyst (e.g., XPhos Pd G3). These complexes are air-stable and generate the active Pd(0) species cleanly and efficiently upon heating, minimizing side reactions and deactivation pathways.[5][11]

    • Consider Additives: In some cases, Lewis acids like trimethyl borate have been shown to coordinate to the Lewis-basic site on the heterocycle, preventing it from poisoning the palladium catalyst.[3]

Possible Cause 3: Inappropriate Base or Solvent System

  • The "Why": The base is not just a stoichiometric reagent; it is critical for the transmetalation step. Its strength, solubility, and cation can dramatically affect the outcome.[12] The solvent must dissolve all components and facilitate the reaction. Poor solubility is a common issue with polar heterocyclic compounds.[3]

  • Solution: Screen Bases and Solvents Systematically.

    • Bases: For difficult couplings, stronger, non-nucleophilic bases are often required.[1]

      • K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is strong enough for most transformations and generally provides good results.[5]

      • Cs₂CO₃ (Cesium Carbonate): Often gives superior results, especially in stubborn cases, due to the cesium effect which can enhance solubility and reactivity. It is, however, more expensive.[13]

      • Weak bases (e.g., Na₂CO₃, K₂CO₃): May be insufficient for activating the boronic acid, especially with electron-rich systems.[14]

    • Solvents: Aprotic polar or ethereal solvents are standard.

      • Dioxane, Toluene, THF: Common choices. Often used with a small amount of water (e.g., 10:1 organic:water) which can aid in dissolving the base and facilitating transmetalation.[5][15]

      • Aqueous n-Butanol: Found to be highly efficient for coupling thiophene and furan boronic acids, sometimes outperforming anhydrous conditions.[16]

Problem: My starting material is consumed, but I see significant side products.

Possible Cause 1: Protodeboronation of the Boronic Acid

  • The "Why": Your boronic acid is being destroyed by a proton source before it can couple. This is especially common with electron-deficient or highly sensitive heteroaryl boronic acids.[6] Strong bases and excess water can accelerate this process.[1]

  • Solution: Protect the Boronic Acid and Control Water Content.

    • Use Boronate Esters: Convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.

    • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes protodeboronation. Ensure your solvents are dry if you observe this side reaction.[1]

    • Optimize the Base: Strong hydroxide bases (NaOH, KOH) are more likely to cause this issue. Switching to a phosphate or carbonate base can help.[1]

Possible Cause 2: Homocoupling of the Boronic Acid

  • The "Why": Two molecules of your boronic acid are coupling together. This is almost always caused by the presence of oxygen in the reaction mixture.[6]

  • Solution: Ensure Rigorous Exclusion of Oxygen.

    • Degas Solvents Thoroughly: Before use, sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes. If using a solvent/water mixture, degas the mixture after preparation.[17]

    • Use Proper Inert Atmosphere Technique: Assemble your reaction in a glovebox or use a Schlenk line. The flask should be evacuated and backfilled with inert gas at least three times to remove all residual oxygen.[1]

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system active enough? (e.g., using Pd(PPh₃)₄) Start->Check_Catalyst Switch_Ligand ACTION: Switch to a bulky, electron-rich ligand (XPhos, SPhos) and a precatalyst (G3). Check_Catalyst->Switch_Ligand YES Check_Poisoning Is catalyst poisoning likely? (N/S heterocycle, unprotected N-H) Check_Catalyst->Check_Poisoning NO Success Reaction Successful Switch_Ligand->Success Use_Bulky_Ligand ACTION: Ensure a bulky ligand is used. Consider slow addition of substrate. Check_Poisoning->Use_Bulky_Ligand YES Check_Reagents Are reagents decomposing? (Protodeboronation, Homocoupling) Check_Poisoning->Check_Reagents NO Use_Bulky_Ligand->Success Modify_Conditions ACTION: Use a boronate ester (BPin/MIDA). Ensure rigorous degassing. Optimize base (K₃PO₄). Check_Reagents->Modify_Conditions YES Check_Reagents->Success NO Modify_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: My starting material has an unprotected N-H group (e.g., indole, pyrazole). Do I absolutely need to protect it?

    • A: Not necessarily with modern methods. While N-protection was historically required to prevent catalyst deactivation, protocols using bulky Buchwald-type ligands (like SPhos and XPhos) and strong bases (like K₃PO₄) have been specifically developed to successfully couple a wide range of unprotected N-H heterocycles, including indoles, indazoles, and pyrazoles.[5][18] The combination of a highly active catalyst and a base strong enough to deprotonate the N-H can effectively prevent the formation of inhibitory off-cycle complexes. If you are still facing issues, N-protection (e.g., with a Boc or SEM group) remains a viable, albeit less atom-economical, strategy.[9][19]

  • Q2: I am using a heteroaryl chloride, and my standard Pd(PPh₃)₄ / Na₂CO₃ conditions are not working. Why?

    • A: Aryl chlorides are significantly less reactive than bromides or iodides in oxidative addition.[2] This inherent lack of reactivity is compounded when the ring is electron-rich. The Pd(PPh₃)₄ catalyst system is simply not potent enough to break the strong C-Cl bond efficiently.[1] To couple heteroaryl chlorides, you must use a more advanced catalyst system, typically involving a palladium source (like Pd₂(dba)₃ or a precatalyst) paired with a highly electron-rich and bulky ligand such as XPhos, SPhos, or cataCXium® A.[7]

  • Q3: How critical is the water content in my reaction?

    • A: It's a delicate balance. A small amount of water is often beneficial, and sometimes essential. It helps to dissolve inorganic bases like K₃PO₄ and can participate in the transmetalation step.[16] However, excess water can significantly accelerate the undesired protodeboronation of your boronic acid.[1] If you suspect protodeboronation is an issue (e.g., you observe the parent heterocycle as a byproduct), try using anhydrous solvents or switching to a boronate ester.

  • Q4: What is a "precatalyst," and why should I use one over something like Pd(OAc)₂?

    • A: A precatalyst is a stable, well-defined palladium(II) complex that, under reaction conditions, cleanly and quantitatively generates the active palladium(0) species. Examples include XPhos Pd G3 or SPhos Pd G2. Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to Pd(0), which can be inefficient and lead to the formation of palladium black (inactive nanoparticles) or other deactivating species, especially in the presence of challenging substrates.[5][17] Precatalysts provide more reproducible and often higher yields by ensuring a clean, efficient initiation of the catalytic cycle.[5]

Part 4: Experimental Protocol

General Protocol for a Challenging Suzuki Coupling of a Heteroaryl Chloride

This procedure is a robust starting point for optimization.

Materials:

  • Heteroaryl Chloride (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (e.g., 0.5 mmol, 1 equiv), the boronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane followed by degassed water to achieve a desired solvent ratio (e.g., 10:1, for a final concentration of ~0.1 M with respect to the limiting reagent).[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. [Link]
  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236–3244. [Link]
  • Hartmann, C., et al. (2025). Suzuki–Miyaura (hetero-)
  • Valente, C., et al. (2021). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Scott, J. S., & Toste, F. D. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 20(17), 5434–5438. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
  • Scebba, N. E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509–4520. [Link]
  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • ResearchGate. (2017). Table 2 Effect of various bases in Suzuki cross-coupling reaction. [Link]
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Chen, Y., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(19), 3465. [Link]
  • ResearchGate. (2013). Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]
  • Zhang, X., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
  • Scebba, N. E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

Sources

Side product formation in the synthesis of pyrrolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridine derivatives, also known as azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Pyrrolopyridines are bioisosteres of indoles and purines, making them critical components in the development of kinase inhibitors and other therapeutics.[1][2] However, their synthesis is often plagued by the formation of stubborn side products.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues encountered in the laboratory. The explanations are grounded in mechanistic principles to help you not only solve current problems but also anticipate and prevent future challenges.

Part 1: Troubleshooting Guides for Common Synthetic Routes

This section addresses specific side product issues encountered during common reactions used to construct or functionalize the pyrrolopyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for C-C and C-N bond formation. However, the pyridine nitrogen in the pyrrolopyridine scaffold can complicate these reactions by coordinating to the metal center, leading to catalyst inhibition or altered reactivity.[3]

Question: My Suzuki-Miyaura coupling on a 2-iodo-4-chloropyrrolopyridine is resulting in significant reduction (hydrodehalogenation) at the C-2 position instead of the desired aryl product. What is the cause and how can I fix it?

Answer: This is a common and frustrating side reaction. Hydrodehalogenation arises when the organopalladium intermediate, formed after oxidative addition into the C-I bond, undergoes protonolysis before it can proceed through transmetalation with the boronic acid.

Causality:

  • Catalyst Choice: Some palladium catalysts and ligand systems are more prone to side reactions. For instance, catalysts that are highly active for oxidative addition but slow to undergo transmetalation can allow time for protonolysis to occur. In one study, using catalysts like XPhos Pd G2 led to significant C-2 reduction.[2]

  • Reaction Conditions: The presence of protic sources (e.g., water in the solvent or base) can facilitate this undesired pathway. While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can be detrimental.

Troubleshooting Protocol:

  • Switch the Palladium Catalyst: The choice of catalyst is critical. While many modern catalysts are highly active, a more classical, less reactive catalyst can sometimes provide better selectivity.

    • Recommendation: Switch from highly active Buchwald-type catalysts to Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This catalyst was shown to significantly suppress the formation of the reduced side product, limiting it to just 5-8% while achieving an 83% yield of the desired coupled product in a preparative scale reaction.[2]

  • Optimize Reaction Conditions:

    • Temperature & Time: If switching catalysts is not feasible, carefully control the temperature. Running the reaction at a slightly higher temperature (e.g., 90 °C) can sometimes accelerate the desired transmetalation step relative to the undesired protonolysis.[2]

    • Solvent & Base: Ensure you are using anhydrous solvents and a base that has been properly stored to minimize water content.

Workflow: Mitigating Reductive Dehalogenation in Suzuki Coupling

cluster_solution Solution Pathway Problem High % of Reduced Side Product (e.g., C-2 Dehalogenation) Cause Undesired Protonolysis of Ar-Pd(II)-X Intermediate Problem->Cause Catalyst Primary Solution: Change Catalyst System Cause->Catalyst Address Root Cause Conditions Secondary Solution: Optimize Conditions Cause->Conditions Fine-Tuning Result Desired Outcome: High Yield of Coupled Product Catalyst->Result Effective Mitigation Conditions->Result Incremental Improvement Start N-SEM Protected Pyrrolopyridine TFA_Step Step 1: Add TFA Start->TFA_Step Intermediate Hemiaminal Intermediate + H₂CO (Formaldehyde) TFA_Step->Intermediate Base_Step Step 2: Basic Workup (e.g., NaHCO₃) Intermediate->Base_Step Desired Path Side_Reaction Side Reaction: Intramolecular Cyclization (Pictet-Spengler Type) Intermediate->Side_Reaction Undesired Path (Prolonged Acid Exposure) Desired_Product Desired Product: N-H Pyrrolopyridine Base_Step->Desired_Product Side_Product Side Product: Tricyclic 8-Membered Ring Side_Reaction->Side_Product

Sources

Technical Support Center: Optimizing Reaction Conditions for Bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of halogenated 7-azaindole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development. Our goal is to equip you with the technical expertise and practical insights needed to overcome common challenges and achieve reliable, high-yield results.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. Each entry details the problem, explains the underlying chemical principles, and provides a clear, actionable solution.

Question 1: My reaction shows low conversion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue indicating that the reaction conditions are not sufficiently activating for the electrophilic substitution to proceed efficiently. The 6-methoxy-1H-pyrrolo[2,3-b]pyridine core is electron-rich, but the brominating agent, typically N-Bromosuccinimide (NBS), may require specific conditions to become a potent enough electrophile.

Potential Causes & Solutions:

  • Insufficient Activation of NBS: The polarity of the solvent plays a crucial role. In non-polar solvents, NBS has lower reactivity.

    • Solution: Switch to a more polar aprotic solvent. Acetonitrile (MeCN) is an excellent starting point as it effectively solubilizes the substrate and promotes the electrophilicity of NBS.[1][2] N,N-Dimethylformamide (DMF) can also be used for particularly stubborn reactions, but may require more rigorous purification.

  • Reaction Temperature is Too Low: While low temperatures are used to control selectivity, they can also suppress the rate of reaction.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C) to maintain control, then allow it to slowly warm to room temperature. Monitor the reaction by TLC. If conversion remains low after several hours, gentle heating (e.g., to 40-50 °C) can be attempted, though this increases the risk of byproduct formation.

  • Inadequate Mixing: If the reagents are not homogeneously mixed, the reaction will be slow and inefficient.

    • Solution: Ensure vigorous stirring throughout the reaction, especially if performing the reaction at a larger scale.

Question 2: My TLC analysis shows multiple spots, including what appears to be a di-brominated product and other unidentified byproducts. How can I improve the regioselectivity for the C3-mono-brominated product?

Answer: The formation of multiple products is a classic challenge when working with highly activated heterocyclic systems. The pyrrole moiety of the 7-azaindole core is extremely susceptible to electrophilic attack, making over-bromination a significant risk.[3][4]

Key Strategies for Enhancing Selectivity:

  • Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to polybromination.

    • Solution: N-Bromosuccinimide (NBS) is the preferred reagent as it is a milder source of electrophilic bromine, allowing for more controlled reactions.[5][6] Copper(II) bromide (CuBr₂) is another mild alternative that has been shown to be effective for the C3-bromination of azaindoles.[1]

  • Strict Stoichiometric Control: Using an excess of the brominating agent is the most common cause of over-bromination.

    • Solution: Use precisely 1.0 to 1.05 equivalents of high-purity NBS. Weigh the reagent carefully and add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Temperature Management: Electrophilic aromatic substitutions are highly temperature-dependent.

    • Solution: Perform the addition of NBS at a low temperature (0 °C is standard, but -10 °C can be used for greater control).[2] Maintain this temperature during the addition and for a period afterward before allowing the reaction to warm to room temperature.

Question 3: The reaction mixture turns dark brown or black, resulting in a low yield of an impure product. What is causing this decomposition?

Answer: A dark reaction mixture often signals substrate polymerization or degradation. Electron-rich indoles and azaindoles can be unstable under acidic conditions, which can be generated in situ during the bromination process (HBr is a byproduct of reactions with NBS).[7][8]

Preventative Measures:

  • Control of Acidity: The HBr byproduct can catalyze decomposition pathways.

    • Solution: Add a non-nucleophilic, mild base to the reaction mixture to scavenge the acid as it forms. Finely powdered sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents) can be effective.

  • Exclusion of Light and Air: Some heterocyclic compounds are sensitive to light and oxidation.

    • Solution: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) and under an inert atmosphere of nitrogen or argon.

  • Immediate Work-up: Leaving the crude product in the reaction mixture for an extended period after completion can lead to degradation.

    • Solution: Once the reaction is complete as determined by TLC, proceed with the work-up without delay. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any remaining electrophilic bromine species.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position the preferred site for bromination on the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core?

A1: The regioselectivity is governed by the principles of electrophilic aromatic substitution on the 7-azaindole scaffold. The pyrrole ring is significantly more electron-rich and thus more activated towards electrophiles than the pyridine ring. Attack at the C3 position generates a resonance-stabilized cationic intermediate (a Wheland intermediate or σ-complex) where the positive charge is delocalized over the pyrrole ring and the nitrogen atom without disrupting the aromaticity of the adjacent pyridine ring.[9][10] This intermediate is more stable than the one formed by attack at any other position, making C3 the kinetically and thermodynamically favored site of reaction.

Q2: Is it necessary to protect the N-H of the pyrrole ring before performing the bromination?

A2: For C3-bromination using a mild reagent like NBS, N-H protection is generally not required. The reaction at the C3 carbon is typically much faster than any reaction at the nitrogen. However, in some cases, particularly when using stronger bases or organometallic reagents in subsequent steps, N-protection (e.g., with a SEM or TBS group) can be advantageous.[11] For a simple bromination, omitting the protection/deprotection steps improves the overall efficiency of the synthesis.

Q3: What are the best practices for purifying the final 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine product?

A3: The product is moderately polar and can be effectively purified using standard flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50-60% Ethyl Acetate in Hexanes) typically provides good separation from the starting material and non-polar byproducts. The purified product should be stored as a solid in a cool, dark place, preferably under an inert atmosphere, as halogenated electron-rich heterocycles can be sensitive to light and air over time.

Data Summary: Comparison of Reaction Conditions

The following table summarizes various conditions for the bromination of 7-azaindole systems to guide your optimization process.

EntryBrominating Agent (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Key Observations
1NBS (1.05)MeCN0 to RT2>90%Recommended Method. Clean reaction, high selectivity for C3-position, straightforward workup.[2]
2NBS (1.05)DCM0 to RT4-675-85%Slower reaction rate compared to MeCN, but excellent for minimizing polar byproducts.
3NBS (1.05)THF0 to RT4-670-80%A hazardous side reaction between NBS and some THF-based solvents (like 2-MeTHF) has been reported under certain conditions.[12]
4Br₂ (1.0)DCM/AcOH-10 to 0150-70%High risk of over-bromination and decomposition. Requires very careful control of temperature and stoichiometry.[3]
5CuBr₂ (1.5)MeCNRT to 601280-90%Very mild conditions, but may require longer reaction times and heating. Excellent for substrates prone to decomposition.[1]

Visualizing the Process

To better understand the key processes, the following diagrams illustrate the reaction mechanism, a standard experimental workflow, and a logical troubleshooting sequence.

Reaction Mechanism

Bromination Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation SM 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Sigma Wheland Intermediate (σ-complex) SM->Sigma Electrophilic Attack at C3 NBS N-Bromosuccinimide (NBS) NBS->Sigma Provides Br⁺ Product 3-Bromo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Sigma->Product Deprotonation (-H⁺) Base Base (e.g., Solvent, H₂O) Base->Sigma

Caption: Mechanism of C3-bromination via electrophilic attack.

Experimental Workflow

Experimental Workflow start Dissolve Substrate in MeCN cool Cool to 0 °C (Ice Bath) start->cool add_nbs Add NBS (1.05 eq) portion-wise cool->add_nbs react Stir at 0 °C to RT (Monitor by TLC) add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Silica Gel Chromatography dry->purify end Characterize & Store Product purify->end

Caption: Standard workflow for the bromination experiment.

Troubleshooting Decision Tree

Troubleshooting Tree cluster_outcomes cluster_solutions start Analyze TLC Result low_conv Low Conversion/ High SM start->low_conv Is starting material (SM) a major spot? byproducts Multiple Products/ Byproducts start->byproducts Are there multiple new spots? decomp Streaking/ Decomposition start->decomp Is the baseline streaky and the main spot weak? success Clean Conversion start->success Is there one major product spot? sol_low_conv 1. Allow to warm to RT 2. Increase reaction time 3. Switch to more polar solvent (DMF) low_conv->sol_low_conv sol_byproducts 1. Lower temp to -10 °C 2. Add NBS slowly (syringe pump) 3. Ensure NBS is exactly 1.0 eq byproducts->sol_byproducts sol_decomp 1. Add mild base (NaHCO₃) 2. Run under N₂ atmosphere 3. Protect from light decomp->sol_decomp sol_success Proceed to Workup success->sol_success

Sources

Troubleshooting low conversion rates in 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates and Other Common Issues

Welcome to the technical support center for 7-azaindole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this critical scaffold. As a privileged structure in medicinal chemistry, the successful functionalization of 7-azaindole is often pivotal.[1][2][3] However, its unique electronic properties, including the electron-deficient pyridine ring, can present significant synthetic hurdles, often leading to low conversion rates, undesired side products, and catalyst deactivation.[4][5]

This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows and validated protocols to get your reaction back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) has a very low conversion rate. What are the likely causes and how can I fix it?

Low conversion is the most common issue in 7-azaindole cross-coupling reactions. The root cause often lies in the interplay between the catalyst, ligands, base, and the inherent reactivity of the azaindole nucleus. The pyridine nitrogen can coordinate to the metal center, leading to catalyst deactivation.[2]

Here is a systematic approach to diagnose and resolve low conversion rates:

G start Low Conversion Rate Observed reagents Verify Reagent Quality & Purity (Aryl Halide, Boronic Acid, etc.) start->reagents catalyst Evaluate Catalyst/Ligand System reagents->catalyst Reagents OK conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions System Ineffective result Improved Conversion catalyst->result New System Works protection Consider N-H Protection Strategy conditions->protection Optimization Fails conditions->result Conditions Optimized protection->result Strategy Successful

Caption: Troubleshooting workflow for low conversion rates.

The choice of palladium source and, more critically, the ligand is paramount for successful coupling with 7-azaindoles.

  • Expertise & Experience: The electron-deficient nature of the 7-azaindole ring necessitates the use of electron-rich and sterically bulky phosphine ligands. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. Buchwald-type biarylphosphine ligands (e.g., SPhos, RuPhos, DavePhos) and bulky phosphines like Xantphos are often excellent choices.[6][7][8] Using less effective ligands like PPh₃ or PCy₃ may result in no product formation.[6][7]

  • Troubleshooting Steps & Protocols:

    • Ligand Screening: If you are using a general-purpose ligand, switch to a more specialized one. A good starting point is to screen a panel of Buchwald ligands.

    • Catalyst Pre-catalyst Choice: Modern palladium pre-catalysts (e.g., RuPhos Pd G2) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

    • Catalyst Loading: While typically 1-5 mol% is used, increasing the catalyst loading to 10 mol% can sometimes overcome minor deactivation pathways.

    Table 1: Recommended Catalyst/Ligand Systems for 7-Azaindole Coupling

Coupling TypeRecommended CatalystRecommended LigandTypical BaseReference
C-N (Amination)Pd₂(dba)₃ or RuPhos Pd G2Xantphos, DavePhos, RuPhosCs₂CO₃, K₃PO₄, LiHDMS[6][7][8]
C-O (Phenolation)Pd₂(dba)₃XantphosCs₂CO₃[9]
C-C (Suzuki)Pd₂(dba)₃SPhosCs₂CO₃[10]
C-C (Heck)Pd(OAc)₂(none specified)K₂CO₃[11][12]

The base plays a dual role: it activates the coupling partner and influences the stability of the catalytic species.

  • Expertise & Experience: Weakly coordinating, strong inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to potassium carbonate (K₂CO₃) or organic bases.[6] The choice of solvent is also critical; polar aprotic solvents like dioxane, DMF, or toluene are commonly used.

  • Troubleshooting Steps & Protocols:

    • Base Screening: If using a weaker base like K₂CO₃, switch to Cs₂CO₃ or K₃PO₄.

    • Solvent Purity: Ensure your solvent is anhydrous. Water can hydrolyze starting materials and interfere with the catalyst.

    • Temperature Optimization: While many reactions are run at elevated temperatures (80-120 °C), sometimes lowering the temperature can prevent catalyst decomposition and improve yields.

The acidic N-H proton of the 7-azaindole can interfere with the reaction in several ways, including side reactions with the base or catalyst. While some protocols for unprotected 7-azaindoles exist, they are often substrate-specific.[6][7][8]

  • Expertise & Experience: N-protection is a robust strategy to prevent these side reactions and improve solubility. Common protecting groups include benzyl (Bn), phenylsulfonyl (SO₂Ph), and tosyl (Ts). However, be aware that some protecting groups, like phenylsulfonyl, can be cleaved under certain basic conditions.[7]

  • Troubleshooting Steps & Protocols:

    • Implement N-Protection: If your substrate is unprotected, consider adding a protection step.

    • Choose a Stable Protecting Group: If you suspect your protecting group is being cleaved, switch to a more robust one like benzyl.

    • Deprotection: Factor in a final deprotection step in your synthetic plan.

    Protocol: N-Benzylation of 4-Bromo-7-azaindole

    • To a solution of 4-bromo-7-azaindole in DMF, add NaH (1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add benzyl bromide (1.1 equivalents) and stir for 3 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography. (This is a general procedure adapted from similar reactions).[6]

Question 2: I am observing significant amounts of a side product that appears to be the N-oxide of my 7-azaindole. Why is this happening and how can I prevent it?

The formation of 7-azaindole N-oxide is a known side reaction, particularly in reactions involving oxidizing conditions or certain metal catalysts.[13][14] The pyridine nitrogen is susceptible to oxidation.

  • Oxidizing Reagents: If your reaction involves any reagents that could act as oxidants (even mild ones), they could be the culprit.

  • Air Sensitivity: Some catalytic cycles are sensitive to atmospheric oxygen. Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) can mitigate this. Degassing your solvent is also crucial.

  • Catalyst Choice: While less common, certain metal catalysts under specific conditions can promote N-oxidation.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen.

    • Degas Solvents: Before use, sparge your solvent with an inert gas for 15-30 minutes.

    • Re-evaluate Reagents: Check for any potential oxidizing agents in your reaction mixture.

Interestingly, N-oxidation can also be used as a deliberate synthetic strategy to alter the reactivity of the pyridine ring, enabling C-H functionalization at different positions.[14][15]

Protocol: Deliberate N-Oxidation of 7-Azaindole using Hydrogen Peroxide [14]

  • Dissolve 7-azaindole (1.0 eq) in THF.

  • Cool the solution to 5 °C in an ice bath.

  • Slowly add 50% aqueous hydrogen peroxide (1.2 eq) while stirring.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture and precipitate the product by adding n-hexane.

  • Collect the solid by filtration to obtain 7-azaindole N-oxide.

Question 3: My C-H functionalization reaction is not regioselective. How can I control which position on the 7-azaindole ring reacts?

Controlling regioselectivity in direct C-H functionalization is a significant challenge due to the presence of multiple potentially reactive C-H bonds. The outcome is governed by the electronic and steric environment of the ring and the mechanism of the C-H activation step.

G cluster_0 Strategies for Regiocontrol dg Directed Metalation (DoM) - Use of Directing Groups (e.g., Carbamoyl) - C6 or C2 functionalization result Site-Selective Functionalization dg->result n_oxide N-Oxide Activation - Alters electronics of pyridine ring - Enables arylation at azine ring n_oxide->result metalation Selective Metalation/Exchange - Halogen/Magnesium Exchange - Sulfoxide/Magnesium Exchange metalation->result start Poor Regioselectivity strategy Select Control Strategy start->strategy strategy->dg Kinetic Control strategy->n_oxide Electronic Control strategy->metalation Pre-functionalization

Caption: Strategies for achieving regioselective C-H functionalization.

  • Expertise & Experience:

    • Directed Metalation (DoM): Introducing a directing group (DG) onto the N1 nitrogen can force metalation at a specific adjacent position (C2 or C6). For example, a carbamoyl group can direct metalation to the C6 position.[16]

    • N-Oxide Activation: As mentioned previously, forming the N-oxide deactivates the pyrrole ring towards electrophilic attack and activates the pyridine ring (azine) for direct arylation.[15]

    • Halogen/Magnesium Exchange: A powerful strategy involves first selectively halogenating the 7-azaindole at the desired position and then performing a halogen/magnesium exchange to generate a nucleophilic Grignard-type reagent for subsequent coupling. This allows for the functionalization of all five carbon positions.[17][18]

  • Troubleshooting & Protocol Example:

    • Problem: A direct arylation is giving a mixture of C2 and C3 isomers.

    • Solution: Switch to a pre-functionalization strategy. For example, to achieve exclusive C2 arylation, you could attempt a C2-selective iodination followed by a Suzuki coupling.

    Table 2: Regioselectivity of 7-Azaindole Functionalization

PositionMethodKey FeaturesReference
C2Direct Arylation (Pd-catalyzed)Often requires specific conditions to favor over C3.[2][19]
C3Friedel-Crafts, Vilsmeier-HaackClassical electrophilic substitution methods.[2]
C4, C5, C6Halogenation followed by cross-couplingRequires multi-step sequences but offers precise control.[17][18]
C6Directed Metalation (DoM)N1-directing group forces lithiation at C6.[16]

By understanding the underlying principles of catalyst behavior, reaction kinetics, and the electronic nature of the 7-azaindole scaffold, you can systematically troubleshoot and optimize your functionalization reactions. Always ensure the purity of your starting materials and solvents, and consider a systematic screening of catalysts, ligands, and bases when encountering difficulties.

References

  • Paliwal, D., Kumar, V., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Singh, A., & Kumar, A. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2031-2039. [Link][6][7]
  • Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2669. [Link][11][12]
  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link][20]
  • Kumar, A., et al. (2012). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
  • Barl, N. M., et al. (2013). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link][17]
  • Snape, T. J. (2014). Iterative C6 and C2 functionalization of 7-azaindole by DoM and DMG...
  • Reddy, T. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7947. [Link][10]
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
  • Barl, N. M., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link][18]
  • Kumar, A., & Singh, A. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(19), 5436-5463. [Link][21]
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link][5]
  • Mondal, B., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(33), 12534-12543. [Link][22][23]
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Ingenta Connect. [Link][13]
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link][8]
  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link][4]
  • Das, P., et al. (2013). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
  • Huestis, M. P., & Fagnou, K. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(6), 1357-1360. [Link][15]
  • Laha, J. K., et al. (2020). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Kannaboina, P., et al. (2015). Regio-Selective C H Functionalization of 7-Azaindoles.
  • Sharma, V., & Kumar, V. (2017). Azaindole Therapeutic Agents. PMC. [Link][3]

Sources

Navigating the Labyrinth: A Technical Guide to the Acidic Stability of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile 7-azaindole derivative in their synthetic workflows. We understand that unexpected stability issues can arise, particularly when working under acidic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and ensure the integrity of your experiments.

Introduction: The Dichotomy of Reactivity and Stability

This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its structure, featuring an electron-rich pyrrole ring fused to a pyridine ring, imparts a unique electronic character. While this facilitates a range of useful transformations, it also presents inherent stability challenges under acidic conditions. This guide will dissect these issues, providing you with the knowledge to anticipate and mitigate potential problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and experimental observations related to the acidic stability of this compound.

Question 1: I'm observing a significant amount of dark, insoluble material after treating my reaction mixture containing this compound with trifluoroacetic acid (TFA) for a deprotection step. What is likely happening?

Answer: The formation of dark, insoluble material, often described as "tar" or polymeric solids, is a classic indicator of acid-catalyzed decomposition of an electron-rich heterocyclic system like a 7-azaindole.

  • The "Why": The pyrrole moiety of the 7-azaindole ring is highly susceptible to electrophilic attack, especially after protonation. In the presence of a strong acid like TFA, the pyrrole ring can be protonated, leading to the formation of a reactive intermediate. This intermediate can then undergo self-polymerization or react with other nucleophiles present in the reaction mixture. The extended conjugation in the resulting polymeric chains is responsible for the dark coloration. While 7-azaindoles are used in acid-catalyzed reactions, high temperatures can lead to significant decomposition.[2]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the TFA treatment at 0 °C or even -20 °C to slow down the rate of decomposition.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete.

    • Use a Scavenger: The addition of a cation scavenger, such as triethylsilane (TES) or anisole, can help to trap reactive intermediates and prevent polymerization.

    • Consider a Milder Acid: If the reaction allows, explore the use of a weaker acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS).

Question 2: My NMR analysis after an acidic workup shows a complex mixture of products, and I'm concerned about the integrity of the 6-methoxy group. How stable is this group to acid?

Answer: The methoxy group on the pyridine ring of this compound is generally stable to common acidic conditions used in routine synthesis, such as dilute aqueous HCl or TFA at room temperature for short periods. However, cleavage can occur under more forcing conditions.

  • The "Why": Cleavage of an aryl methyl ether typically requires a strong acid that can protonate the ether oxygen, followed by nucleophilic attack on the methyl group.[3] This reaction is often facilitated by strong nucleophiles like bromide or iodide ions and may require elevated temperatures. For instance, hydrobromic acid (HBr) or boron tribromide (BBr3) are commonly used for this transformation. Milder acids like TFA are generally not sufficient to induce cleavage of the methoxy group.

  • Troubleshooting and Verification:

    • To confirm the integrity of the methoxy group, look for its characteristic singlet in the 1H NMR spectrum, typically around 3.9-4.1 ppm.

    • If you suspect cleavage has occurred, you would expect to see the appearance of a new signal corresponding to the hydroxyl proton of the resulting 6-hydroxy derivative.

    • If cleavage is desired, a protocol using a stronger Lewis acid like BBr3 would be necessary.

Question 3: I am attempting a reaction that requires prolonged heating in an acidic medium. What are the potential degradation pathways for this compound under these conditions?

Answer: Prolonged heating in acid can lead to a cascade of degradation events beyond simple polymerization. Understanding these potential pathways is key to diagnosing unexpected results.

  • Potential Degradation Pathways:

    • Protonation and Ring Opening: The pyridine ring can be protonated, which can activate the fused pyrrole ring towards nucleophilic attack. While less common, under harsh conditions, this could potentially lead to ring-opening of the pyrrole moiety.

    • Hydrolysis of the Methoxy Group: As mentioned, with prolonged heating and a suitable nucleophile present (e.g., from the acid), the methoxy group can be hydrolyzed to a hydroxyl group.

    • Dimerization: Protonated 7-azaindole molecules can potentially undergo dimerization, a phenomenon observed in some 7-azaindole systems.[4]

  • Preventative Measures:

    • If heating is necessary, use the lowest possible temperature that allows for the desired reaction to proceed.

    • Employ a protecting group on the pyrrole nitrogen, such as a benzenesulfonyl (Bs) or tert-butyloxycarbonyl (Boc) group, to reduce the electron-donating nature of the pyrrole ring and increase its stability towards acid.

    • Carefully select the acid and solvent system to minimize side reactions. For example, using a non-nucleophilic acid might prevent cleavage of the methoxy group.

Proposed Degradation Pathway under Strong Acidic Conditions

To provide a clearer picture of the potential instability, the following diagram illustrates a plausible degradation pathway initiated by protonation.

G A 5-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine B Protonated Pyrrole Intermediate A->B H+ (Strong Acid) E Protonated Pyridine Intermediate A->E H+ C Electrophilic Attack (Dimerization/Polymerization) B->C Nucleophilic attack by another molecule D Dark Insoluble Polymeric Material C->D F Methoxy Group Cleavage (Harsh Conditions) E->F Nu-, Δ G 5-Bromo-6-hydroxy- 1H-pyrrolo[2,3-b]pyridine F->G

Caption: Plausible degradation pathways under acidic conditions.

Experimental Protocols

Protocol 1: Controlled TFA Deprotection of an N-Protected 5-Bromo-6-methoxy-7-azaindole Derivative

This protocol provides a standardized method for removing an acid-labile protecting group (e.g., Boc) while minimizing degradation of the 7-azaindole core.

Materials:

  • N-protected this compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the N-protected this compound derivative in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

  • Upon completion of the reaction (typically 1-4 hours), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table provides a general guideline for the stability of this compound under various acidic conditions. These are qualitative assessments based on literature precedents for similar compounds.

Acidic ConditionTemperatureExpected StabilityPotential Issues
1 M HCl (aq)Room TempModerateGradual decomposition over extended periods.
Acetic AcidRefluxModerate to LowPotential for slow decomposition and side reactions.
TFA in DCM0 °C to Room TempModerateRisk of polymerization, especially with prolonged reaction times.
HBr (48% aq)RefluxLowCleavage of the methoxy group and potential ring degradation.
BBr₃ in DCM-78 °C to Room TempLow (for methoxy group)Selective cleavage of the methoxy group is expected.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting stability issues encountered when using this compound in acidic media.

G Start Experiment with 5-Bromo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine in Acidic Conditions Problem Observe Low Yield, Dark Coloration, or Complex Mixture Start->Problem CheckTemp Was the reaction run at elevated temperature? Problem->CheckTemp LowerTemp Action: Lower reaction temperature (e.g., 0 °C) CheckTemp->LowerTemp Yes CheckTime Was the reaction time prolonged? CheckTemp->CheckTime No LowerTemp->CheckTime ReduceTime Action: Reduce reaction time and monitor closely CheckTime->ReduceTime Yes CheckAcid Is a strong acid being used? CheckTime->CheckAcid No ReduceTime->CheckAcid MilderAcid Action: Consider a milder acid or use a scavenger CheckAcid->MilderAcid Yes Success Problem Resolved CheckAcid->Success No MilderAcid->Success ProtectingGroup Consider N-protection of the pyrrole ring MilderAcid->ProtectingGroup If problem persists

Sources

Technical Support Center: Strategies for Palladium Removal from Pyrrolopyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrolopyridine-based compounds. The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) is a critical challenge for researchers and process chemists. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are invaluable for synthesizing the complex pyrrolopyridine scaffold.[1][2][3] However, stringent regulatory limits on elemental impurities necessitate robust and efficient purification strategies to remove the catalyst post-reaction.[4][5]

This guide provides in-depth, field-proven insights into troubleshooting common issues, selecting the appropriate purification method, and executing detailed protocols for achieving high-purity pyrrolopyridine products.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my pyrrolopyridine product?

Residual palladium can compromise the integrity of your final compound in several ways: it can interfere with downstream reactions, impact the compound's biological activity, and, most importantly, poses a significant regulatory hurdle.[6][7] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products. Palladium is classified as a Class 2B element with a permitted daily exposure (PDE) of 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final API.[4]

Q2: What makes palladium removal from pyrrolopyridine products uniquely challenging?

The primary difficulty stems from the inherent chemical nature of the pyrrolopyridine scaffold. The nitrogen atoms within the pyridine ring and the pyrrole moiety can act as strong ligands, forming stable, soluble complexes with palladium species (both Pd(0) and Pd(II)).[8] This chelation effect makes the palladium less available for removal by simple physical methods like filtration and requires more specialized techniques.[8]

Q3: What are the primary methods for removing palladium catalysts?

The most common strategies can be broadly categorized as follows:

  • Adsorption/Scavenging: This is the most widely used technique, employing solid-supported materials (scavengers) with high affinity for palladium. These include functionalized silica gels, polymers, and activated carbon.[9] The palladium-bound scavenger is then simply filtered off.

  • Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated or agglomerated into insoluble particles.[10][11] Using a filter aid like Celite® is common practice.[10]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[9] The effectiveness of this method can be highly dependent on the solvent system and the nature of the palladium species.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, though it is often less efficient for removing trace amounts compared to scavenging.[10]

Method Selection Guide

Choosing the optimal palladium removal strategy is system-dependent and crucial for maximizing purity while minimizing product loss.[12] The following decision-making workflow provides a guide for selecting the most appropriate method based on key experimental parameters.

G start Crude Pyrrolopyridine Product (Post-Reaction Workup) pd_form What is the form of the Pd catalyst? start->pd_form hetero Heterogeneous (e.g., Pd/C) or Precipitated Pd(0) pd_form->hetero Heterogeneous homo Homogeneous (Soluble Pd(0)/Pd(II)) pd_form->homo Homogeneous filtration Primary Method: Filtration through Celite® Pad hetero->filtration scavenge_q Is the product sensitive to non-specific adsorption? homo->scavenge_q check_purity1 Analyze Filtrate for Pd (ICP-MS) filtration->check_purity1 final_product Purified Product (Pd < Target Limit) check_purity1->final_product Yes further_purify Consider secondary purification: - Scavenging - Recrystallization check_purity1->further_purify No scavenger Primary Method: Metal Scavenger Treatment (e.g., Thiol-Silica, TMT-Resin) scavenge_q->scavenger No carbon Alternative: Activated Carbon Treatment (Screen for product loss first) scavenge_q->carbon Yes check_purity2 Analyze Filtrate for Pd (ICP-MS) scavenger->check_purity2 carbon->check_purity2 check_purity2->final_product Yes check_purity2->further_purify No further_purify->homo

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Guide

Issue 1: High residual palladium levels (>10 ppm) after scavenger treatment.

  • Possible Cause: Strong Palladium-Pyrrolopyridine Chelation.

    • Explanation: As mentioned, the nitrogen atoms in your product can form a stable complex with palladium, preventing the scavenger from effectively capturing the metal.[8]

    • Solution: Optimize scavenging conditions to disrupt this complex. Increase the temperature (e.g., 50-60 °C) and extend the treatment time (up to 18-24 hours).[8][9] The additional thermal energy can help overcome the activation barrier for the scavenger to displace your product as a ligand on the palladium center.

  • Possible Cause: Incorrect Scavenger Selection.

    • Explanation: The efficacy of a scavenger depends on the oxidation state of the palladium. At the end of a reaction, you may have a mix of Pd(0) and Pd(II) species.[13] Thiol-based scavengers are generally more effective for softer Pd(II) species, while other scavengers may be better suited for Pd(0).[6]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, triaminotriazine (TMT)).[6] Consider a pre-treatment step, such as mild oxidation (e.g., bubbling air through the solution) or reduction, to convert the palladium into a single, more easily removed species.[9]

Issue 2: Significant product loss during purification.

  • Possible Cause: Non-specific Adsorption of Product.

    • Explanation: This is a very common issue, particularly when using activated carbon, which has a high surface area and can adsorb organic molecules indiscriminately.[9][14] However, highly functionalized silica or polymer scavengers can also adsorb products, especially if there are complementary interactions (e.g., hydrogen bonding).

    • Solution:

      • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or carbon. Start with 2-4 equivalents of scavenger relative to the palladium content if known, or 10-20 wt% relative to your product if the palladium concentration is unknown.[12][14]

      • Thorough Washing: After filtering the scavenger/carbon, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[9]

      • Change the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the solid support.[9]

      • Switch Methods: If product loss remains high, consider switching to a different purification method like crystallization.[9]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in Palladium Species.

    • Explanation: Minor variations in reaction conditions (e.g., reaction time, temperature, atmosphere) can lead to different ratios of palladium species at the end of the reaction, which then respond differently to the chosen purification method.[9]

    • Solution:

      • Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step to normalize the state of the palladium.

      • Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wide range of palladium species. Dimercaptotriazine (DMT) or Trimercaptotriazine (TMT) based scavengers are often effective in this regard.[9]

Experimental Protocols & Workflow

The following diagram illustrates a typical experimental workflow for palladium removal using a scavenger.

G cluster_main Palladium Scavenging Workflow crude 1. Crude Product in Solution (e.g., THF, Toluene) sample1 2. Take Initial Sample (for ICP-MS Analysis) crude->sample1 add_scavenger 3. Add Scavenger (e.g., 5-10 eq. vs Pd) sample1->add_scavenger stir 4. Stir Mixture (e.g., 4-18h, 25-60°C) add_scavenger->stir filtration 5. Filter through Celite® Wash cake with solvent stir->filtration filtrate 6. Collect Filtrate and Washings filtration->filtrate sample2 7. Take Final Sample (for ICP-MS Analysis) filtrate->sample2 concentrate 8. Concentrate Solvent to yield Purified Product sample2->concentrate

Caption: General experimental workflow for scavenger-based purification.

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol is a robust starting point for removing soluble palladium species.

  • Materials:

    • Crude pyrrolopyridine product dissolved in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).

    • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol).

    • Celite®.

    • Filtration apparatus (e.g., Büchner funnel, filter flask).

    • Inert atmosphere (Nitrogen or Argon), if the product is air-sensitive.

  • Procedure:

    • Dissolution: Dissolve the crude product in a suitable solvent (approx. 5-10 volumes).

    • Initial Analysis (Optional but Recommended): Take a small aliquot of the solution to determine the starting palladium concentration by ICP-MS. This helps in optimizing the scavenger amount.

    • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A good starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used, or ~20 wt% relative to the product if Pd content is unknown.[6][12]

    • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally.[9]

    • Filtration: Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the scavenger.

    • Washing: Wash the filter cake with fresh solvent (2-3 portions) to ensure complete recovery of the product.[9]

    • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

    • Final Analysis: Analyze the final product for residual palladium content using ICP-MS to confirm the success of the purification.[9]

Protocol 2: Palladium Removal Using Activated Carbon

This method is cost-effective but requires careful optimization to avoid product loss.

  • Materials:

    • Crude pyrrolopyridine product.

    • Activated Carbon (decolorizing carbon).

    • Suitable organic solvent.

    • Celite®.

    • Filtration apparatus.

  • Procedure:

    • Dissolution: Dissolve the crude product in an appropriate solvent.

    • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]

    • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[8]

    • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is crucial as fine carbon particles can be difficult to filter otherwise.

    • Washing: Wash the carbon/Celite® cake thoroughly with fresh solvent.

    • Concentration & Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium and product yield.

Comparative Data on Palladium Scavengers

The selection of a scavenger is a critical step. The table below summarizes the characteristics and performance of common scavenger types to aid in this decision.

Scavenger TypeFunctional GroupTypical SupportEfficiency for Pd RemovalProduct RecoveryKey Advantages & Considerations
Thiol-Based -SHSilicaVery High (>95%)[6]HighHighly effective for Pd(II). May require elevated temperatures. Can be oxidized.
TMT-Based TriaminotriazinePolymer/SilicaVery High (>98%)[15]HighBroad-spectrum scavenger for various Pd species. Often very efficient.
Amine-Based -NH₂, -NHRSilicaModerate-HighModerate-HighUseful for specific Pd complexes. Risk of reacting with functional groups on the product.
Activated Carbon N/ACarbonModerate-HighVariable (Can be low)Cost-effective. High risk of non-specific product adsorption and yield loss.[9]

Data synthesized from multiple sources, including[6]. Efficiency and recovery are highly substrate and condition-dependent.

References

  • Technical Support Center: Removing Palladium Catalyst Residues
  • Comparing efficiency of different palladium scavengers. Benchchem.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • How can i remove palladium Pd catalyst easily?
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.PubMed. [Link]
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Inventive Filtration Technologies for Palladium Recovery. BHS-Sonthofen Inc. [Link]
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • How to Remove Palladium in three easy steps. Biotage. [Link]
  • Your trick to remove residual palladium. Reddit r/Chempros. [Link]
  • Which Filtration Products are Used for C
  • Metal Scavengers in Process Chemistry An Investig
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. [Link]
  • Metal Scavenger Guide. Sopachem. [Link]
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • Method of removing palladium.
  • How to remove palladium catalyst from reaction mixture?
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines.PubMed. [Link]
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers, RSC Publishing. [Link]
  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays.SLAS DISCOVERY. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI. [Link]
  • Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [Link]
  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543.The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regioselectivity in their synthetic endeavors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is often critical for optimizing biological activity.[1][2][3] This guide offers a curated collection of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that influence regioselectivity in 7-azaindole functionalization.

Q1: What are the most common sites of functionalization on the 7-azaindole ring, and what factors dictate this selectivity?

A1: The 7-azaindole ring system has several positions susceptible to functionalization, with the C3, C2, and C6 positions being the most frequently targeted. The inherent electronic properties of the bicyclic system, the nature of the reagents, and the reaction conditions all play a crucial role in determining the site of reaction.

  • C3-Position: The C3 position is generally the most nucleophilic and electronically rich carbon, making it highly susceptible to electrophilic substitution reactions.[4][5] Reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation often proceed with high C3 selectivity.[4]

  • C2-Position: While less nucleophilic than C3, the C2 position can be functionalized, particularly through directed metalation strategies.[6][7] The use of a directing group on the N1 position can facilitate lithiation or other metalations at the C2 position.[6][7]

  • C6-Position: Functionalization at the pyridine ring, particularly at the C6 position, is challenging due to the electron-deficient nature of this ring.[8] However, strategies like directed ortho-metalation (DoM) with a directing group on the N7-position have proven effective for introducing substituents at C6.[6][7]

Q2: How do N-protecting/directing groups influence regioselectivity?

A2: The choice of a group on the N1 or N7 nitrogen is a critical experimental parameter that can dramatically alter the regiochemical outcome of a reaction. These groups can exert their influence through both electronic and steric effects, as well as by acting as a directing group for metalation.

  • N1-Protection: Protecting the N1-position is often necessary to prevent N-functionalization and can influence the reactivity of the pyrrole ring. Electron-withdrawing groups (e.g., sulfonyl, acyl) can decrease the nucleophilicity of the pyrrole ring, sometimes favoring functionalization on the pyridine ring under specific conditions.

  • Directed Metalation Groups (DMGs): The use of a Directed Metalation Group is a powerful strategy for achieving regioselectivity that would otherwise be difficult to obtain. A DMG, such as a carbamoyl group, can be installed on either the N1 or N7 nitrogen to direct metalation (typically lithiation) to the adjacent C2 or C6 positions, respectively.[6][7] A fascinating development in this area is the "directed metalation-group dance," where a carbamoyl group can be migrated from N7 to N1, allowing for sequential functionalization at both C6 and C2.[6][7][9]

Q3: What role does the catalyst and reaction mechanism play in controlling regioselectivity?

A3: The choice of catalyst and the underlying reaction mechanism are paramount in controlling where a new functional group is introduced.

  • Transition Metal Catalysis: Palladium, rhodium, and copper catalysts are extensively used for C-H functionalization and cross-coupling reactions of 7-azaindoles.[1][8][10] The regioselectivity in these reactions is often governed by the directing group, the ligand on the metal, and the specific C-H activation pathway. For instance, Rh(III)-catalyzed C-H activation has been used for the synthesis of 7-azaindoles by coupling aminopyridines with alkynes.[11]

  • Photoredox Catalysis: This emerging area offers mild conditions for generating radical intermediates.[12][13] The regioselectivity in photoredox-catalyzed reactions can be influenced by the site of radical addition, which is often dictated by the electronic properties of the 7-azaindole ring.

  • Electrophilic vs. Nucleophilic Substitution: The fundamental reactivity of the 7-azaindole core dictates the outcome of these reactions. Electrophilic substitutions, as mentioned, favor the C3 position.[4] Nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient pyridine ring, especially if a good leaving group is present.[14][15]

II. Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles encountered during the functionalization of 7-azaindoles.

Problem 1: Poor or No Regioselectivity in C-H Functionalization
Symptom Possible Cause(s) Troubleshooting Steps & Rationale
Mixture of C2/C3/C6 isomers Incorrect directing group strategy. 1. Implement a Directing Group: For C2 or C6 functionalization, a directing group is often essential. Consider using a removable carbamoyl group on N1 for C2 or N7 for C6 functionalization.[6][7] 2. Optimize Directing Group: If a directing group is already in use, its efficacy may be condition-dependent. Screen different directing groups (e.g., pivaloyl, pyrimidyl) as their steric and electronic properties can fine-tune selectivity.[16]
Suboptimal reaction conditions. 1. Temperature Screening: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus selectivity. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane). 3. Ligand Variation (for metal-catalyzed reactions): The ligand on the transition metal catalyst plays a critical role in the steric and electronic environment of the active catalytic species.[17] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
N-functionalization instead of C-functionalization Unprotected N-H. 1. Protect the N1-H: The N1-proton is acidic and will react with many bases and organometallic reagents. Protect this position with a suitable group (e.g., Boc, SEM, benzyl) before attempting C-H functionalization.
Problem 2: Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Symptom Possible Cause(s) Troubleshooting Steps & Rationale
Decomposition of starting material Harsh reaction conditions. 1. Lower Temperature: High temperatures can lead to decomposition. Attempt the reaction at a lower temperature for a longer duration. 2. Use a Milder Base: Strong bases can sometimes promote side reactions. Screen weaker bases like K2CO3 or K3PO4 in place of stronger ones like Cs2CO3 or t-BuOK.[17]
Catalyst poisoning. 1. Degas Solvents: Oxygen can deactivate palladium catalysts. Ensure all solvents and reagents are properly degassed. 2. Catalyst and Ligand Choice: The pyridine nitrogen in 7-azaindole can coordinate to the metal center and inhibit catalysis. Use ligands that are less susceptible to displacement, such as bulky phosphines or NHCs. Consider using pre-catalysts that are more resistant to deactivation.
Incomplete conversion Inefficient catalyst turnover. 1. Increase Catalyst Loading: While not ideal, a modest increase in catalyst and ligand loading can sometimes overcome slow turnover. 2. Additives: The addition of co-catalysts or additives like Cu(I) salts in Sonogashira couplings can improve yields.[8][10]

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key regioselective functionalization reactions of 7-azaindoles.

Protocol 1: Regioselective C2-Lithiation and Functionalization using an N1-Carbamoyl Directing Group

This protocol is adapted from the work of Snieckus and coworkers and demonstrates the power of directed ortho-metalation for C2 functionalization.[6][7]

Step 1: N1-Carbamoylation

  • To a solution of 7-azaindole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add N,N-diethylcarbamoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N1-carbamoyl-7-azaindole.

Step 2: C2-Lithiation and Electrophilic Quench

  • To a solution of the N1-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF at -78 °C, add LDA (2.2 equiv, freshly prepared or commercial solution) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., I2, TMSCl, an aldehyde; 2.5-9.0 equiv) at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C2-functionalized 7-azaindole.

Diagrams and Visualizations
Decision-Making Workflow for Regioselective Functionalization

regioselectivity_workflow start Start: Functionalize 7-Azaindole target_pos Desired Position? start->target_pos c3 C3-Functionalization target_pos->c3 C3 c2 C2-Functionalization target_pos->c2 C2 c6 C6-Functionalization target_pos->c6 C6 electrophilic Electrophilic Substitution (Vilsmeier, Friedel-Crafts) c3->electrophilic n1_dmg N1-Directing Group + Metalation (e.g., N1-carbamoyl + LDA) c2->n1_dmg n7_dmg N7-Directing Group + Metalation (e.g., N7-carbamoyl + LDA) c6->n7_dmg product Regioselective Product electrophilic->product n1_dmg->product n7_dmg->product

Caption: A flowchart for selecting a synthetic strategy based on the desired position of functionalization on the 7-azaindole core.

Mechanism of Directed ortho-Metalation (DoM)

dom_mechanism sub Substrate (N1-Carbamoyl-7-azaindole) intermediate Intermediate (Coordinated Complex) sub->intermediate + LDA base Base (LDA) product Product (C2-Lithated Species) intermediate->product Deprotonation at C2

Caption: A simplified representation of the directed ortho-metalation mechanism for C2-lithiation.

IV. References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Scite.ai. [Link]

  • Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12344-12365. [Link]

  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. New Journal of Chemistry, 44(35), 15123-15127. [Link]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]

  • Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Center for Biotechnology Information. [Link]

  • Chekroun, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5737. [Link]

  • Various Authors. (2019). Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ResearchGate. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 1346-1353. [Link]

  • Various Authors. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • Various Authors. (2019). Nucleophilic substitutions at the 3'-position of substituted indoles. ResearchGate. [Link]

  • Various Authors. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. ACS Publications. [Link]

  • Various Authors. (2020). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. [Link]

  • Various Authors. (2021). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Various Authors. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Center for Biotechnology Information. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transition-metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 42(1), 14-28. [Link]

  • Various Authors. (2015). Regio‐Selective C H Functionalization of 7‐Azaindoles. ResearchGate. [Link]

  • Various Authors. (2019). Directing group 'dance' decorates heterocycles. Chemistry World. [Link]

  • Various Authors. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. [Link]

  • Lee, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Lee, S., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Terrawalla, P. L., & Boyle, G. A. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, 17(11), 2864-2866. [Link]

  • Various Authors. (2012). Visible-light photoredox catalysis: aza-Henry reactions via C-H functionalization. Semantic Scholar. [Link]

  • Various Authors. (2018). Azaindole Therapeutic Agents. National Center for Biotechnology Information. [Link]

  • Sánta, Z., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(12), 2273. [Link]

  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 543-548. [Link]

  • Various Authors. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Center for Biotechnology Information. [Link]

  • Various Authors. (2020). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate. [Link]

  • Various Authors. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(5), 539-555. [Link]

Sources

Debugging failed N-protection of the 1H-pyrrolo[2,3-b]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine Chemistry

Welcome to the technical support center for the synthesis and manipulation of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules.[1][2][3] However, its unique electronic properties present distinct challenges, particularly during N-protection reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to overcome common hurdles encountered during the N-protection of the 7-azaindole ring system.

Understanding the Core Challenge: N1 vs. N7 Reactivity

The 1H-pyrrolo[2,3-b]pyridine scaffold contains two nitrogen atoms: the pyrrolic N1 and the pyridinic N7. Successful and selective functionalization hinges on understanding their differing reactivity.

  • N1 (Pyrrole): The N1-H proton is more acidic and the nitrogen itself is generally more nucleophilic.[4] Deprotonation with a suitable base generates a potent nucleophile.

  • N7 (Pyridine): The N7 nitrogen is less nucleophilic and its basicity is comparable to pyridine. Direct alkylation or acylation on N7 without first forming an N-oxide is challenging and often requires specific conditions.

dot graph "Azaindole_Structure" { layout=neato; node [shape=none, image="https" labelloc=b]; image_node [image="https://i.imgur.com/8Y1hL9E.png", label=""];

} caption: Structure of 1H-pyrrolo[2,3-b]pyridine with key nitrogen atoms.

Troubleshooting Guide: Common N-Protection Failures

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My N-protection reaction shows no conversion, and I only recover my starting material. What went wrong?

Answer: This is a common issue often related to insufficient activation of the N1-H bond. Several factors could be at play:

  • Inadequate Base Strength: The choice of base is critical for deprotonating the N1 position to form the reactive anion. If the base is too weak, the equilibrium will favor the starting material.

    • Insight: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are suitable for reactive electrophiles but may be insufficient for less reactive ones. Stronger bases like sodium hydride (NaH) are often required to ensure complete deprotonation.[5]

    • Actionable Advice: If using K₂CO₃ fails, switch to NaH in an anhydrous aprotic solvent like DMF or THF. Ensure the NaH is fresh and washed with hexane to remove any passivating mineral oil coating.[4]

  • Poor Solvent Choice: The solvent must be able to dissolve the 7-azaindole and the base, and it should be anhydrous.

    • Insight: Protic solvents (e.g., ethanol, water) will quench the base and the 7-azaindole anion.

    • Actionable Advice: Use anhydrous DMF, THF, or DCM. Ensure solvents are sourced from a freshly dried still or a commercial anhydrous packaging system.

  • Low Reaction Temperature: While some reactions proceed at room temperature, others require thermal energy to overcome the activation barrier.

    • Insight: Deprotonation with NaH is often performed at 0 °C to control the initial exotherm, but the subsequent reaction with the electrophile may require warming to room temperature or gentle heating.[4]

    • Actionable Advice: After adding the electrophile at 0 °C, allow the reaction to warm to room temperature and monitor by TLC or LC-MS. If no conversion is observed after several hours, consider gentle heating to 40-50 °C.

Question 2: The reaction is messy, yielding a low yield of the desired N1-protected product along with multiple unidentified byproducts. What is happening?

Answer: A complex reaction mixture suggests side reactions are competing with the desired N-protection. The cause often depends on the protecting group being used.

  • For Boc Protection (using Boc₂O):

    • Insight: While generally clean, using a strong base like NaH with Boc₂O can sometimes lead to over-reaction or side products. A milder approach using a catalytic amount of 4-dimethylaminopyridine (DMAP) with a base like triethylamine (TEA) or even just DMAP alone can be more effective.[4][5]

    • Actionable Advice: Switch to milder conditions. Use 1.2 equivalents of Boc₂O with 0.1 equivalents of DMAP in DCM at room temperature. This avoids the need for strong, moisture-sensitive bases.[4]

  • For SEM Protection (using SEM-Cl):

    • Insight: The SEM group is robust, but its removal, particularly under acidic conditions (e.g., with TFA), can be problematic. A major side reaction is the release of formaldehyde during deprotection, which can lead to the formation of a tricyclic eight-membered ring side product.[1][6][7]

    • Actionable Advice: During the protection step, ensure complete deprotonation with NaH at 0 °C before adding SEM-Cl to minimize side reactions.[4] For deprotection, carefully control the reaction time and temperature. If TFA causes issues, consider alternative deprotection methods like using tetrabutylammonium fluoride (TBAF).[6]

Question 3: I obtained a mixture of N1- and N7-protected isomers. How can I improve selectivity for N1?

Answer: Achieving high selectivity is key. A mixture of isomers indicates that the reaction conditions are not sufficiently differentiating between the two nitrogen atoms.

  • Insight: N1 protection is generally favored due to the higher nucleophilicity of the pyrrole nitrogen.[4] Formation of the N7 isomer suggests that the reaction may be running under conditions that allow for thermodynamic equilibration or that a highly reactive, unselective electrophile is being used.

  • Actionable Advice:

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. Lower temperatures favor the kinetically controlled product, which is typically the N1-isomer.

    • Use a Bulky Base: A sterically hindered base may selectively deprotonate the more accessible N1-H.

    • Avoid Highly Reactive Electrophiles: If possible, choose a less reactive protecting group precursor.

    • Confirm the Structure: It is crucial to unambiguously determine the site of protection. Use 2D NMR techniques like HMBC and NOESY to confirm the connectivity. The correlation between the protecting group's protons and the carbons of the azaindole core will definitively identify the isomer.[8]

dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption: A workflow for troubleshooting failed N-protection reactions.

Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for 7-azaindole?

A: The "best" group is application-dependent. The ideal choice must be stable to downstream reaction conditions while being removable without affecting other functional groups (an orthogonal strategy).[9]

Protecting GroupAbbreviationCommon Reagents for ProtectionStabilityCommon Reagents for Deprotection
tert-ButoxycarbonylBocBoc₂O, DMAP, TEA or NaH[4][5]Stable to base, hydrogenolysis. Labile to strong acid.TFA, HCl in Dioxane[5]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH[4]Stable to a wide range of conditions.TFA, TBAF, MgBr₂[1][6]
TosylTsTsCl, NaHVery robust. Stable to strong acid and oxidation.Strong reducing agents (e.g., Na/NH₃)[10]

Q: When should I consider protecting the N7 position?

A: Protecting the pyridine nitrogen (N7) is less common and generally pursued for specific strategic reasons, such as:

  • Altering Electronic Properties: Converting N7 to an N-oxide can activate the pyridine ring for certain transformations.[4][11]

  • Blocking Metal Coordination: In some metal-catalyzed reactions, the lone pair on N7 can coordinate to the metal center, inhibiting catalysis. N7 protection can prevent this.[4]

Q: How can I definitively confirm the structure of my N-protected product?

A: While 1H NMR provides initial clues, 2D NMR is the gold standard.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons on the protecting group (e.g., the -CH₂- of a SEM group or the t-butyl protons of a Boc group) and the carbons of the azaindole ring (C2, C3a, C7a). A correlation to C7a confirms N1 protection, while a correlation to C6 would suggest N7 protection.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. For an N1-protected isomer, a NOE may be observed between the protecting group protons and the H2 or H3 protons of the pyrrole ring.

Key Experimental Protocols

Protocol 1: General Procedure for N1-Boc Protection using DMAP [4]

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-1-Boc protected product.

Protocol 2: General Procedure for N1-SEM Protection using NaH [4]

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane (x2) to remove the oil, then carefully decant the hexane.

  • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting. BenchChem.
  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 4(1).
  • Jørgensen, L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4539.
  • BenchChem. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • Baran, P. (n.d.). Protecting Groups. Scripps Research.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.
  • University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • ResearchGate. (2007). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • National Center for Biotechnology Information. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • National Institutes of Health. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
  • Semantic Scholar. (2007). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar.
  • CP Lab Safety. (n.d.). N-Boc-7-azaindole, min 95%, 1 gram. CP Lab Safety.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem.
  • National Center for Biotechnology Information. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • National Center for Biotechnology Information. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • PubMed. (2020). Selective N7 Alkylation of 7-Azaindazoles. PubMed.
  • Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). HMDB.
  • PubMed. (2009). Spectroscopic study on the structural isomers of 7-azaindole(ethanol)(n) (n=1-3) and multiple-proton transfer reactions in the gas phase. PubMed.
  • Royal Society of Chemistry. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
  • ResearchGate. (2018). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate.
  • Royal Society of Chemistry. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
  • ResearchGate. (2023). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... ResearchGate.
  • MDPI. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.

Sources

Technical Support Center: Chromatographic Separation of 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 7-azaindole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these critical heterocyclic scaffolds. As bioisosteres of indoles, azaindoles are pivotal in drug discovery, but the subtle differences between their isomers demand carefully optimized purification strategies.[1][2]

This document moves beyond simple protocols to explain the underlying principles governing separation, empowering you to develop robust methods and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 7-azaindole isomers by column chromatography?

Separating 7-azaindole isomers, whether they are constitutional (positional) isomers or enantiomers, presents several core challenges:

  • Similar Polarity: Positional isomers (e.g., 4-, 5-, 6-, and 7-azaindole) often have very similar polarities and molecular weights, making them difficult to resolve with standard chromatographic systems.

  • Secondary Interactions: The pyridine nitrogen in the azaindole ring is basic and can interact strongly with acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing, which severely reduces resolution.[3]

  • π-π Interactions: The aromatic nature of the bicyclic system allows for π-π stacking interactions, which can be exploited for separation but also requires specific stationary phases designed to leverage these effects.[4][5]

  • Chirality: For substituted azaindoles with stereocenters, enantiomers are physically and chemically identical in an achiral environment, necessitating the use of specialized Chiral Stationary Phases (CSPs) for resolution.[6][7]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

The choice depends on the specific isomers you are separating and their substituents.

  • Normal-Phase Chromatography (NPC): This is the most common approach for purifying reaction intermediates and final products from organic synthesis.[3]

    • Stationary Phase: Silica gel is the workhorse. However, due to potential peak tailing, using deactivated silica or adding a basic modifier (like triethylamine or ammonia) to the mobile phase is often essential.[3][8] For particularly sensitive compounds, alumina can be an alternative.[8]

    • Mobile Phase: Typically a non-polar solvent like hexanes or heptane with a more polar modifier like ethyl acetate or dichloromethane/methanol.[9][10]

    • Best For: Preparative-scale purification (flash chromatography) of positional isomers and diastereomers where solubility in non-polar solvents is good.

  • Reversed-Phase Chromatography (RPC): This is the dominant technique for analytical-scale separation (HPLC) and for purifying highly polar or water-soluble derivatives.

    • Stationary Phase: C18 (octadecylsilane) is the most common choice.[11][12] For challenging isomer separations, phases that offer alternative selectivities, such as Phenyl-Hexyl or those embedded with polar groups, can be beneficial. Columns designed to enhance π-π interactions, like those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups, can provide excellent resolution of aromatic isomers where C18 fails.[4][5]

    • Mobile Phase: A polar solvent system, typically water or an aqueous buffer mixed with acetonitrile or methanol.[11] An acid modifier like formic acid or phosphoric acid is often required to ensure consistent protonation of the analytes and achieve sharp peaks.[11]

    • Best For: Analytical quantification, purity checks, and purification of polar azaindole derivatives.

Q3: My peaks are tailing badly on a silica gel column. What can I do?

Peak tailing is the most common problem and is almost always caused by the basic pyridine nitrogen interacting with acidic silanol groups on the silica surface.[3] Here’s a systematic approach to fixing it:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is highly effective but can be difficult to remove under vacuum.

    • Ammonia: For gradient systems, using a solvent pre-mixed with ammonia (e.g., 5% NH₄OH in Methanol) as the strong eluent can be very effective.[3]

  • Change the Stationary Phase: If modifiers are not an option or are ineffective:

    • Use Deactivated Silica: Purchase silica that has been end-capped or treated to reduce silanol activity.

    • Switch to Alumina: Alumina is available in basic, neutral, and acidic forms. Basic or neutral alumina can prevent the unwanted interaction.

    • Consider Reversed-Phase: If your molecule has sufficient polarity, switching to a C18 column with an acidic mobile phase will protonate the pyridine nitrogen, leading to excellent peak shape.[11]

Q4: How do I approach the separation of enantiomers of a chiral 7-azaindole derivative?

Enantiomeric separation requires creating a chiral environment, which is achieved using a Chiral Stationary Phase (CSP).[7]

  • Screen Multiple CSPs: There is no universal CSP. The most successful are often polysaccharide-based (e.g., cellulose or amylose derivatives).[6][13] It is crucial to screen a variety of CSPs under different mobile phase conditions (normal-phase, reversed-phase, and polar organic).

  • Optimize the Mobile Phase: For polysaccharide CSPs, the mobile phase greatly influences selectivity.

    • Normal Phase (NP): Heptane/isopropanol or heptane/ethanol are common starting points.[6]

    • Reversed Phase (RP): Water/acetonitrile or water/methanol, often with a buffer.

  • Consider Temperature: Column temperature can significantly impact chiral resolution. Operating at sub-ambient temperatures often enhances separation by increasing the stability of the transient diastereomeric complexes formed on the CSP.[14][15]

Workflow & Protocol Guides

The following diagram outlines a general workflow for developing a separation method for 7-azaindole isomers.

G Method Development Workflow for 7-Azaindole Isomer Separation cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Start Define Goal: - Positional Isomers - Diastereomers - Enantiomers - Analytical vs. Preparative TLC_Screen Initial TLC Screening (Silica Gel) Start->TLC_Screen RP_HPLC_Screen Screen on Reversed-Phase (C18, Phenyl-Hexyl) Start->RP_HPLC_Screen For Polar Analytes Chiral_Screen Screen Chiral Columns (Polysaccharide CSPs) Start->Chiral_Screen For Enantiomers CheckTailing Assess Spot Shape: Tailing Observed? TLC_Screen->CheckTailing Add_Modifier Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) CheckTailing->Add_Modifier Yes Flash_Chrom Develop Flash Chromatography Method (Normal Phase) CheckTailing->Flash_Chrom No Add_Modifier->Flash_Chrom HPLC_Method Develop Analytical HPLC Method (Reversed-Phase or Chiral) RP_HPLC_Screen->HPLC_Method Chiral_Screen->HPLC_Method Scale_Up Scale-Up for Preparative Purification Flash_Chrom->Scale_Up Validate Validate Analytical Method HPLC_Method->Validate

Caption: Workflow for separating 7-azaindole isomers.

Protocol 1: Normal-Phase Flash Chromatography for Positional Isomers

This protocol is a typical starting point for purifying a crude reaction mixture containing a 7-azaindole product from its isomers or byproducts.

Objective: Isolate a 7-azaindole derivative (e.g., 5-bromo-7-azaindole) from reaction impurities.

Materials:

  • Glass flash chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Crude sample mixture

  • TLC plates (silica gel 60 F254) and developing chamber

  • Fraction collection tubes

Methodology:

  • Method Development (TLC):

    • Dissolve a small amount of your crude mixture in a solvent like dichloromethane or ethyl acetate.

    • Spot the mixture on a TLC plate.

    • Develop the plate in various solvent systems. Start with 20% EtOAc in Hexanes and increase polarity (e.g., 30%, 40% EtOAc).[9]

    • Goal: Find a solvent system where the desired product has an Rf value of ~0.2-0.4 and is well-separated from major impurities.[3]

    • If spots are tailing, prepare a new eluent containing 0.5% TEA (e.g., for 100 mL eluent, use 39.5 mL Hexanes, 60 mL EtOAc, 0.5 mL TEA) and re-run the TLC.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (general rule: 40:1 to 100:1 silica-to-sample weight ratio).[3]

    • In a beaker, make a slurry of the silica gel in the initial, non-polar mobile phase (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of a strong solvent (like dichloromethane). Pipette this solution directly onto the top of the silica bed.[16]

    • Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent (e.g., DCM, MeOH). Add a portion of dry silica gel (approx. 5-10 times the sample weight) to the solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[16] This technique often provides superior resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase.

    • Collect fractions and monitor the separation by TLC.

    • If separation is difficult, a shallow gradient (slowly increasing the percentage of the polar solvent) can be employed.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 7-azaindole isomer.

Protocol 2: Reversed-Phase HPLC for Substituted 7-Azaindole Derivatives

This protocol is suitable for the analytical separation of polar 7-azaindole derivatives or for checking the purity of a synthesized compound.

Objective: Separate a mixture of substituted 7-azaindole isomers and quantify their purity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • HPLC-grade solvents: Acetonitrile (MeCN), Water

  • Mobile phase additive: Formic Acid (FA) or Phosphoric Acid

  • Sample dissolved in a suitable solvent (e.g., 50:50 MeCN/Water)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: For non-MS applications, 0.1% phosphoric acid can provide sharper peaks for basic compounds. For MS-compatibility, formic acid is required.[11]

  • System Setup:

    • Install the C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the azaindole isomers have strong absorbance (typically around 254 nm or 280 nm).

  • Method Development (Scouting Gradient):

    • Inject a small volume (5-10 µL) of the sample solution.

    • Run a broad linear gradient to determine the approximate elution time of the compounds. For example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B (column wash)

      • 25-30 min: Return to 5% B (re-equilibration)

  • Gradient Optimization:

    • Based on the scouting run, create a shallower, more focused gradient around the elution region of the target isomers to maximize resolution.

    • If isomers are still co-eluting, consider:

      • Switching the organic modifier: Replace Acetonitrile with Methanol. Methanol has different selectivity and can sometimes resolve closely eluting peaks.

      • Trying a different stationary phase: A Phenyl-Hexyl or a PFP (pentafluorophenyl) column can offer different selectivity through π-π and dipole-dipole interactions, respectively, which are highly effective for separating positional isomers.[14]

  • Analysis:

    • Integrate the peaks to determine the retention time, peak area, and purity of each isomer.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution 1. Incorrect Mobile Phase: The eluent strength is too high, or the selectivity is insufficient. 2. Column Overload: Too much sample was loaded onto the column. 3. Poor Column Packing (Flash): Channels or cracks in the silica bed.1. Reduce Eluent Strength: Decrease the percentage of the polar solvent. For HPLC, use a shallower gradient.[17] 2. Change Selectivity: Switch the organic modifier (e.g., EtOAc to DCM/MeOH in NPC; ACN to MeOH in RPC). Try a different stationary phase (e.g., Phenyl or PFP column for RPC).[5][14] 3. Reduce Sample Load: Use a larger column or load less material. Ensure the sample is loaded in a narrow band.[16] 4. Repack the Column: Ensure a homogenous, well-settled bed. Dry loading often helps.[16]
Peak Tailing (Asymmetric Peaks) 1. Silanol Interactions: The basic pyridine nitrogen is interacting with acidic silica gel.[3] 2. Column Contamination: Strongly retained impurities are binding to the column head. 3. Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.[17][18]1. Add a Basic Modifier: Use 0.1-1% TEA or NH₃ in the mobile phase for NPC.[3] 2. Use an Acidic Modifier: For RPC, ensure the mobile phase pH is low (~2-3) using FA or TFA to protonate the analyte.[11] 3. Use a Deactivated Column: Employ an end-capped silica column or a specialty low-silanol-activity RPC column.[11] 4. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol for RPC).[18][19] 5. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[17]
Low or No Compound Recovery 1. Compound Decomposition: The analyte is unstable on the acidic silica gel.[8] 2. Irreversible Adsorption: The compound is too polar and is sticking permanently to the stationary phase. 3. Compound Eluted in Solvent Front: The mobile phase was too strong from the beginning.1. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it's unstable.[8] 2. Switch Stationary Phase: Use a less acidic support like neutral alumina or a polymer-based column.[8] 3. Increase Eluent Strength Drastically: Flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM for NPC) to elute the stuck compound. 4. Check the First Fraction: Always analyze the first fraction collected to see if your compound eluted immediately.[8]
Split or Broad Peaks (HPLC) 1. Column Void: A void has formed at the head of the column due to high pressure or pH instability.[19] 2. Plugged Frit: Particulates from the sample or mobile phase have blocked the inlet frit. 3. Extra-Column Volume: Tubing between the injector, column, and detector is too long or has too wide a diameter.[17]1. Reverse and Flush Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate to dislodge particulates.[19] 2. Use a Guard Column: A guard column or in-line filter will protect the analytical column from contamination.[17] 3. Optimize Tubing: Use narrow-bore (e.g., 0.125 mm ID) PEEK tubing and keep connections as short as possible.[17] 4. Check pH Stability: Ensure the mobile phase pH is within the column's recommended operating range (typically pH 2-8 for silica-based columns).[18]
Troubleshooting Logic Diagram

This diagram provides a visual guide for diagnosing common chromatographic problems.

G Troubleshooting Logic for Azaindole Separations cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues cluster_causes Potential Causes & Solutions Problem Problem Observed in Chromatogram Tailing Peak Tailing? Problem->Tailing Broad Broad Peaks? Problem->Broad Split Split Peaks? Problem->Split CoElution Co-elution / Poor Separation? Problem->CoElution NoCompound No Compound Eluting? Problem->NoCompound Silanol Cause: Silanol Interaction Solution: Add Basic Modifier (NPC) or Acidic Modifier (RPC) Tailing->Silanol SolventMismatch Cause: Sample Solvent Too Strong Solution: Dissolve in Mobile Phase Broad->SolventMismatch ColumnVoid Cause: Column Void / Plugged Frit Solution: Reverse & Flush Column Broad->ColumnVoid Split->SolventMismatch Split->ColumnVoid WrongSelectivity Cause: Insufficient Selectivity Solution: Change Mobile Phase or Stationary Phase CoElution->WrongSelectivity CompoundStuck Cause: Irreversible Adsorption Solution: Use Stronger Eluent / Deactivated Phase NoCompound->CompoundStuck CompoundDegraded Cause: On-Column Decomposition Solution: Use Neutral Phase (Alumina) NoCompound->CompoundDegraded

Caption: A logic map for troubleshooting common issues.

References

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • Jaleel, M. et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Collum, D. B. et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • HALO Columns. (2023).
  • Scribd. HPLC Column Troubleshooting Guide.
  • Negrerie, M. et al. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
  • BenchChem. (2025).
  • Agilent Technologies. (2007).
  • Ji, J. et al. (2007). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Beilstein Journal of Organic Chemistry.
  • D'Ovidio, K. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • Pyvot Tech.
  • Wang, H. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry.
  • Zarghi, A. et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Čižmárik, J. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Nacalai Tesque, Inc. HPLC Column for Structural Isomers.
  • Lindner, W. et al. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Nacalai Tesque, Inc.
  • ResearchGate. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands as a privileged scaffold in modern medicinal chemistry. Its unique structure, an isostere of indole, provides a versatile framework for interacting with a multitude of biological targets. This has led to its incorporation into numerous biologically active molecules designed to combat a range of diseases, including cancer and inflammatory disorders.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine core, a substitution pattern that has yielded highly potent and selective modulators of key cellular pathways. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data and protocols.

The Privileged Scaffold: Understanding the 1H-Pyrrolo[2,3-b]pyridine Core

The power of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to act as an effective "hinge-binder." In many protein kinases, this core motif forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for other parts of the molecule to make further interactions that determine potency and selectivity.

For instance, in the fibroblast growth factor receptor 1 (FGFR1) kinase domain, the 1H-pyrrolo[2,3-b]pyridine ring can form two crucial hydrogen bonds with the backbone carbonyl of glutamate 562 (E562) and the amine group of alanine 564 (A564).[2] This bidentate interaction is a cornerstone of its inhibitory activity.

cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrrolo[2,3-b]pyridine Core E562 Glu562 (C=O) A564 Ala564 (N-H) PyrroloN Pyrrole N-H PyrroloN->A564 H-Bond PyridineN Pyridine N PyridineN->E562 H-Bond

Caption: General binding mode of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Comparative SAR Analysis Across Key Biological Targets

The true versatility of the this compound scaffold and its relatives is revealed when examining how modifications at various positions dictate their affinity and selectivity for different enzyme families.

Protein Kinase Inhibitors: A Dominant Application

The pyrrolo[2,3-d]pyrimidine nucleus, a closely related analog, is a deaza-isostere of adenine, the core of ATP.[3] This inherent similarity makes the broader pyrrolopyridine family ideal starting points for developing ATP-competitive kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is a known driver in various cancers.[2][4] Research into 1H-pyrrolo[2,3-b]pyridine derivatives has yielded potent FGFR inhibitors. A key strategy involved introducing a trifluoromethyl group at the 5-position to create a hydrogen bond with glycine 485 (G485).[2] Further optimization led to compound 4h , which demonstrated potent pan-FGFR inhibitory activity by incorporating 3,5-dimethoxy substitutions on a phenyl ring attached to the core. This modification significantly improved potency against FGFR1 and cellular activity.[2][4]

  • Janus Kinase (JAK) Inhibitors: JAKs are critical in cytokine signaling pathways related to immune response. For JAK3, a key target for immunosuppression, SAR studies revealed that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring dramatically increased inhibitory activity.[5] This led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor, demonstrating its potential in treating immune diseases.[5]

  • Other Kinases (TNIK, IGF-1R): The scaffold has proven effective against other kinases as well. For Traf2- and Nck-interacting kinase (TNIK), a target in the Wnt signaling pathway, several 1H-pyrrolo[2,3-b]pyridine compounds showed potent inhibition with IC₅₀ values below 1 nM.[6] Similarly, exploration of 3,5-disubstituted analogs led to the discovery of novel nanomolar inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a target in cancer therapy.[7]

Phosphodiesterase 4B (PDE4B) Inhibitors

Beyond kinases, this scaffold has been adapted to target other enzyme classes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as potent and selective inhibitors of PDE4B, an enzyme involved in inflammation. Molecular modeling suggested that the core ring engages in π–π stacking interactions with Phenylalanine 618 (Phe618) in the active site.[8] Compound 11h emerged as a lead candidate, showing a preference for PDE4B and effectively inhibiting the release of the pro-inflammatory cytokine TNF-α from macrophages.[8]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

In the context of neurodegenerative diseases like Alzheimer's, GSK-3β is a key therapeutic target. Remarkably potent pyrrolo[2,3-b]pyridine derivatives have been developed for this purpose. Compounds 41 , 46 , and 54 exhibited extraordinary potency, with IC₅₀ values of 0.22, 0.26, and 0.24 nM, respectively, along with high selectivity over other kinases.[9] The mechanism for compound 41 involves increasing the inhibitory phosphorylation of GSK-3β at the Serine 9 residue, which in turn prevents the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9]

Quantitative Data Summary

The following table summarizes the performance of key analogs discussed, highlighting the impact of structural modifications on biological activity.

Compound IDTarget(s)IC₅₀ Value(s)Key Structural FeaturesReference(s)
4h FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM1H-pyrrolo[2,3-b]pyridine core with a 3,5-dimethoxyphenyl group.[2][4]
14c JAK3Potent (exact value not specified in abstract)C5-carbamoyl and C4-cyclohexylamino substitutions on the core.[5]
Unnamed TNIK< 1 nM1H-pyrrolo[2,3-b]pyridine scaffold.[6]
11h PDE4BPotent (exact value not specified in abstract)1H-pyrrolo[2,3-b]pyridine-2-carboxamide core.[8]
41 GSK-3β0.22 nMOptimized pyrrolo[2,3-b]pyridine derivative.[9]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are representative workflows for key assays used in the evaluation of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (General Workflow)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Causality: The choice of an ATP concentration near the Michaelis-Menten constant (Km) is critical. This ensures that the assay is sensitive to competitive inhibitors that vie with ATP for the binding pocket, providing a reliable measure of the compound's potency under physiologically relevant conditions.

  • Preparation: A reaction buffer is prepared containing the purified kinase, a specific peptide substrate, and magnesium chloride (as a cofactor for ATP).

  • Compound Incubation: The test compounds, serially diluted in DMSO, are added to the reaction wells, followed by the kinase/substrate mixture. The plate is incubated briefly to allow the compound to bind to the kinase.

  • Initiation: The kinase reaction is initiated by adding a solution of ATP (typically at its Km concentration).

  • Reaction & Termination: The reaction proceeds for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). It is then terminated by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate, often linked to a fluorescent or luminescent reporter system.

  • Data Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated relative to control wells (no inhibitor). The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

A Prepare Kinase/Substrate Mixture in Buffer B Add Serially Diluted Test Compound A->B C Pre-incubate to Allow Compound Binding B->C D Initiate Reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Terminate Reaction with EDTA Stop Solution E->F G Quantify Phosphorylation (e.g., Fluorescence) F->G H Calculate IC50 from Dose-Response Curve G->H

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation (Sulforhodamine B) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA), which precipitates cellular proteins.

  • Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B (SRB), a dye that binds stoichiometrically to cellular proteins.

  • Wash and Solubilization: Excess dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at ~510 nm using a microplate reader. The absorbance is directly proportional to the total cellular protein mass, and thus, the cell number.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold and its broader family represent a cornerstone of modern drug discovery. The extensive body of research demonstrates that subtle modifications to this core structure can profoundly redirect its biological activity, enabling the development of highly potent and selective inhibitors for diverse targets ranging from protein kinases to phosphodiesterases. The SAR insights reveal clear patterns: substitutions at the C4 and C5 positions are critical for modulating activity against targets like JAKs, while modifications to appended aryl groups are key for optimizing interactions within the hydrophobic pockets of enzymes like FGFR.

The remarkable sub-nanomolar potency achieved with GSK-3β inhibitors highlights the scaffold's potential for optimization to near-perfect complementarity with an enzyme's active site. Future research will likely focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these potent compounds to translate their in vitro efficacy into successful in vivo candidates. The continued exploration of this privileged structure promises to yield novel therapeutics for some of the most challenging human diseases.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC Source: PubMed Central URL:[Link]
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC Source: PubMed Central URL:[Link]
  • Title: Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL:[Link]
  • Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC Source: NIH URL:[Link]
  • Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed URL:[Link]
  • Title: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Source: ResearchG
  • Title: Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Taylor & Francis Online URL:[Link]
  • Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: PubMed URL:[Link]
  • Title: Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase Source: PubMed URL:[Link]
  • Title: 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC Source: NIH URL:[Link]
  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL:[Link]
  • Title: Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: ResearchG

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 3-Bromo-7-Azaindoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] Halogenated derivatives, particularly 5-bromo- and 3-bromo-7-azaindoles, serve as critical building blocks, enabling the synthesis of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[1] However, the positional isomerism of the bromine atom dramatically influences the substrate's reactivity, a crucial consideration for reaction design and optimization. This guide provides an in-depth comparison of the reactivity profiles of 5-bromo- and 3-bromo-7-azaindole, supported by experimental data and mechanistic insights.

Electronic Landscape: The Root of Reactivity Differences

The reactivity of a bromo-7-azaindole in popular palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is fundamentally governed by the ease of the initial oxidative addition step.[3] In this step, the Pd(0) catalyst inserts into the carbon-bromine bond. The electron density at the carbon atom bearing the bromine dictates the rate of this crucial step.

The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[4]

  • 5-Bromo-7-azaindole: The bromine atom is attached to the C5 position of the electron-deficient pyridine ring. The strong electron-withdrawing effect of the pyridine nitrogen (N7) significantly lowers the electron density at C5. This makes the C5-Br bond more electrophilic and highly susceptible to oxidative addition by an electron-rich Pd(0) complex.

  • 3-Bromo-7-azaindole: The bromine atom is located at the C3 position of the electron-rich pyrrole ring. This position is less influenced by the electron-withdrawing N7 atom and retains more of the inherent electron-rich character of the pyrrole ring. Consequently, the C3-Br bond is less polarized and less reactive towards oxidative addition compared to its C5 counterpart.

This fundamental electronic difference predicts that 5-bromo-7-azaindole will generally be more reactive than 3-bromo-7-azaindole in palladium-catalyzed cross-coupling reactions.

Visualizing Electronic Influence

The following diagram illustrates the key structural and electronic differences between the two isomers.

Caption: Structural and electronic comparison of 5-bromo- and 3-bromo-7-azaindole.

Head-to-Head Reaction Comparison

Experimental evidence from the literature confirms the predicted reactivity trend. 5-Bromo-7-azaindole consistently requires milder conditions, lower catalyst loadings, or shorter reaction times to achieve high yields compared to 3-bromo-7-azaindole.

Reaction TypeIsomerTypical ConditionsYield (%)Observations & Key Insights
Suzuki-Miyaura Coupling 5-Bromo Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C70-95%Highly efficient coupling with various aryl and heteroaryl boronic acids. The electron-deficient nature of the C5 position facilitates rapid oxidative addition.[5][6]
3-Bromo Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100-110 °C60-85%Often requires stronger bases (e.g., K₃PO₄) and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.[7][8] N-protection (e.g., with TBDMS or Ts) can improve yields.[6][8]
Buchwald-Hartwig Amination 5-Bromo Pd precatalyst (e.g., G3-XPhos), NaOtBu, Toluene, 100 °C85-98%Excellent substrate for coupling with a wide array of primary and secondary amines, even without N-H protection on the azaindole core.[9][10]
3-Bromo Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C50-80%More challenging substrate. Often requires bidentate ligands like BINAP and higher temperatures. Side reactions like hydrodehalogenation can be more prevalent.[11]
Sonogashira Coupling 5-Bromo PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60-80 °C75-90%Readily undergoes coupling with terminal alkynes under standard Sonogashira conditions.[12][13]
3-Bromo Pd(PPh₃)₄, CuI, Et₃N, DMF, 80-100 °C65-85%Generally requires higher temperatures and sometimes a more active catalyst like Pd(PPh₃)₄. The less reactive C3-Br bond necessitates more forcing conditions to drive the catalytic cycle.[13][14]
Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative, standardized protocols for a Suzuki-Miyaura coupling reaction with each isomer.

This protocol is adapted from methodologies that leverage the high reactivity of the C5 position.[5][6]

G reagents 1. Combine Reagents - 5-Bromo-7-azaindole (1.0 eq) - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) catalyst 2. Add Catalyst - Pd(dppf)Cl₂ (3 mol%) reagents->catalyst purge 3. Purge with N₂/Ar - Degas mixture for 15 min catalyst->purge heat 4. Heat Reaction - Stir at 90 °C for 4-6 h - Monitor by TLC/LC-MS purge->heat workup 5. Work-up - Cool, dilute with EtOAc - Wash with H₂O, brine heat->workup purify 6. Purify - Dry (Na₂SO₄), concentrate - Purify by column chromatography workup->purify

Caption: Standard workflow for Suzuki coupling of 5-bromo-7-azaindole.

Step-by-Step Methodology:

  • To a reaction vial, add 5-bromo-7-azaindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of dioxane and water (5 mL).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Seal the vial and purge with nitrogen or argon gas for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-7-azaindole.

This protocol incorporates more robust conditions necessary to overcome the lower reactivity of the C3 position.[7][8]

G reagents 1. Combine Reagents - 3-Bromo-7-azaindole (1.0 eq) - Arylboronic Acid (1.5 eq) - K₃PO₄ (3.0 eq) - Toluene/H₂O (10:1) catalyst 2. Add Catalyst/Ligand - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) reagents->catalyst purge 3. Purge with N₂/Ar - Degas mixture for 20 min catalyst->purge heat 4. Heat Reaction - Stir at 110 °C for 12-18 h - Monitor by TLC/LC-MS purge->heat workup 5. Work-up - Cool, filter through Celite - Dilute with EtOAc, wash heat->workup purify 6. Purify - Dry (Na₂SO₄), concentrate - Purify by column chromatography workup->purify

Caption: Optimized workflow for Suzuki coupling of 3-bromo-7-azaindole.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 3-bromo-7-azaindole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and finely ground potassium phosphate (3.0 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Seal the flask, evacuate, and backfill with nitrogen or argon (repeat 3 times).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-7-azaindole.

Conclusion and Recommendations

The choice between 5-bromo- and 3-bromo-7-azaindole has significant implications for synthetic strategy.

  • 5-Bromo-7-azaindole is the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions. It is the preferred substrate when mild conditions and broad functional group tolerance are required. Its high reactivity makes it ideal for late-stage functionalization in complex syntheses.

  • 3-Bromo-7-azaindole is a more challenging substrate due to the lower electrophilicity of the C3 position. Successful couplings require carefully optimized conditions, including more active catalyst systems (buchwald-type ligands), stronger bases, and higher temperatures. Researchers should anticipate longer reaction times and potentially lower yields compared to the 5-bromo isomer. N-protection can be a useful strategy to enhance its reactivity.

By understanding these intrinsic reactivity differences, researchers can make more informed decisions in experimental design, leading to more efficient and successful synthetic outcomes in the development of novel 7-azaindole-based molecules.

References

  • AIP Publishing. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex.
  • RSC Publishing. (n.d.). Probing the electronic structure and dipole-bound state of the 7-azaindolide anion.
  • ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
  • The Journal of Chemical Physics. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex.
  • MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins.
  • MIT DSpace. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • ResearchGate. (2025). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
  • The Doyle Group - UCLA. (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex.
  • PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Protocols for Testing Pyrrolo[2,3-b]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,3-b]pyridine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of a wide range of kinases, leading to the development of therapies for cancer, inflammation, and autoimmune diseases.[1][2] Prominent targets for this scaffold include Janus kinases (JAKs), Src family kinases (SFKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5][6][7][8]

This guide provides an in-depth comparison of robust in vitro assay protocols essential for the characterization and optimization of novel pyrrolo[2,3-b]pyridine-based inhibitors. We will move beyond mere procedural lists to explain the underlying principles and causalities of each experimental choice, ensuring a foundation of scientific integrity and trustworthiness in your results.

The Kinase Inhibition Landscape for Pyrrolo[2,3-b]pyridines

The dysregulation of protein kinases is a fundamental driver of numerous pathologies. Pyrrolo[2,3-b]pyridine derivatives have shown significant promise in targeting key kinases involved in oncogenic and inflammatory signaling pathways. A primary example is the JAK-STAT pathway, where JAKs (JAK1, JAK2, JAK3, and TYK2) play a pivotal role in cytokine signaling.[3][4] Inhibition of this pathway is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of Pyrrolo[2,3-b]pyridine compounds.

Comparative Analysis of Leading In Vitro Kinase Assay Formats

The selection of an appropriate in vitro assay is critical for generating high-quality, reproducible data. The choice depends on factors such as the specific kinase, the required throughput, sensitivity to interference, and the type of information desired (e.g., IC50, binding kinetics). Below is a comparison of the most common and robust assay technologies used in kinase inhibitor profiling.

Assay TechnologyPrincipleAdvantagesDisadvantagesKey Reagents
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[10][11]Universal for any ADP-generating enzyme. High dynamic range and signal stability.[11][12] Tolerant to high ATP concentrations.Indirect detection method. Potential for interference from compounds affecting luciferase.Kinase, Substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.[13]
Time-Resolved FRET (TR-FRET; e.g., LanthaScreen®) Measures the phosphorylation of a fluorescently labeled substrate by a kinase, leading to FRET between a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) on a phospho-specific antibody.[14][15]Homogeneous "mix-and-read" format. Reduced interference from fluorescent compounds due to time-resolved detection.[16] High sensitivity.Requires specific, high-quality antibodies and fluorescently labeled substrates. Can be more expensive.Kinase, Fluorescent Substrate, ATP, Lanthanide-labeled Antibody.[17]
Fluorescence Polarization (FP) Measures the change in rotational speed of a small fluorescently labeled tracer upon binding to a larger kinase. Inhibitors displace the tracer, causing a decrease in polarization.[18][19]Homogeneous, simple format. Does not require antibodies. Can be used for binding affinity (Kd) determination.[20]Susceptible to interference from fluorescent compounds and light scattering.[21] Requires a suitable fluorescent tracer with high affinity.Kinase, Fluorescent Tracer, Buffer.[22]
Microfluidic Mobility Shift Assay (e.g., Caliper) Directly measures the enzymatic conversion of a substrate to a product by separating them based on electrophoretic mobility in a microfluidic chip.[23][24]Direct measurement of both substrate and product. Ratiometric data reduces false positives.[23] Low sample consumption.Requires specialized instrumentation.[25] Throughput may be lower than plate-based methods.Kinase, Fluorescent Substrate, ATP, Stop Solution.[24][26]

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step protocols for two of the most widely adopted and robust assay platforms: the ADP-Glo™ Luminescent Assay and the LanthaScreen® TR-FRET Assay. The causality behind each step is explained to ensure a deep understanding of the methodology.

Protocol 1: Determining Inhibitor Potency (IC50) using the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[27] It is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[10][12]

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Start->Step1 Incubate1 Incubate at RT Step1->Incubate1 Step2 Step 2: Stop & ATP Depletion Add ADP-Glo™ Reagent Incubate1->Step2 Incubate2 Incubate 40 min at RT Step2->Incubate2 Step3 Step 3: ADP Detection Add Kinase Detection Reagent Incubate2->Step3 Incubate3 Incubate 30-60 min at RT Step3->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: General workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Pyrrolo[2,3-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Recombinant Kinase (e.g., JAK2) and corresponding substrate

  • ATP solution

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Serial Dilution:

    • Action: Prepare a serial dilution of your pyrrolo[2,3-b]pyridine inhibitor in DMSO. A common starting point is a 1:3 dilution series across 10 points. Then, dilute these concentrations into the kinase reaction buffer to achieve the desired final assay concentrations.

    • Causality: This creates a dose-response curve, which is essential for determining the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%. Using DMSO as the initial solvent is standard for poorly aqueous-soluble organic compounds.

  • Kinase Reaction Setup (5 µL volume): [13]

    • Action: In a 384-well plate, add the reagents in the following order:

      • 2.5 µL of 2X Kinase/Substrate mix in kinase buffer.

      • 2.5 µL of 2X inhibitor dilution or 2X vehicle control (DMSO in buffer).

    • Causality: The reaction is typically started by the addition of ATP. However, pre-incubating the kinase with the inhibitor allows the binding to approach equilibrium before the enzymatic reaction begins, providing a more accurate measurement of potency for ATP-competitive inhibitors.

  • Initiate Kinase Reaction:

    • Action: Add 2.5 µL of 2X ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Causality: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors like many pyrrolo[2,3-b]pyridines, running the assay at the Km of ATP provides a balanced condition to assess inhibitor potency. High ATP concentrations can overcome competitive inhibition, leading to an artificially high IC50.

  • Reaction Incubation:

    • Action: Mix the plate gently and incubate for 60 minutes at room temperature.

    • Causality: This incubation period allows the kinase to convert a fraction of the substrate to product. The time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption) for accurate measurement.

  • Stop Reaction and ATP Depletion:

    • Action: Add 5 µL of ADP-Glo™ Reagent to each well.[13] Incubate for 40 minutes at room temperature.

    • Causality: The ADP-Glo™ Reagent contains a reagent that terminates the enzymatic reaction and apyrase to deplete the remaining unconsumed ATP.[10] This is crucial because the subsequent detection step converts ADP to ATP; high background ATP would obscure the signal from the newly generated ATP.

  • ADP Detection and Signal Generation:

    • Action: Add 10 µL of Kinase Detection Reagent to each well.[13] Incubate for 30-60 minutes at room temperature.

    • Causality: This reagent contains ADP-dependent kinases and luciferase/luciferin.[12] It stoichiometrically converts the ADP produced in the initial kinase reaction back into ATP, which then drives the luciferase reaction, producing a light signal directly proportional to the amount of ADP formed.[11]

  • Data Acquisition and Analysis:

    • Action: Measure luminescence using a plate-reading luminometer.

    • Causality: The luminescent signal is stable, allowing for batch processing of plates.[12] The data (Relative Light Units, RLU) is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Determining Inhibitor Potency (IC50) using a LanthaScreen® TR-FRET Assay

This homogeneous assay format uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect kinase activity.[15][28] A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled, phospho-specific antibody then binds to the phosphorylated substrate, bringing the terbium donor and fluorescein acceptor into close proximity, which generates a FRET signal.[14][16] Inhibitors prevent substrate phosphorylation, resulting in a loss of the FRET signal.[17]

Materials:

  • Pyrrolo[2,3-b]pyridine inhibitor stock solution (10 mM in DMSO)

  • Recombinant Kinase (e.g., SRC)

  • Fluorescein-labeled peptide substrate

  • ATP

  • TR-FRET Dilution Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA-containing stop solution

  • Low-volume 384-well plates (black or white)

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating:

    • Action: Prepare serial dilutions of the inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the assay plate using an acoustic dispenser or liquid handler.

    • Causality: Precise, low-volume dispensing minimizes the final DMSO concentration in the assay, which can interfere with enzyme activity if too high (typically kept ≤1%).

  • Kinase/Substrate Addition:

    • Action: Prepare a solution of kinase and fluorescein-labeled substrate in reaction buffer. Add 5 µL of this solution to each well of the assay plate.

    • Causality: This step delivers the enzyme and its target substrate to the inhibitor.

  • Initiate Kinase Reaction:

    • Action: Prepare an ATP solution in reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction. Mix gently.

    • Causality: As with the ADP-Glo assay, starting the reaction with ATP is standard. The final ATP concentration should be optimized, typically around the Km value for the kinase.

  • Reaction Incubation:

    • Action: Incubate the plate for 60-90 minutes at room temperature, protected from light.

    • Causality: The incubation allows for enzymatic phosphorylation of the substrate. Protecting the plate from light is crucial to prevent photobleaching of the fluorophores.

  • Reaction Termination and Detection:

    • Action: Prepare a solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. Add 10 µL of this solution to each well.[17]

    • Causality: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thereby stopping the reaction.[29] The antibody binds specifically to the phosphorylated substrate, enabling the FRET reaction.

  • Detection Incubation:

    • Action: Incubate for 60 minutes at room temperature, protected from light.

    • Causality: This allows the antibody-substrate binding to reach equilibrium, ensuring a stable and maximal TR-FRET signal.

  • Data Acquisition and Analysis:

    • Action: Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[16]

    • Causality: The time-resolved measurement allows the short-lived background fluorescence to decay before measuring the long-lived lanthanide donor emission, significantly improving the signal-to-noise ratio.[16] The ratio of the acceptor to donor emission is calculated and plotted against inhibitor concentration to determine the IC50.

Conclusion

The successful evaluation of pyrrolo[2,3-b]pyridine-based kinase inhibitors relies on the selection and meticulous execution of appropriate in vitro assays. Luminescence-based assays like ADP-Glo™ offer a universal and highly sensitive platform suitable for a broad range of kinases.[11] TR-FRET assays such as LanthaScreen® provide a robust, homogeneous format with high resistance to compound interference.[16] Fluorescence Polarization is a simple, direct binding assay, while Microfluidic Mobility Shift assays offer the advantage of directly measuring substrate and product. By understanding the principles and causalities behind these protocols, researchers can generate high-quality, reliable data to drive their drug discovery programs forward, ultimately unlocking the full therapeutic potential of the versatile pyrrolo[2,3-b]pyridine scaffold.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
  • BMG Labtech.
  • Conquer Scientific. Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Conquer Scientific. [Link]
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
  • Nanosyn. Technology. Nanosyn. [Link]
  • PubChem.
  • PubMed. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA)
  • BindingDB. Assay in Summary_ki. BindingDB. [Link]
  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
  • PubMed. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]
  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
  • ResearchGate. Fluorescence detection techniques for protein kinase assay.
  • PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
  • NIH. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH. [Link]
  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
  • PubMed.
  • PubMed Central.
  • PubMed. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. PubMed. [Link]
  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
  • PubMed. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]
  • PubMed. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. PubMed. [Link]
  • ResearchGate. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling.
  • MDPI. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. MDPI. [Link]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
  • PubMed Central. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • PubMed Central. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed Central. [Link]
  • PubMed. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]

Sources

Advantages of using a 7-azaindole scaffold over an indole scaffold in kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor design, the selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. While the indole scaffold has historically been a staple due to its structural resemblance to the adenine core of ATP, its bioisosteric counterpart, 7-azaindole, has emerged as a superior alternative, offering distinct advantages in potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of these two scaffolds, supported by experimental data and mechanistic insights, to inform rational drug design strategies.

The Criticality of the Hinge-Binding Interaction

The vast majority of kinase inhibitors are ATP-competitive, targeting the ATP-binding site located in the cleft between the N- and C-terminal lobes of the kinase catalytic domain. A crucial interaction within this site occurs at the "hinge region," a flexible loop that connects the two lobes. Effective kinase inhibition is often predicated on the ability of a small molecule to form stable hydrogen bonds with the backbone amide groups of the hinge residues. It is in this pivotal interaction that the 7-azaindole scaffold demonstrably outshines its indole counterpart.

The Hydrogen Bonding Advantage of 7-Azaindole

The key distinction lies in the introduction of a nitrogen atom at the 7-position of the bicyclic system. This seemingly subtle modification has profound implications for hinge-binding.[1][2][3][4][5]

  • Indole: The indole scaffold possesses a single hydrogen bond donor (the pyrrolic N-H). It can form one crucial hydrogen bond with the backbone carbonyl of a hinge residue.

  • 7-Azaindole: The 7-azaindole scaffold presents both a hydrogen bond donor (the pyrrolic N-H) and a hydrogen bond acceptor (the pyridinic N7 atom). This dual functionality allows for the formation of a highly stable, bidentate hydrogen bond interaction with the hinge region, simultaneously engaging a backbone N-H and a backbone C=O of adjacent amino acids.[1][2][3][4] This enhanced binding motif significantly contributes to the superior potency observed in many 7-azaindole-based inhibitors.

Visualizing the Hinge Interaction

The following diagram illustrates the fundamental difference in hydrogen bonding capacity between the indole and 7-azaindole scaffolds within a kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffolds hinge_label Backbone C1 C=O NH1 N-H C2 C=O NH2 N-H indole Indole indole->C1 H-bond (donor) azaindole 7-Azaindole azaindole->C2 H-bond (donor) azaindole->NH2 H-bond (acceptor)

Caption: Comparative Hinge-Binding of Indole and 7-Azaindole.

Beyond Potency: Physicochemical and Pharmacokinetic Advantages

The strategic substitution of a carbon with a nitrogen atom extends its benefits beyond target engagement, positively influencing the drug-like properties of the molecule.[6][7]

PropertyIndole Scaffold7-Azaindole ScaffoldRationale for Advantage
Solubility Generally lowerOften improvedThe pyridinic nitrogen increases polarity and can act as a hydrogen bond acceptor with water, enhancing aqueous solubility.[7]
Metabolic Stability Susceptible to oxidation by Cytochrome P450 enzymes, particularly at the C7 position.[8]Generally more resistant to metabolism at the 7-position.The electron-withdrawing nature of the nitrogen atom can render the ring less susceptible to oxidative metabolism.
Lipophilicity (LogP) HigherGenerally lowerThe introduction of the nitrogen atom reduces lipophilicity, which can lead to improved pharmacokinetic profiles and reduced off-target effects.[6]
pKa Non-basicWeakly basicThe pyridinic nitrogen introduces a basic center, which can be advantageous for salt formation and formulation development.[7]

Data compiled from multiple sources and represents general trends. Specific values are compound-dependent.

Case Study: The Discovery of Vemurafenib (Zelboraf®)

The development of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma, serves as a compelling example of the power of the 7-azaindole scaffold.[2][6][9][10] Discovered through fragment-based screening, the 7-azaindole core was identified as an excellent hinge-binding motif.[2] Subsequent structure-based drug design efforts led to the development of Vemurafenib, which exhibits high potency and selectivity for the B-RAF V600E mutant. The 7-azaindole moiety in Vemurafenib forms the critical bidentate hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1][2]

Experimental Protocols

To empirically validate the advantages of a 7-azaindole scaffold in a drug discovery program, the following experimental workflows are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of indole- and 7-azaindole-based compounds against a target kinase.

Methodology:

  • Reagents and Materials: Target kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

Objective: To assess and compare the metabolic stability of indole- and 7-azaindole-based compounds.

Methodology:

  • Reagents and Materials: Human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, test compounds, and a positive control (a compound with known metabolic instability).

  • Assay Procedure:

    • Pre-warm the HLMs and the NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine the test compound with the HLMs in the phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

Logical Framework for Scaffold Selection

The decision to employ a 7-azaindole scaffold over an indole should be guided by a systematic evaluation of the project's goals.

G start Initiate Kinase Inhibitor Program scaffold_choice Scaffold Selection: Indole vs. 7-Azaindole start->scaffold_choice potency Primary Goal: Maximize Potency? scaffold_choice->potency pk_properties Primary Goal: Optimize PK Properties? scaffold_choice->pk_properties use_azaindole Prioritize 7-Azaindole Scaffold (Superior Hinge Binding) potency->use_azaindole Yes evaluate_indole Evaluate Indole as a Baseline potency->evaluate_indole No consider_azaindole Strongly Consider 7-Azaindole Scaffold (Improved Solubility & Metabolic Stability) pk_properties->consider_azaindole Yes pk_properties->evaluate_indole No synthesize Synthesize and Test Analogs of Both Scaffolds use_azaindole->synthesize consider_azaindole->synthesize evaluate_indole->synthesize data_analysis Analyze In Vitro Data (IC50, Metabolic Stability, Solubility) synthesize->data_analysis decision Select Lead Scaffold for Further Optimization data_analysis->decision

Caption: Decision workflow for scaffold selection in kinase inhibitor design.

Conclusion

The 7-azaindole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to form bidentate hydrogen bonds with the kinase hinge region provides a significant advantage in potency over the traditional indole scaffold.[1][2][3][4] Furthermore, the strategic introduction of the nitrogen atom often leads to improved physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability.[6][7][8] While the indole scaffold remains a valuable tool, the compelling evidence supporting the superiority of the 7-azaindole framework makes it a primary consideration for any kinase inhibitor drug discovery program aiming to develop potent, selective, and drug-like candidates.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
  • Flaherty, K. T., Puzanov, I., Sosman, J. A., Kim, K. B., Ribas, A., McArthur, G. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819. [Link]
  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-715. [Link]
  • Harris, C. J., Hill, R. J., & Sheppard, D. W. (2011). The design and synthesis of 7-azaindole derivatives as potent and selective inhibitors of protein kinase B (Akt). Bioorganic & medicinal chemistry letters, 21(11), 3340-3344. [Link]
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridines). Current organic chemistry, 5(5), 471-506. [Link]
  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681-2694. [Link]
  • Karoulia, Z., Gavathiotis, E., & Poulikakos, P. I. (2017). New perspectives for targeting RAF kinase in human cancer. Nature reviews Cancer, 17(11), 676-691. [Link]
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
  • Fura, A. (2006). Role of metabolic activation in drug-induced toxicity. Current medicinal chemistry, 13(14), 1615-1637. [Link]
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of NMR Data for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the cross-validation of Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. In the dynamic landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a practical approach to NMR data validation, even in the absence of a pre-existing experimental reference standard for the target molecule.

Our methodology is grounded in a comparative analysis, leveraging predicted NMR data for the target compound against experimental data from structurally related analogs. This approach not only provides a robust framework for structural elucidation but also underscores the importance of integrating theoretical predictions with empirical evidence.

The Imperative of Rigorous NMR Data Validation

In the synthesis of complex organic molecules, structural verification is a critical checkpoint. NMR spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework at an atomic level. However, the interpretation of NMR spectra is not merely a data-readout task; it is an analytical process that demands rigorous cross-validation to ensure the integrity of the assigned structure. This is particularly crucial for novel compounds where reference spectra are unavailable. The process of cross-validation involves a multi-faceted approach, integrating one-dimensional (1D) and two-dimensional (2D) NMR techniques with theoretical predictions and comparative analysis against known compounds.

Strategic Approach to Cross-Validation

Our cross-validation strategy for this compound is built on a logical, multi-step workflow. This process is designed to be self-validating at each stage, ensuring a high degree of confidence in the final structural assignment.

G cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Structural Elucidation & Validation A Target Compound: This compound B NMR Data Prediction (1H, 13C, COSY, HSQC) A->B E Comparative Spectral Analysis B->E C Analog 1: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Experimental Data) C->E D Analog 2: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Experimental Data) D->E F 1D NMR Analysis (Chemical Shift, Coupling, Integration) E->F G 2D NMR Analysis (COSY, HSQC Correlations) E->G H Final Structural Confirmation F->H G->H

Figure 1: Cross-validation workflow for this compound.

Predicted vs. Experimental Data: A Comparative Analysis

The core of our cross-validation lies in the detailed comparison of predicted NMR data for our target compound with experimental data from two key analogs: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This allows for a systematic evaluation of the influence of both the bromo and methoxy substituents on the chemical shifts and coupling constants of the pyrido-pyrrole core.

¹H NMR Data Comparison

The ¹H NMR spectrum provides initial, critical information regarding the proton environment in the molecule. The table below presents a comparison of the predicted chemical shifts for our target compound with the experimental values for the two analogs.

Proton Assignment This compound (Predicted, DMSO-d₆) 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Experimental, CDCl₃)[1] 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Experimental, DMF-d₇)
H1 (NH)~11.5 ppm (br s)9.41 ppm (s)11.91 ppm (br s)
H2~7.5 ppm (d, J≈3.0 Hz)7.07 ppm (dd, J=3.5, 2.3 Hz)7.63 ppm (t, J=2.8 Hz)
H3~6.5 ppm (d, J≈3.0 Hz)6.42 ppm (dd, J=3.5, 2.1 Hz)6.50 ppm (m)
H4~8.0 ppm (s)7.82 ppm (d, J=8.4 Hz)8.20 ppm (d, J=2.0 Hz)
OCH₃~4.0 ppm (s)3.99 ppm (s)-

Note: Solvent effects can cause significant variations in chemical shifts, particularly for NH protons.

¹³C NMR Data Comparison

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. The predicted chemical shifts for the target compound are compared with the experimental data for the analogs below.

Carbon Assignment This compound (Predicted, DMSO-d₆) 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Experimental, CDCl₃)[1] 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Experimental, DMF-d₇)
C2~125 ppm121.4 ppm128.2 ppm
C3~100 ppm101.4 ppm100.0 ppm
C3a~130 ppm--
C4~135 ppm-130.3 ppm
C5~110 ppm104.3 ppm111.1 ppm
C6~155 ppm161.2 ppm142.9 ppm
C7a~145 ppm146.0 ppm147.5 ppm
OCH₃~55 ppm53.5 ppm-

Experimental Protocols for Robust Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, the following experimental protocols are recommended. These protocols are aligned with best practices for NMR data reporting as outlined by leading scientific journals.[1]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. For the target compound, DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic molecules and its characteristic solvent peak.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to ensure homogeneity, which is critical for sharp, well-defined peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Employ a standard single-pulse experiment.

    • Acquisition Time: Set to at least 3-4 seconds to ensure adequate data acquisition for good resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: Set to 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY and HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard pulse sequences available on most spectrometers can be used.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and carbons. Standard pulse sequences should be employed.

In-Depth Spectral Interpretation and Structural Elucidation

1D NMR: The Foundation of Structural Analysis

The 1D ¹H and ¹³C NMR spectra provide the fundamental data for structural elucidation.

  • ¹H NMR:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons on the pyrido-pyrrole core are expected in the downfield region (typically 6.5-8.5 ppm). The methoxy protons will appear as a sharp singlet in the upfield region (~4.0 ppm).

    • Integration: The area under each signal is proportional to the number of protons it represents. This is crucial for confirming the number of protons in each environment.

    • Coupling (J): The splitting pattern of a signal reveals the number of neighboring protons. For the pyrrole ring, the H2 and H3 protons are expected to show doublet splitting due to coupling with each other.

  • ¹³C NMR:

    • Chemical Shift (δ): The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. The presence of the electron-withdrawing bromine and electron-donating methoxy group will significantly influence the chemical shifts of the adjacent carbons.

2D NMR: Unraveling the Connectivity

2D NMR experiments are indispensable for unambiguously assigning the signals in the 1D spectra and confirming the molecular structure.

G cluster_0 Key 2D NMR Correlations cluster_1 Structural Insights COSY COSY (¹H-¹H Correlation) H2_H3 H2 ↔ H3 (Confirms pyrrole ring protons) COSY->H2_H3 HSQC HSQC (¹H-¹³C One-Bond Correlation) OCH3_C_methoxy OCH₃ ↔ C-methoxy (Assigns methoxy group) HSQC->OCH3_C_methoxy H2_C2 H2 ↔ C2 HSQC->H2_C2 H3_C3 H3 ↔ C3 HSQC->H3_C3 H4_C4 H4 ↔ C4 HSQC->H4_C4

Sources

A Comparative Analysis of FGFR Inhibitors with a Pyrrolo[2,3-b]pyridine Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a well-documented driver in a multitude of human cancers. This has propelled the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases. Within this landscape, compounds featuring a pyrrolo[2,3-b]pyridine scaffold, or its isosteres, have emerged as a particularly promising class of inhibitors, demonstrating high potency and selectivity. This guide provides a comprehensive comparative analysis of key preclinical FGFR inhibitors built around this privileged core, offering researchers, scientists, and drug development professionals a data-driven resource to inform their own investigations.

The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core serves as an effective hinge-binding motif, a critical interaction for potent kinase inhibition. Its rigid, planar structure allows for precise orientation within the ATP-binding pocket of FGFRs, facilitating key hydrogen bonding interactions with the kinase hinge region. This fundamental interaction provides a stable anchor point from which further chemical modifications can be explored to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of prominent examples of this structural class, including PD173074, and the structurally related pyrrolopyrazine-based compound CH5183284 (Debio 1347), alongside E7090, which also shares key structural similarities in its hinge-binding moiety.

Comparative Preclinical Performance

A direct head-to-head comparison of these inhibitors under identical experimental conditions is not extensively available in the public domain. However, by collating data from various preclinical studies, we can construct a comparative overview of their performance.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundFGFR1FGFR2FGFR3FGFR4VEGFR2PDGFRc-SrcReference(s)
PD173074 ~21.5 - 25-~5-~100-200>17600>19800[1][2][3][4][5][6]
CH5183284 (Debio 1347) 9.37.6222902100--[5][7]
E7090 0.710.501.2120---[8]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Table 2: In Vitro Cellular Activity
CompoundCell LineFGFR AlterationAssayIC50 (nM)Reference(s)
PD173074 KMS11, KMS18FGFR3 mutationCell Viability<20[2]
CH5183284 (Debio 1347) DMS114FGFR1 ampFGFR Phosphorylation100-300[5]
SNU-16FGFR2 ampFGFR Phosphorylation100-300[5]
KMS11FGFR3 mutFGFR Phosphorylation100-300[5]
E7090 SNU-16FGFR2 ampFGFR Phosphorylation1.2[8]
SNU-16FGFR2 ampCell Proliferation5.7[8]
Table 3: In Vivo Antitumor Efficacy
CompoundXenograft ModelFGFR AlterationDosing RegimenTumor Growth InhibitionReference(s)
PD173074 KMS11 MyelomaFGFR3 mutation2 mg/kg/dayDelayed tumor growth, increased survival[2]
H-69 SCLC--Complete responses in 50% of mice[6]
CH5183284 (Debio 1347) KG1 LeukemiaFGFR1 fusion100 mg/kg/day, p.o.Significant antitumor activity[5]
SNU-16 GastricFGFR2 amp100 mg/kg/day, p.o.Significant antitumor activity[5]
RT112/84 BladderFGFR3 fusion100 mg/kg/day, p.o.Significant antitumor activity[5]
E7090 SNU-16 GastricFGFR2 amp6.25-50 mg/kg, once daily, p.o.Significant tumor growth inhibition[9]

Understanding the Mechanism: The FGFR Signaling Pathway

To appreciate the impact of these inhibitors, it is crucial to understand the signaling cascade they disrupt. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, leading to the activation of multiple downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10][11][12][13][14]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

Experimental Methodologies: A Guide to Reproducible Research

The following sections provide detailed protocols for key in vitro and in vivo assays to facilitate the evaluation of FGFR inhibitors.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Phospho Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Cell_Phospho Confirm On-Target Cellular Activity Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Cell_Phospho->Cell_Viability Assess Antiproliferative Effect Xenograft Tumor Xenograft Model (Efficacy Assessment) Cell_Viability->Xenograft Evaluate In Vivo Antitumor Potential

Caption: A typical preclinical evaluation workflow for FGFR inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitors (e.g., PD173074, CH5183284, E7090)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control).

  • Add 2 µL of a solution containing the FGFR enzyme and substrate in kinase buffer.

  • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[3]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][3][15]

Cellular FGFR Phosphorylation Assay (Western Blot)

This method is used to assess the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., SNU-16 with FGFR2 amplification)

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the FGFR inhibitor for a specified time (e.g., 2-4 hours).[10][16]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL detection reagent and an imaging system.[10][16]

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total FGFR and a loading control (e.g., GAPDH) to normalize the data.[10]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FGFR signal to the total FGFR signal and the loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with a known FGFR alteration

  • 96-well plates

  • Cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well and allow them to attach overnight.[4][17]

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for 72-120 hours.[17][18]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line with a known FGFR alteration

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[19][20]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[12][21]

  • Treatment Administration: Administer the test inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage for 14-28 days).[9][20]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.[20][21]

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy.

Conclusion

FGFR inhibitors with a pyrrolo[2,3-b]pyridine core or related scaffolds represent a potent and promising class of targeted anticancer agents. While direct comparative studies are limited, the available preclinical data for compounds such as PD173074, CH5183284 (Debio 1347), and E7090 demonstrate their significant potential in inhibiting FGFR signaling and suppressing tumor growth in models with relevant genetic alterations. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and further advance the development of this important class of inhibitors.

References

  • BenchChem. (2025). Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR)
  • BenchChem. (2025).
  • Hagan, S., et al. (2022). EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma. bioRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Phosphorylated Fibroblast Growth Factor Receptor (p-FGFR)
  • MedchemExpress. (n.d.). PD173074 | FGFR1 Inhibitor. MedchemExpress.com.
  • Selleck Chemicals. (n.d.). PD173074 FGFR1 Inhibitor | CAS 219580-11-7. Selleck Chemicals.
  • MedchemExpress. (n.d.). Zoligratinib (Debio 1347) | FGFR Inhibitor. MedchemExpress.com.
  • STEMCELL Technologies. (n.d.). PD173074. STEMCELL Technologies.
  • Proteintech. (n.d.). Understanding FGF Signaling: A Key Pathway in Development and Disease. Proteintech.
  • Promega Corporation. (n.d.). FGFR1 Kinase Assay.
  • Bio-protocol. (n.d.). Mice xenograft study. Bio-protocol.
  • Tocris Bioscience. (n.d.). PD 173074 | FGFR. Tocris Bioscience.
  • PubMed. (2021).
  • AACR Journals. (2016). E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models. AACR Journals.
  • PubMed. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • NIH. (n.d.). The physical basis of FGFR3 response to fgf1 and fgf2. PMC.
  • Selleck Chemicals. (n.d.). FGFR Inhibition | FGFR Inhibitor Review. Selleck Chemicals.
  • Abcam. (n.d.).
  • Promega Corporation. (n.d.). PDGFRα Kinase Assay.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol.
  • NIH. (n.d.). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. PMC.
  • ResearchGate. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo.
  • MDPI. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. MDPI.
  • NIH. (n.d.).
  • Tocris Bioscience. (n.d.). PD 173074 | FGFR. Tocris Bioscience.
  • PubMed Central. (2020). First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors. PubMed Central.
  • Revvity. (n.d.). Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity.
  • ResearchGate. (2025). Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing.
  • Selleck Chemicals. (n.d.). PD173074 FGFR1 Inhibitor | CAS 219580-11-7. Selleck Chemicals.
  • SciSpace. (2015). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, A. SciSpace.
  • PubMed Central. (2019). Facts and new hopes on selective FGFR inhibitors in solid tumors. PubMed Central.

Sources

A Comparative Analysis of the Biological Activities of Methoxy-Substituted versus Unsubstituted Bromopyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyridine scaffold, a nitrogen-containing heterocyclic system, is a prominent privileged structure in medicinal chemistry. Its structural resemblance to purine has made it a focal point in the design of kinase inhibitors and other therapeutic agents.[1][2] The introduction of a bromine substituent to this core, creating bromopyrrolopyridines, often enhances biological activity. A further layer of complexity and potential for optimization lies in the strategic placement of substituents on the pyrrolopyridine ring system. Among these, the methoxy group is of particular interest due to its ability to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This guide provides a comparative overview of the biological activities of methoxy-substituted and unsubstituted bromopyrrolopyridines, with a focus on their anticancer and kinase inhibitory effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Scaffolds

The fundamental structures under consideration are bromopyrrolopyridines, which can exist as several isomers depending on the fusion of the pyrrole and pyridine rings. The unsubstituted bromopyrrolopyridine serves as the parent compound for this comparison. The methoxy-substituted counterparts feature one or more methoxy (-OCH3) groups at various positions on the aromatic rings. The presence and position of the methoxy group can significantly influence the molecule's interaction with biological targets.

cluster_0 Unsubstituted Bromopyrrolopyridine cluster_1 Methoxy-Substituted Bromopyrrolopyridine Unsubstituted Methoxy-Substituted

Caption: General structures of unsubstituted and methoxy-substituted bromopyrrolopyridines.

Comparative Biological Activity: Anticancer and Kinase Inhibition

The primary therapeutic area where bromopyrrolopyridines have shown significant promise is oncology.[1] Their mechanism of action is often tied to the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in cancer.[2]

Anticancer Activity

Studies have demonstrated that both unsubstituted and methoxy-substituted bromopyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. The presence of a methoxy group can either enhance or diminish this activity, depending on its position and the specific cancer cell line.

For instance, in a study on pyrimido[4,5-c]quinolin-1(2H)-ones, a related class of compounds, the introduction of methoxy groups played a crucial role in their anticancer and antimigratory activities.[3] Specifically, 2-methoxy and 2,4-dimethoxy substitutions enhanced the antimigratory activity in the 9-methoxy-substituted series.[3] This highlights the nuanced effect of methoxy substitution, where both the presence and location of the group are critical determinants of biological function.

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromopyrrolo[2,3-d]pyrimidine-imine (unsubstituted phenyl)HT-29 (Colon)4.55 ± 0.23[4]
Bromopyrrolo[2,3-d]pyrimidine-imine (4-fluorophenyl)HT-29 (Colon)4.01 ± 0.20[4]
Methoxy-substituted N-benzimidazole carboxamideMCF-7 (Breast)3.1[5]
Methoxy-substituted 2'-aminochalconesVarious-[6]

Note: The table presents a selection of data from different studies to illustrate the range of activities. Direct comparison is challenging due to variations in the core structures and experimental conditions.

Kinase Inhibition

The pyrrolopyridine scaffold is a known ATP-mimetic, making it an excellent starting point for the design of kinase inhibitors.[1][2] The addition of bromine and methoxy groups can fine-tune the binding affinity and selectivity of these compounds for specific kinases.

Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent multi-kinase inhibitors, targeting enzymes such as VEGFR2, EGFR, Her2, and CDK2.[7][8] One study found that a halogenated pyrrolo[2,3-d]pyrimidine derivative exhibited significant inhibitory activity against these kinases, with IC50 values ranging from 40 to 204 nM.[8] While this study focused on halogenation in general, it underscores the potential of substitutions to enhance kinase inhibition.

In the context of FMS kinase inhibitors, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated, with some compounds showing IC50 values as low as 30 nM.[9] Although a direct comparison with a methoxy-substituted analog was not provided in this specific study, the structure-activity relationship (SAR) indicated that modifications to the aryl rings significantly impacted potency. The introduction of a methoxy group, with its electron-donating nature, could plausibly alter the binding interactions within the kinase active site.

cluster_workflow Kinase Inhibition Workflow Compound Bromopyrrolopyridine (Unsubstituted or Methoxy-Substituted) Kinase Target Kinase (e.g., VEGFR2, FMS) Compound->Kinase Binds to ATP_Binding_Site ATP Binding Site Inhibition Inhibition of Phosphorylation Kinase->Inhibition Leads to Downstream_Signaling Disruption of Downstream Signaling Inhibition->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Downstream_Signaling->Cell_Cycle_Arrest

Caption: Simplified workflow of kinase inhibition by bromopyrrolopyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies point towards several key SAR trends:

  • Electron-Donating/Withdrawing Effects: The methoxy group is an electron-donating group. Its placement on the aromatic ring can influence the electron density of the heterocyclic system, which in turn can affect its interaction with the amino acid residues in the target protein's binding pocket.

  • Lipophilicity and Solubility: The addition of a methoxy group generally increases the lipophilicity of a molecule. This can impact its cell permeability and overall pharmacokinetic properties. However, multiple methoxy groups can sometimes lead to decreased solubility.

  • Steric Factors: The size and position of the methoxy group can introduce steric hindrance, which may either promote or hinder binding to the target, depending on the topology of the active site.

Experimental Methodologies

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are employed. Below are outlines of common assays used to evaluate the anticancer and kinase inhibitory activities of the compounds discussed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., bromopyrrolopyridines) and a vehicle control. A positive control (e.g., doxorubicin) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. The MTT is metabolized by viable cells to form a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.

General Protocol (Luminescence-based):

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in a 96- or 384-well plate.

  • Compound Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature. The kinase transfers a phosphate group from ATP to the substrate.

  • Detection: A detection reagent is added that contains a luciferase. The amount of light produced is inversely proportional to the amount of ATP remaining in the well. Therefore, a lower light signal indicates higher kinase activity (more ATP consumed).

  • Signal Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

cluster_assay In Vitro Kinase Assay Start Start: Kinase, Substrate, ATP Add_Compound Add Bromopyrrolopyridine Start->Add_Compound Incubate Incubate (Kinase Reaction) Add_Compound->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The comparison between methoxy-substituted and unsubstituted bromopyrrolopyridines reveals the significant impact of the methoxy group on biological activity. While bromination of the pyrrolopyridine core often imparts a foundational level of activity, methoxy substitution provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The electron-donating nature and steric bulk of the methoxy group can modulate interactions with biological targets, leading to enhanced anticancer and kinase inhibitory effects. However, the position of the methoxy group is a critical determinant of its influence, and a systematic exploration of different substitution patterns is essential for rational drug design. Future studies focusing on a direct, head-to-head comparison of unsubstituted bromopyrrolopyridines and their methoxy-substituted analogs in a wide range of biological assays will be invaluable for further elucidating the precise role of this important functional group.

References

  • Metwally, K. A., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
  • Al-Sanea, M. M., et al. (2025).
  • Abdel-Aziz, M., et al. (2017).
  • Manchanda, P., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Al-Sanea, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
  • Hassan, G. S., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
  • Perin, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
  • Nowicka, J., et al. (2021). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.

Sources

A Comparative Guide to the Synthetic Routes of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methoxy-7-azaindole, is a crucial heterocyclic building block in the development of novel therapeutics. Its unique structure, featuring a bromine atom for further functionalization and a methoxy group influencing electronic properties, makes it a valuable intermediate in medicinal chemistry. This guide provides a comparative analysis of established and alternative synthetic routes to this important compound, offering detailed experimental protocols and insights into the rationale behind the strategic choices in each pathway.

Strategic Approaches to the 7-Azaindole Core

The synthesis of the 5-bromo-6-methoxy-7-azaindole scaffold can be broadly categorized into two main strategies:

  • Construction of the Pyrrole Ring onto a Pre-functionalized Pyridine Core: This approach involves the synthesis of a suitably substituted pyridine derivative, followed by the annulation of the pyrrole ring.

  • Functionalization of a Pre-formed Pyrrolo[2,3-b]pyridine Scaffold: This strategy begins with a simpler 7-azaindole derivative, followed by the sequential introduction of the bromo and methoxy substituents.

This guide will explore detailed methodologies for both approaches, providing a comparative analysis of their respective advantages and limitations.

Route 1: Pyrrole Ring Annulation via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the construction of indole rings, which can be adapted to the synthesis of azaindoles. This route hinges on the preparation of a key hydrazine precursor.

Workflow for Fischer Indole Synthesis Route

Fischer_Indole_Synthesis A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-6-chloropyridine A->B Chlorination C 2-Amino-5-bromo-6-methoxypyridine B->C Methoxylation D 2-Hydrazinyl-5-bromo-6-methoxypyridine C->D Diazotization & Reduction E Hydrazone Intermediate D->E Condensation with Pyruvic Acid F This compound E->F Cyclization & Decarboxylation

Caption: Workflow for the Fischer Indole Synthesis route to the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyridine

  • Rationale: Introduction of a chloro group at the 6-position is a strategic step to enable subsequent nucleophilic substitution with methoxide.

  • Procedure: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-Amino-5-bromo-6-methoxypyridine

  • Rationale: Nucleophilic aromatic substitution of the 6-chloro group with sodium methoxide provides the desired methoxy substituent. The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution.

  • Procedure: To a solution of 2-amino-5-bromo-6-chloropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) at room temperature. Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give 2-amino-5-bromo-6-methoxypyridine.

Step 3: Synthesis of 2-Hydrazinyl-5-bromo-6-methoxypyridine

  • Rationale: Conversion of the amino group to a hydrazine is essential for the subsequent Fischer indole synthesis. This is typically achieved via diazotization followed by reduction.

  • Procedure: Dissolve 2-amino-5-bromo-6-methoxypyridine (1.0 eq) in aqueous HCl and cool to 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl dropwise. Allow the reaction to warm to room temperature and stir for several hours. Basify the reaction mixture with aqueous NaOH and extract with a suitable organic solvent. The combined organic layers are dried and concentrated to yield the hydrazine precursor. A similar procedure has been reported for the synthesis of 5-hydrazinyl-2-methoxypyridine hydrochloride from 5-amino-2-methoxypyridine[1].

Step 4: Fischer Indole Synthesis

  • Rationale: The acid-catalyzed reaction of the hydrazine with a carbonyl compound, such as pyruvic acid, leads to the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring[3][4][5].

  • Procedure: A mixture of 2-hydrazinyl-5-bromo-6-methoxypyridine (1.0 eq) and pyruvic acid (1.2 eq) in a high-boiling point solvent such as diphenyl ether is heated at elevated temperatures (e.g., 180-220 °C). Polyphosphoric acid (PPA) can also be used as both a solvent and a catalyst. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction, followed by purification by column chromatography to afford this compound.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Well-established and versatile reaction.Requires the synthesis of a specific hydrazine precursor, which can be multi-step.
Allows for the introduction of substituents on the pyrrole ring by choosing different carbonyl compounds.The cyclization step often requires harsh conditions (high temperatures, strong acids).
Good for generating structural diversity.Yields can be variable depending on the substrate and reaction conditions.

Route 2: Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic methods often employ palladium-catalyzed reactions for the efficient construction of heterocyclic systems. This route offers a more convergent approach starting from a halogenated aminopyridine.

Workflow for Palladium-Catalyzed Synthesis

Palladium_Catalyzed_Synthesis A 2-Amino-3,5-dibromo-6-methoxypyridine B 2-Amino-5-bromo-6-methoxy-3-vinylpyridine A->B Suzuki or Stille Coupling with a vinylating agent C This compound B->C Intramolecular Heck Cyclization

Caption: Workflow for the Palladium-Catalyzed route to the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromo-6-methoxypyridine

  • Rationale: A di-brominated pyridine serves as a versatile intermediate, allowing for selective cross-coupling at the 3-position.

  • Procedure: Starting from 2-amino-5-bromo-6-methoxypyridine (from Route 1, Step 2), perform an electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Step 2: Synthesis of 2-Amino-5-bromo-6-methoxy-3-vinylpyridine

  • Rationale: A palladium-catalyzed cross-coupling reaction is used to introduce a vinyl group, which is a precursor for the intramolecular cyclization to form the pyrrole ring.

  • Procedure: To a solution of 2-amino-3,5-dibromo-6-methoxypyridine (1.0 eq) in a solvent mixture such as dioxane/water, add a vinylating agent like vinylboronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). Heat the mixture under an inert atmosphere. The reaction is monitored by TLC. After completion, the product is isolated by extraction and purified by column chromatography.

Step 3: Intramolecular Heck Cyclization

  • Rationale: The final step involves a palladium-catalyzed intramolecular Heck reaction, where the amino group attacks the vinyl group, leading to the formation of the pyrrole ring.

  • Procedure: The 2-amino-5-bromo-6-methoxy-3-vinylpyridine (1.0 eq) is dissolved in a suitable solvent like DMF or toluene. A palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a phosphine ligand (e.g., P(o-tol)₃, 0.2 eq), and a base (e.g., Et₃N, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by chromatography. General procedures for palladium-catalyzed synthesis of 7-azaindoles have been described[3][4].

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Often proceeds under milder conditions than the Fischer indole synthesis.Requires the use of expensive palladium catalysts and ligands.
Can be more regioselective.The synthesis of the di-halogenated pyridine precursor adds steps.
Generally provides good to excellent yields.Sensitivity to air and moisture may be a concern for the organometallic reagents.

Route 3: Functionalization of the 7-Azaindole Core

An alternative strategy involves starting with a pre-formed 5-bromo-1H-pyrrolo[2,3-b]pyridine and introducing the methoxy group at the 6-position.

Workflow for 7-Azaindole Functionalization

Azaindole_Functionalization A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine A->B Chlorination C This compound B->C Nucleophilic Aromatic Substitution with NaOMe

Caption: Workflow for the functionalization of the 7-azaindole core.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Introduction of a leaving group, such as chlorine, at the 6-position is necessary for the subsequent nucleophilic substitution.

  • Procedure: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in a suitable solvent and treated with a chlorinating agent like N-chlorosuccinimide (NCS). The reaction conditions may require elevated temperatures to achieve chlorination on the electron-deficient pyridine ring.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: The electron-deficient nature of the pyridine ring in the 7-azaindole system allows for nucleophilic aromatic substitution of the 6-chloro group with sodium methoxide.

  • Procedure: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in anhydrous methanol or another suitable solvent like DMF. Sodium methoxide (a slight excess) is added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent. The product is then purified by column chromatography. The feasibility of nucleophilic aromatic substitution on pyridine rings is well-documented[6].

Advantages and Disadvantages of Route 3
Advantages Disadvantages
Potentially the most direct route if the starting material is readily available.The 6-position of the 7-azaindole ring can be deactivated towards electrophilic halogenation.
Avoids the synthesis of complex pyridine precursors.Nucleophilic aromatic substitution on the 7-azaindole core may require forcing conditions.
May be more atom-economical.Potential for side reactions, such as substitution at other positions or reaction with the pyrrole nitrogen.

Comparative Summary of Synthetic Routes

Route Key Transformation Starting Materials Pros Cons
1 Fischer Indole SynthesisSubstituted PyridineVersatile, established methodology.Multi-step precursor synthesis, harsh conditions.
2 Pd-Catalyzed CyclizationHalogenated AminopyridineMilder conditions, good yields.Catalyst cost, multi-step precursor synthesis.
3 Nucleophilic Aromatic Substitution5-Bromo-7-azaindoleDirect, potentially atom-economical.Potential for low reactivity and side reactions.

Conclusion

The synthesis of this compound can be achieved through several distinct synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory.

  • Route 1 (Fischer Indole Synthesis) is a classic and powerful method, particularly suitable for creating a library of analogs by varying the carbonyl partner. However, it often requires harsh conditions and a dedicated synthesis of the hydrazine precursor.

  • Route 2 (Palladium-Catalyzed Cyclization) represents a more modern and often milder approach, typically providing higher yields and selectivity. The cost of palladium catalysts and the synthesis of the necessary halogenated precursors are the main considerations.

  • Route 3 (Core Functionalization) is the most convergent approach but may be challenging due to the inherent reactivity of the 7-azaindole system.

For researchers in drug development, a thorough evaluation of these routes is crucial for the efficient and scalable production of this important intermediate. Further optimization of reaction conditions for each step is recommended to maximize yields and purity.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Yap, M. C., et al. (2008). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 64(23), 5471-5478.
  • Burdon, J., et al. (1965). Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed), 6375-6379.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The principles and methodologies discussed herein are broadly applicable to the characterization of related small molecules.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2] The specific analogue, this compound, presents a unique set of spectral features that can be definitively identified through a multi-pronged analytical approach.

The Analytical Gauntlet: A Multi-Technique Approach for Unambiguous Identification

No single analytical technique is sufficient to definitively confirm the structure of a novel compound. A combination of spectroscopic and chromatographic methods provides a self-validating system, where the strengths of one technique compensate for the limitations of another. This workflow ensures the highest level of confidence in the synthesized material's identity, purity, and structural integrity.

Caption: Workflow for Synthesis, Purification, and Structural Confirmation.

Chromatography: The First Line of Defense for Purity

Prior to detailed structural analysis, it is imperative to ensure the purity of the synthesized compound. Chromatographic techniques are indispensable for separating the target molecule from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of a sample and can be adapted for preparative purification. For a compound like this compound, a reverse-phase HPLC method is typically effective.

Protocol: Reverse-Phase HPLC Analysis

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified solid in the mobile phase.

The resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) provides a direct measure of the molecular weight of the synthesized compound, offering a critical piece of evidence for its identity.[3] For this compound (C8H7BrN2O), the expected monoisotopic mass can be precisely calculated.

Expected Mass Spectrometric Data

Ion SpeciesCalculated Monoisotopic Mass (m/z)
[M+H]+226.9818
[M+Na]+248.9637

The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the 79Br and 81Br isotopes). This isotopic signature is a powerful confirmation of the presence of bromine in the molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve the purified compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]+ and [M+Na]+ adducts.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[4] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Based on the structure of this compound and data from similar compounds, the following proton signals are expected[5][6]:

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H (pyrrolo)
~8.1s1HH4
~7.5d1HH2
~6.4d1HH3
~3.9s3HOCH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The coupling constants (J values) between H2 and H3 would provide further confirmation of their connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C6
~148C7a
~130C4
~128C2
~115C3a
~100C3
~95C5
~55OCH₃

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} decoupled spectra. More advanced 2D NMR experiments, such as COSY and HSQC, can be performed to further confirm the assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] While not as structurally detailed as NMR, it serves as a quick check for the presence of key bonds.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400-3300N-H stretch (pyrrolo)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (methoxy)
~1600-1450C=C and C=N stretch (aromatic rings)
~1250-1000C-O stretch (methoxy)

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC Purity and retention time.High resolution, quantitative.Does not provide structural information.
MS Molecular weight and elemental composition.[3]High sensitivity, accurate mass.Isomers cannot be distinguished.
¹H NMR Proton environment and connectivity.[4]Detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton.Complements ¹H NMR.Lower sensitivity than ¹H NMR.
FTIR Presence of functional groups.[7]Fast and non-destructive.Provides limited structural detail.

graph TD {
subgraph "Strengths"
HPLC_S["High Resolution, Quantitative"];
MS_S["High Sensitivity, Accurate Mass"];
NMR_S["Detailed Structural Information"];
FTIR_S["Fast, Non-destructive"];
end
subgraph "Limitations"
HPLC_L["No Structural Information"];
MS_L["Isomers Not Distinguished"];
NMR_L["Signal Overlap Possible"];
FTIR_L["Limited Structural Detail"];
end
HPLC --> HPLC_S;
HPLC --> HPLC_L;
MS --> MS_S;
MS --> MS_L;
NMR --> NMR_S;
NMR --> NMR_L;
FTIR --> FTIR_S;
FTIR --> FTIR_L;

}

Caption: Strengths and Limitations of Analytical Techniques.

Conclusion: A Weight of Evidence Approach

The definitive confirmation of the identity of synthesized this compound relies on a weight of evidence approach. By combining the data from HPLC, high-resolution mass spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy, a researcher can build an irrefutable case for the structure and purity of their compound. Each technique provides a unique and complementary piece of the puzzle, and together they form a robust and self-validating analytical workflow. This comprehensive characterization is not merely a procedural formality; it is the bedrock upon which reliable and reproducible scientific research is built.

References

  • Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 20651-20661. [Link]
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Tsurubuchi, T., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(10), 1354-1357. [Link]
  • Harvey, D. (n.d.). Spectroscopic Methods.
  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. (n.d.). Comparison between various spectroscopic techniques.
  • AZoOptics. (2019, June 18). The Different Types of Spectroscopy for Chemical Analysis.
  • Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes.
  • FDER. (n.d.). 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

Sources

A Comparative Guide to the Drug-Like Properties of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the drug-like properties of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds built upon the medicinally significant 7-azaindole scaffold. In the rigorous process of drug discovery, early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to avoiding late-stage clinical failures and reducing R&D expenditure.[1] This document details the experimental frameworks and comparative data necessary for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of this promising chemical series.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is recognized as a "privileged structure" in medicinal chemistry.[2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with numerous biological targets, particularly the hinge region of protein kinases.[3][4] Several 7-azaindole derivatives have advanced into clinical trials, validating the scaffold's utility.[3] The strategic introduction of a bromine atom at the 5-position and a methoxy group at the 6-position is a deliberate design choice aimed at modulating key drug-like properties such as metabolic stability, target affinity, and solubility. This guide will dissect these properties through a series of standardized in vitro assays, providing a clear rationale for experimental choices and a robust interpretation of the resulting data.

Core Evaluation of ADME Properties

The success of a drug candidate is critically dependent on its ADME profile.[5] We present a comparative analysis of a representative molecule, Compound A (a this compound derivative), against two benchmark compounds: Compound B (a structurally distinct heterocyclic kinase inhibitor with known liabilities) and Compound C (a different, well-characterized 7-azaindole derivative). This comparative approach provides essential context for evaluating the performance of our lead compound.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary hurdle for oral drug absorption. We determined the thermodynamic solubility, which represents the true equilibrium solubility of a compound and is a critical parameter for predicting its behavior in vivo.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

  • An excess of the solid compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

  • The suspension is agitated in a sealed vial for 24 hours at a constant temperature to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is precisely quantified using High-Performance Liquid Chromatography (HPLC) against a standard curve.

Table 1: Comparative Aqueous Solubility Data

CompoundStructureSolubility (µM) at pH 7.4Classification
Compound A This compound52.3Moderate
Compound B Alternative Heterocyclic Inhibitor8.9Low
Compound C Reference 7-Azaindole Derivative75.1High

Insight & Interpretation: Compound A demonstrates moderate solubility, a significant improvement over the poorly soluble Compound B, suggesting it is less likely to face absorption limitations. The methoxy group likely enhances solubility by acting as a hydrogen bond acceptor, mitigating the lipophilic character of the bicyclic core.

Membrane Permeability: Predicting Intestinal Absorption

For an oral drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. We utilized the Parallel Artificial Membrane Permeability Assay (PAMPA) to model this passive diffusion process, offering a high-throughput prediction of a compound's ability to cross the intestinal epithelium.[5]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A filter plate with 96 wells is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane), separating a donor and an acceptor compartment.

  • The test compound is dissolved in the donor compartment buffer (pH 7.4).

  • The acceptor compartment is filled with a compound-free buffer.

  • The system is incubated, allowing the compound to diffuse across the artificial membrane.

  • After the incubation period, the compound concentrations in both compartments are measured by HPLC or LC-MS/MS to calculate the effective permeability (Pe) value.

Table 2: Comparative Membrane Permeability

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Predicted Absorption
Compound A 9.5High
Compound B 1.2Low
Compound C 11.8High

Insight & Interpretation: Compound A exhibits high permeability, indicating a strong potential for efficient oral absorption. This result, combined with its moderate solubility, places it in a favorable position for achieving good oral bioavailability.

Metabolic Stability: Determining In Vivo Half-Life

A drug's survival in the body is largely determined by its resistance to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family. Poor metabolic stability leads to rapid clearance and a short duration of action. We assessed this using Human Liver Microsomes (HLMs), which are rich in CYP enzymes.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • The test compound is incubated with a suspension of HLMs at 37°C.

  • The metabolic reaction is initiated by adding the cofactor NADPH.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a quenching solvent like acetonitrile.

  • The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • The rate of disappearance is used to calculate the in vitro half-life (t½).

Table 3: Comparative Metabolic Stability

CompoundIn Vitro Half-Life (t½) in HLMs (minutes)Predicted In Vivo Clearance
Compound A 55.2Low to Moderate
Compound B 9.8High
Compound C 72.5Low

Insight & Interpretation: Compound A shows good metabolic stability, far superior to the rapidly cleared Compound B. This suggests that Compound A is likely to have a reasonable half-life in vivo, potentially allowing for less frequent dosing. The 5-bromo and 6-methoxy substitutions may sterically hinder or electronically deactivate common sites of metabolism on the azaindole ring.

Cardiovascular Safety: hERG Inhibition Profile

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability linked to potentially fatal cardiac arrhythmias. Early assessment of hERG inhibition is a mandatory step in modern drug discovery to de-risk candidates.[6]

Experimental Protocol: Automated Patch-Clamp for hERG Inhibition

  • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Automated patch-clamp electrophysiology is employed to measure the ionic current flowing through the hERG channels in individual cells.

  • The cells are exposed to increasing concentrations of the test compound.

  • The degree of channel inhibition at each concentration is measured, and the data is used to calculate an IC₅₀ value (the concentration that causes 50% inhibition).

Table 4: Comparative hERG Inhibition

CompoundhERG IC₅₀ (µM)Risk of Cardiotoxicity
Compound A > 30Low
Compound B 1.5High
Compound C 22.7Low to Moderate

Insight & Interpretation: Compound A demonstrates a clean hERG profile with no significant inhibition at high concentrations, indicating a low risk of drug-induced cardiotoxicity. This is a major advantage over Compound B and represents a strong safety characteristic for the 5-bromo-6-methoxy substitution pattern.

Visualization of Workflow and Property Interdependence

To clarify the experimental process and the logical connections between the assessed properties, the following diagrams are provided.

experimental_workflow cluster_input Compound Library cluster_assays In Vitro ADME & Safety Profiling cluster_output Data Analysis & Decision Making Compound_A Compound A (5-Bromo-6-methoxy Derivative) Solubility Solubility Assay (Shake-Flask) Compound_A->Solubility Permeability Permeability Assay (PAMPA) Compound_A->Permeability Metabolism Metabolic Stability (HLM Assay) Compound_A->Metabolism hERG hERG Assay (Patch-Clamp) Compound_A->hERG Compound_B Compound B (Reference 1) Compound_B->Solubility Compound_B->Permeability Compound_B->Metabolism Compound_B->hERG Compound_C Compound C (Reference 2) Compound_C->Solubility Compound_C->Permeability Compound_C->Metabolism Compound_C->hERG Comparison Comparative Analysis of ADME-Tox Properties Solubility->Comparison Permeability->Comparison Metabolism->Comparison hERG->Comparison Profile Establish Drug-Like Property Profile Comparison->Profile

Caption: Workflow for comparative in vitro evaluation of drug-like properties.

property_relationships cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics cluster_safety Safety Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption Permeability Membrane Permeability Permeability->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability Metabolism Metabolic Stability Metabolism->Bioavailability hERG hERG Safety Safety_Profile Safety Profile hERG->Safety_Profile

Caption: Interdependence of key properties influencing bioavailability and safety.

Overall Assessment and Path Forward

The collective data indicates that this compound derivatives, as represented by Compound A, possess a highly favorable and well-balanced profile of drug-like properties. The compound successfully combines moderate solubility with high permeability, good metabolic stability, and a clean cardiovascular safety profile. This profile is significantly superior to that of Compound B and competitive with the more advanced Compound C.

These promising in vitro results provide a strong rationale for advancing this chemical series into the next phase of preclinical development. The immediate next steps should include:

  • In vivo pharmacokinetic (PK) studies in rodent models to confirm the predicted oral bioavailability and determine key parameters such as clearance and half-life.

  • Evaluation in efficacy models to correlate the excellent drug-like properties with therapeutic activity.

  • Metabolite identification studies to understand the primary routes of metabolism and guide any further structural optimization.

By systematically integrating ADME and safety profiling early in the discovery process, we can progress compounds like these with a higher degree of confidence, ultimately accelerating the delivery of new and effective medicines.

References

  • Selvita. In Vitro ADME.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Concept Life Sciences. In Vitro ADME Assays.
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays.
  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors.
  • ResearchGate. The importance of indole and azaindole scaffold in the development of antitumor agents.
  • ResearchGate. Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Immediate Safety Precautions

Given its structure as a brominated pyrrolopyridine, 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine should be handled as a potentially hazardous substance. Structurally related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]To prevent contact with the eyes, which can cause serious irritation.[1][3]
Hand Protection Nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart.[4]To avoid skin contact, as similar compounds can cause skin irritation.[1][3]
Protective Clothing A fully buttoned laboratory coat. For larger quantities, consider impervious clothing.[4]To prevent contamination of personal clothing.
Respiratory Protection All handling should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5]To prevent respiratory tract irritation.[1][3]
II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[6] Never pour this chemical down the drain or dispose of it as regular trash.[5]

A. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, properly labeled, and sealable container.[4] The container should be compatible with halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Waste Types:

    • Solid Waste: Unused or expired neat compound should be collected in its original container or a suitable, labeled waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic waste container. Do not mix with non-halogenated solvent waste.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be double-bagged and placed in a designated solid hazardous waste container.[7]

B. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage location should be a designated hazardous waste accumulation area.[4]

C. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide Documentation: Furnish the disposal service with the full chemical name and any available safety information.

  • Chemical Destruction: The U.S. Environmental Protection Agency (EPA) regulations for halogenated pyridines suggest chemical destruction as a proper disposal method.[8] This is typically achieved through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[6]

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.[5]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

IV. Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Neat Compound) SolidContainer Labeled Solid Halogenated Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Liquid Halogenated Waste Container Liquid->LiquidContainer Contaminated Contaminated Labware (Gloves, Tips) Contaminated->SolidContainer Storage Designated Hazardous Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS or Licensed Contractor Storage->EHS Incineration High-Temperature Incineration with Scrubber EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

  • Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 40 CFR § 721.8675 - Halogenated pyridines. Law.Cornell.Edu.
  • Standard Operating Procedure for Bromine. Washington State University.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem.
  • 5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem.
  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.

Sources

Comprehensive Safety and Handling Guide for 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

Structurally related compounds to 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine are classified with potential hazards that include skin and eye irritation, harmful effects if swallowed, and possible respiratory irritation.[1][2][3] Therefore, a risk-based approach to handling is mandatory, emphasizing the minimization of exposure through engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols. The core principle is to treat this compound with a high degree of caution, assuming it possesses these potential hazards until proven otherwise.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]Prevents skin contact, which can cause irritation.[1][3] It is crucial to check the glove manufacturer's compatibility chart.[8]
Body Protection A laboratory coat, long pants, and closed-toe shoes.[8][9]Minimizes the risk of accidental skin exposure.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is mandatory. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[9][10]Prevents the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Ensure Access to Eyewash & Safety Shower prep1->prep2 prep3 Designate & Prepare Handling Area prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh & Transfer in Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 After Use clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation and Engineering Controls :

    • Before beginning any work, ensure that the chemical fume hood is operational and has a current certification.[6][8] All manipulations of this compound should occur within a fume hood to minimize inhalation exposure.[4]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]

    • Designate a specific area within the laboratory for handling the compound to contain potential spills.[10]

  • Donning Personal Protective Equipment :

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[4][10]

    • When not in use, ensure the container is tightly sealed to prevent the release of vapors and to protect the compound from atmospheric moisture.[6][8]

    • Avoid eating, drinking, or smoking in areas where this chemical is handled.[11][12]

Spill Management and First Aid

Spill Management:

  • Small Spills : If a small amount of the compound is spilled, trained personnel wearing appropriate PPE may clean it up.[8] Absorb with an inert dry material and place it in an appropriate waste disposal container.[9]

  • Large Spills : In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[8][12]

First Aid Measures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2][3]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2][7]

  • Eye Contact : Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[8][13]

  • Waste Disposal : Dispose of the chemical waste through a licensed professional waste disposal service.[2][13] Do not dispose of it down the drain or in regular trash.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Washington State University.
  • Loba Chemie. (2023, December 6).
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Angene Chemical. (2025, July 13).
  • BESA. Recommended PPE to handle chemicals. [Link]
  • University of Wyoming. Chemical Process SOP Example. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.